molecular formula C227H291N88O141P23 B12738195 Rosomidnar CAS No. 871597-03-4

Rosomidnar

货号: B12738195
CAS 编号: 871597-03-4
分子量: 7221 g/mol
InChI 键: YLXBBCDOUAHKIB-LJKCMNKDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Rosomidnar is a useful research compound. Its molecular formula is C227H291N88O141P23 and its molecular weight is 7221 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

871597-03-4

分子式

C227H291N88O141P23

分子量

7221 g/mol

IUPAC 名称

[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C227H291N88O141P23/c1-91-53-305(226(339)290-199(91)318)168-43-107(447-457(341,342)387-56-118-93(317)29-154(411-118)310-85-259-181-193(310)278-207(244)284-201(181)320)131(424-168)69-402-479(385,386)456-116-52-177(315-90-264-186-198(315)283-212(249)289-206(186)325)433-140(116)78-409-467(361,362)443-101-37-162(299-23-10-148(235)272-220(299)333)416-123(101)61-393-461(349,350)437-97-33-158(295-19-6-144(231)268-216(295)329)414-121(97)59-391-463(353,354)439-99-35-160(297-21-8-146(233)270-218(297)331)420-127(99)65-397-474(375,376)452-112-48-173(311-86-260-182-194(311)279-208(245)285-202(182)321)429-136(112)74-405-466(359,360)442-100-36-161(298-22-9-147(234)271-219(298)332)415-122(100)60-392-460(347,348)436-96-32-157(294-18-5-143(230)267-215(294)328)412-119(96)57-389-459(345,346)435-95-31-156(293-17-4-142(229)266-214(293)327)413-120(95)58-390-462(351,352)438-98-34-159(296-20-7-145(232)269-217(296)330)417-124(98)62-394-471(369,370)448-108-44-169(306-54-92(2)200(319)291-227(306)340)425-132(108)70-401-478(383,384)451-111-47-172(309-84-258-180-189(243)252-81-255-192(180)309)428-135(111)73-404-465(357,358)441-103-39-164(301-25-12-150(237)274-222(301)335)422-129(103)67-399-476(379,380)454-114-50-175(313-88-262-184-196(313)281-210(247)287-204(184)323)432-139(114)77-408-470(367,368)446-106-42-167(304-28-15-153(240)277-225(304)338)423-130(106)68-400-477(381,382)455-115-51-176(314-89-263-185-197(314)282-211(248)288-205(185)324)431-138(115)76-407-469(365,366)445-105-41-166(303-27-14-152(239)276-224(303)337)419-126(105)64-396-473(373,374)450-110-46-171(308-83-257-179-188(242)251-80-254-191(179)308)427-134(110)72-403-464(355,356)440-102-38-163(300-24-11-149(236)273-221(300)334)421-128(102)66-398-475(377,378)453-113-49-174(312-87-261-183-195(312)280-209(246)286-203(183)322)430-137(113)75-406-468(363,364)444-104-40-165(302-26-13-151(238)275-223(302)336)418-125(104)63-395-472(371,372)449-109-45-170(307-82-256-178-187(241)250-79-253-190(178)307)426-133(109)71-388-458(343,344)434-94-30-155(410-117(94)55-316)292-16-3-141(228)265-213(292)326/h3-28,53-54,79-90,93-140,154-177,316-317H,29-52,55-78H2,1-2H3,(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,351,352)(H,353,354)(H,355,356)(H,357,358)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,369,370)(H,371,372)(H,373,374)(H,375,376)(H,377,378)(H,379,380)(H,381,382)(H,383,384)(H,385,386)(H2,228,265,326)(H2,229,266,327)(H2,230,267,328)(H2,231,268,329)(H2,232,269,330)(H2,233,270,331)(H2,234,271,332)(H2,235,272,333)(H2,236,273,334)(H2,237,274,335)(H2,238,275,336)(H2,239,276,337)(H2,240,277,338)(H2,241,250,253)(H2,242,251,254)(H2,243,252,255)(H,290,318,339)(H,291,319,340)(H3,244,278,284,320)(H3,245,279,285,321)(H3,246,280,286,322)(H3,247,281,287,323)(H3,248,282,288,324)(H3,249,283,289,325)/t93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,154+,155+,156+,157+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+/m0/s1

InChI 键

YLXBBCDOUAHKIB-LJKCMNKDSA-N

手性 SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O[C@H]6C[C@@H](O[C@@H]6COP(=O)(O)O[C@H]7C[C@@H](O[C@@H]7COP(=O)(O)O[C@H]8C[C@@H](O[C@@H]8COP(=O)(O)O[C@H]9C[C@@H](O[C@@H]9COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O[C@H]1C[C@@H](O[C@@H]1CO)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)O

规范 SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)OC7CC(OC7COP(=O)(O)OC8CC(OC8COP(=O)(O)OC9CC(OC9COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1CO)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O

产品来源

United States

Foundational & Exploratory

Rosomidnar (PNT2258): An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosomidnar, also known as PNT2258, is a pioneering therapeutic agent in the class of DNA interference (DNAi) molecules. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, signaling pathways, and the experimental basis for these findings. This compound is a liposomal formulation of PNT100, a 24-base, single-stranded, chemically unmodified phosphodiester DNA oligonucleotide.[1] Its primary mechanism involves the targeted suppression of the B-cell lymphoma 2 (BCL2) gene, a key regulator of apoptosis.[2][3] Additionally, an unintended but therapeutically relevant interaction with the cyclin-dependent kinase 4 (CDK4) gene has been identified, contributing to its anti-neoplastic activity.[4] This document synthesizes available preclinical and clinical data to serve as a resource for researchers and professionals in the field of oncology drug development.

Introduction

Core Mechanism of Action: DNA Interference (DNAi)

The fundamental mechanism of this compound is DNA interference (DNAi). The active component, PNT100, is a 24-base single-stranded DNA oligonucleotide encapsulated within a proprietary liposomal delivery system called SMARTICLES®.[2] This formulation protects the oligonucleotide from degradation and facilitates its delivery to the cell nucleus.

The PNT100 sequence is designed to be complementary to a specific region within the 5'-untranscribed regulatory region of the BCL2 gene.[1] By binding to this target sequence, PNT100 is hypothesized to interfere with the binding of transcription factors and the assembly of the transcriptional machinery, leading to a potent and specific inhibition of BCL2 gene transcription.[2] This results in the downregulation of both BCL-2 mRNA and the corresponding anti-apoptotic BCL-2 protein.[2]

Primary Target: BCL-2

The targeted inhibition of BCL2 transcription is the principal mechanism by which this compound exerts its anti-cancer effects. The downregulation of the BCL-2 protein, a key inhibitor of the intrinsic apoptotic pathway, leads to an increase in pro-apoptotic signaling.[2] This ultimately results in the activation of caspases and the induction of programmed cell death (apoptosis) in cancer cells that are dependent on BCL-2 for survival.[2] Furthermore, studies have shown that PNT2258's effects are not limited to apoptosis induction; it also causes cell cycle arrest.[2]

Unintended Target: CDK4

Further investigations into the mechanism of this compound revealed an unintended, or "off-target," effect on the expression of Cyclin-Dependent Kinase 4 (CDK4).[4] A homology search revealed that a 14-base stretch of the PNT100 sequence is 100% homologous to a region in the CDK4 gene.[4] Experimental evidence confirmed that this compound can inhibit CDK4 promoter activity and significantly downregulate CDK4 protein expression in certain lymphoma cell lines.[4] CDK4 is a critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest in the G1 phase. This dual action against both a key survival protein (BCL-2) and a critical cell cycle regulator (CDK4) may contribute to the overall anti-tumor efficacy of this compound.[4]

Signaling Pathways

The mechanism of action of this compound influences key signaling pathways involved in cancer cell survival and proliferation.

BCL2_Signaling_Pathway This compound This compound (PNT2258) BCL2_Gene BCL2 Gene (5'-untranscribed region) This compound->BCL2_Gene Inhibits Transcription BCL2_mRNA BCL-2 mRNA BCL2_Gene->BCL2_mRNA Transcription BCL2_Protein BCL-2 Protein BCL2_mRNA->BCL2_Protein Translation Apoptosis Apoptosis BCL2_Protein->Apoptosis Inhibits Cell_Survival Cell Survival Apoptosis->Cell_Survival Prevents

Diagram 1: this compound's Primary Mechanism on the BCL-2 Pathway.

CDK4_Signaling_Pathway This compound This compound (PNT2258) CDK4_Gene CDK4 Gene This compound->CDK4_Gene Inhibits Transcription (Unintended Effect) CDK4_mRNA CDK4 mRNA CDK4_Gene->CDK4_mRNA Transcription CDK4_Protein CDK4 Protein CDK4_mRNA->CDK4_Protein Translation Cell_Cycle_Progression G1/S Phase Progression CDK4_Protein->Cell_Cycle_Progression Promotes Cell_Proliferation Cell Proliferation Cell_Cycle_Progression->Cell_Proliferation Leads to

Diagram 2: this compound's Unintended Effect on the CDK4 Pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound (PNT2258) from preclinical and clinical studies.

Table 1: In Vitro Activity

ParameterValueCell LinesReference
Concentration for In Vitro Experiments2.5 µMWSU-FSCCL, WSU-DLCL2, WSU-WM[2][4]
BCL-2 mRNA DownregulationSignificant decrease from 48-72hWSU-FSCCL[2]
BCL-2 Protein DownregulationSignificant decrease from 48-72hWSU-FSCCL[2]
CDK4 Protein DownregulationSignificant decrease from 24-72hWSU-FSCCL, WSU-WM[4]

Table 2: Clinical Pharmacokinetics (Phase I/II)

ParameterValueDoseStudy PopulationReference
Maximum Plasma Concentration (Cmax) - Cycle 1, Day 129.222 µg/mL113 mg/m²Advanced Solid Tumors[2]
Maximum Plasma Concentration (Cmax) - Cycle 1, Day 542.125 µg/mL113 mg/m²Advanced Solid Tumors[2]
Phase II Dose120 mg/m²120 mg/m²Relapsed/Refractory NHL[6]
Serum Half-life (t½)9-12 hours120 mg/m²Recurrent/Refractory NHL[7]
Area Under the Curve (AUC) - Day 187,300 ng.hr/ml120 mg/m²Recurrent/Refractory NHL[7]
Area Under the Curve (AUC) - Day 4208,000 ng.hr/ml120 mg/m²Recurrent/Refractory NHL[7]

Experimental Protocols

The following are high-level descriptions of the key experimental methodologies used to elucidate the mechanism of action of this compound. Detailed, step-by-step protocols would require access to the supplementary materials of the cited primary research articles.

Cell Culture
  • Cell Lines: Human lymphoma cell lines, including WSU-FSCCL (follicular small cleaved cell lymphoma), WSU-DLCL2 (diffuse large B-cell lymphoma), and WSU-WM (Waldenstrom's macroglobulinemia), were utilized for in vitro studies.[2][4]

  • Culture Conditions: Cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).

Gene and Protein Expression Analysis
  • Reverse Transcription Polymerase Chain Reaction (RT-PCR): To quantify the levels of BCL-2 mRNA, total RNA was extracted from treated and untreated cells. This RNA was then reverse-transcribed into cDNA, which served as the template for PCR amplification using primers specific for the BCL2 gene. The resulting PCR products were visualized and quantified to determine the relative abundance of BCL-2 mRNA.[2]

  • Western Blotting: To assess the levels of BCL-2 and CDK4 proteins, total protein lysates were prepared from cells treated with this compound. The proteins were separated by size using SDS-PAGE and then transferred to a membrane. The membrane was probed with primary antibodies specific for BCL-2 and CDK4, followed by incubation with a secondary antibody conjugated to a detectable enzyme. The resulting bands were visualized and their intensity quantified to determine the relative protein levels.[2][4]

Promoter Activity Assay

  • Luciferase Reporter Assay: To determine the effect of this compound on the promoter activity of BCL2 and CDK4, a luciferase reporter assay was employed. A plasmid containing the promoter region of the target gene fused to the firefly luciferase reporter gene was transfected into cells. The cells were then treated with this compound. The activity of the promoter was determined by measuring the luminescence produced by the luciferase enzyme, which is directly proportional to the level of transcription driven by the promoter.[4]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Analysis cluster_assays Assays cluster_results Results Cell_Culture Cancer Cell Lines (e.g., WSU-FSCCL) Treatment Treatment with This compound (PNT2258) Cell_Culture->Treatment Transfection Transfection with Promoter-Luciferase Construct Cell_Culture->Transfection RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction Luciferase_Assay Luciferase Assay for Promoter Activity Treatment->Luciferase_Assay RT_PCR RT-PCR for mRNA Quantification RNA_Extraction->RT_PCR Western_Blot Western Blot for Protein Quantification Protein_Extraction->Western_Blot Transfection->Treatment Treat after transfection BCL2_mRNA_down BCL-2 mRNA Downregulation RT_PCR->BCL2_mRNA_down BCL2_CDK4_Protein_down BCL-2 & CDK4 Protein Downregulation Western_Blot->BCL2_CDK4_Protein_down Promoter_Inhibition BCL-2 & CDK4 Promoter Activity Inhibition Luciferase_Assay->Promoter_Inhibition

Diagram 3: General Experimental Workflow for Investigating this compound's Mechanism.

Conclusion

This compound (PNT2258) is a first-in-class DNAi therapeutic that targets the genomic DNA of the BCL2 gene to inhibit its transcription. This leads to the downregulation of the anti-apoptotic BCL-2 protein, thereby inducing apoptosis in cancer cells. An additional, unintended mechanism involving the downregulation of the cell cycle regulator CDK4 has also been identified, potentially contributing to its overall anti-neoplastic effects. The data summarized in this technical guide provide a solid foundation for understanding the unique mechanism of action of this compound and support its further investigation and development as a novel cancer therapeutic.

References

Rosomidnar (PNT2258): A Technical Guide to a BCL-2-Targeting DNAi Oligonucleotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosomidnar is an investigational therapeutic agent centered on a 24-base, chemically unmodified DNA oligonucleotide known as PNT100. Delivered systemically in a proprietary liposomal formulation designated PNT2258, this compound is designed to operate through a novel mechanism termed DNA interference (DNAi). Its primary therapeutic target is the B-cell lymphoma 2 (BCL-2) gene, a critical regulator of apoptosis frequently overexpressed in various hematological malignancies. By binding to a specific sequence in the BCL-2 gene promoter, this compound inhibits its transcription, leading to reduced BCL-2 protein levels, decreased cell proliferation, and induction of apoptosis. Preclinical and clinical studies have demonstrated its activity in various B-cell malignancies. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available quantitative data from clinical trials, and the underlying scientific principles of its application.

Core Compound and Formulation

  • Active Agent (this compound/PNT100): A 24-base, single-stranded, unmodified phosphodiester DNA oligonucleotide.

    • Sequence: 5'-CACGCACGCGCATCCCCGCCCGTG-3'

  • Delivery System (PNT2258): A liposomal formulation encapsulating PNT100. This formulation is designed to protect the oligonucleotide from nuclease degradation in the bloodstream, enhance serum stability, and facilitate cellular uptake and delivery to the nucleus.

Mechanism of Action: DNA Interference (DNAi)

This compound functions through DNA interference (DNAi), a distinct mechanism from RNA-based gene silencing strategies.

  • Primary Target (BCL-2): The PNT100 sequence is complementary to a segment within the P1 promoter region of the BCL-2 gene. This region is recognized by the Sp1 transcription factor. By hybridizing to this non-transcribed regulatory region of the genomic DNA, PNT100 is hypothesized to physically obstruct the binding of transcription factors, thereby blocking the transcription of the BCL-2 gene. This leads to the downregulation of BCL-2 mRNA and, consequently, the BCL-2 anti-apoptotic protein. The reduction in BCL-2 levels shifts the cellular balance towards apoptosis, inducing programmed cell death in cancer cells that are dependent on BCL-2 for survival.

  • Unintended Target (CDK4): Subsequent research has revealed that PNT100 also has significant sequence homology (a 14-base stretch) to the promoter region of the Cyclin-Dependent Kinase 4 (CDK4) gene. PNT2258 has been shown to inhibit CDK4 promoter activity and downregulate CDK4 protein expression. This unintended targeting of CDK4 likely contributes to the observed effects of this compound on the cell cycle, specifically inducing S-phase or G0/G1 arrest, an effect not typically associated with BCL-2 inhibition alone.

The dual-targeting mechanism of this compound is visualized in the signaling pathway diagram below.

Rosomidnar_Mechanism_of_Action This compound This compound (PNT2258) BCL2_Promoter BCL-2 Gene Promoter This compound->BCL2_Promoter Binds to promoter (DNAi) CDK4_Promoter CDK4 Gene Promoter This compound->CDK4_Promoter Unintended binding (DNAi) BCL2_Transcription BCL-2 Transcription This compound->BCL2_Transcription Inhibits CDK4_Transcription CDK4 Transcription This compound->CDK4_Transcription Inhibits BCL2_Promoter->BCL2_Transcription CDK4_Promoter->CDK4_Transcription BCL2_Protein BCL-2 Protein BCL2_Transcription->BCL2_Protein CDK4_Protein CDK4 Protein CDK4_Transcription->CDK4_Protein Apoptosis Apoptosis BCL2_Protein->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest (S or G0/G1 Phase) CDK4_Protein->CellCycleArrest Promotes Progression (Inhibition leads to arrest)

Caption: Mechanism of this compound via DNA interference (DNAi).

Quantitative Data

Clinical Efficacy of PNT2258 Monotherapy

The tables below summarize the overall response rates (ORR) and durability from two key Phase II studies.

Table 1: Phase II Study in Relapsed/Refractory B-Cell Malignancies (NCT01733238)

ParameterValue95% Confidence Interval
Number of Patients13N/A
Overall Response Rate (ORR)53.8% (7/13)25.1% - 80.8%
Disease Control Rate84.6% (11/13)54.6% - 98.1%
Median Duration of Response23.4 monthsN/A (Range: 3 - 31.5)

Table 2: Phase II Study in Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL) (NCT02226965)

ParameterValue
Total Enrolled Patients (N)45
Overall Response Rate (ORR) - All Patients11%
Response Evaluable Subset (n)26
ORR - Response Evaluable Subset19%

Note: The response-evaluable subset was defined as patients with sufficient drug exposure (≥8 doses within the first 35 days) and evaluable scans.

Pharmacokinetic Parameters of PNT2258

Pharmacokinetic data was collected from a Phase I study in patients with advanced solid tumors and a Phase II study in non-Hodgkin's lymphoma.

Table 3: Pharmacokinetic Data for PNT2258 (120 mg/m² dose)

ParameterDay 1 ValueDay 4 ValueUnit
AUC 87,300208,000ng·hr/mL
Cmax Not Reported13,800 (SD 10,000)ng/mL
Tmax Not Reported2.39 (SD 0.22)hr
Serum Half-life (t½) \multicolumn{2}{c}{9 - 12}hours

AUC: Area Under the Curve; Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on published research, the general methodologies employed are outlined below.

In Vitro Anti-Proliferative and Mechanistic Assays
  • Cell Lines: Studies utilized various non-Hodgkin's lymphoma cell lines, including WSU-FSCCL (follicular small cleaved cell lymphoma) and WSU-DLCL2 (diffuse large cell lymphoma).

  • BCL-2 Promoter Activity Assay:

    • Construct: A plasmid containing a luciferase reporter gene under the control of the BCL-2 P1 promoter region was created.

    • Transfection: The construct was transiently transfected into a suitable cell line (e.g., K562).

    • Treatment: Transfected cells were treated with PNT2258 or a control.

    • Analysis: Luciferase activity was measured to quantify the effect of PNT2258 on BCL-2 promoter function. A reduction in luminescence indicated inhibition of promoter activity.

  • mRNA and Protein Quantification:

    • Treatment: Lymphoma cell lines were exposed to PNT2258 (e.g., at a concentration of 2.5 µM) for various time points (e.g., 48-72 hours).

    • mRNA Analysis: BCL-2 mRNA levels were quantified using Reverse Transcription PCR (RT-PCR).

    • Protein Analysis: BCL-2 and CDK4 protein levels were quantified using Western blot analysis.

  • Apoptosis and Cell Cycle Analysis:

    • Treatment: Cells were treated with PNT2258.

    • Analysis: Flow cytometry was used to analyze apoptosis (e.g., using Annexin V/PI staining to measure sub-G0 populations) and cell cycle distribution (e.g., using propidium iodide staining).

In Vivo Xenograft Studies
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID) were used.

  • Tumor Implantation: Human lymphoma cell lines (e.g., WSU-DLCL2) were implanted subcutaneously.

  • Treatment Regimen: Once tumors reached a specified volume, mice were treated with intravenous (IV) injections of PNT2258 or a vehicle control. Dosing schedules in preclinical models were designed to inform clinical trial design.

  • Efficacy Assessment: Tumor volume was measured regularly to assess tumor growth inhibition.

  • Pharmacokinetic Correlation: Preclinical studies established that an AUC of >22,377 ng·hr/mL was associated with anti-tumor activity in xenograft models. This level was successfully exceeded in human trials at doses of 32 mg/m² and above.

The following diagram illustrates a generalized workflow for the preclinical to clinical evaluation of this compound.

Experimental_Workflow cluster_0 Preclinical In Vitro Evaluation cluster_1 Preclinical In Vivo Evaluation cluster_2 Clinical Evaluation CellCulture Lymphoma Cell Lines (WSU-FSCCL, WSU-DLCL2) PromoterAssay BCL-2 & CDK4 Promoter Activity Assay CellCulture->PromoterAssay ExpressionAnalysis mRNA (RT-PCR) & Protein (Western Blot) Quantification CellCulture->ExpressionAnalysis FunctionalAssay Apoptosis & Cell Cycle (Flow Cytometry) CellCulture->FunctionalAssay Xenograft Establish Xenograft Model (Immunodeficient Mice) FunctionalAssay->Xenograft Confirm Activity Treatment IV Administration of PNT2258 Xenograft->Treatment Efficacy Tumor Growth Inhibition Treatment->Efficacy PK_Preclinical Pharmacokinetics (PK) Treatment->PK_Preclinical Phase1 Phase I Trial (Safety & MTD, PK) PK_Preclinical->Phase1 Inform Starting Dose Phase2 Phase II Trial (Efficacy & Safety) Phase1->Phase2

Caption: Generalized workflow for this compound development.

Safety and Tolerability

In clinical trials, PNT2258 has been generally well-tolerated. The most frequently observed adverse events (AEs) across studies included fatigue, nausea, diarrhea, pyrexia (fever), chills, vomiting, and back pain. Grade ≥3 AEs noted in some studies included hypertension and diarrhea. Importantly, significant hematologic toxicities like thrombocytopenia and neutropenia, which are common with other BCL-2 inhibitors, were not prominent with PNT2258 at the doses tested.

Conclusion

This compound (PNT2258) represents a novel therapeutic modality that utilizes a DNA oligonucleotide to interfere with gene transcription. Its dual action on the BCL-2 and CDK4 promoters provides a multi-faceted approach to inducing apoptosis and cell cycle arrest in B-cell malignancies. Clinical data have confirmed that the liposomal delivery system achieves systemic exposure levels sufficient for anti-tumor activity and has demonstrated durable clinical responses in some patients with an acceptable safety profile. While further development appears to have been discontinued, the principles of DNAi and the data gathered from the this compound program provide a valuable foundation for future research into oligonucleotide-based therapeutics targeting gene regulation at the DNA level.

Unraveling Rosomidnar: An Examination of an Elusive Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The landscape of oncological research is characterized by the rapid emergence of novel therapeutic agents. However, the developmental pathway from discovery to clinical application is often complex and, in some cases, opaque. This technical whitepaper addresses the available scientific and clinical information regarding Rosomidnar, a therapeutic candidate that has appeared in scientific literature and clinical trial databases. The aim is to provide a consolidated overview for researchers, scientists, and drug development professionals, while also highlighting the significant gaps in publicly accessible data, particularly concerning its discovery and chemical synthesis.

Introduction to this compound (PNT2258)

This compound, also identified as PNT2258, is described as a liposomal formulation of a DNA oligonucleotide.[1] Its therapeutic rationale is based on targeting specific genetic sequences involved in cancer pathogenesis. The available information primarily situates this compound within the context of B-cell malignancies.

Mechanism of Action

The intended mechanism of action for this compound (PNT2258) is the downregulation of the B-cell lymphoma 2 (BCL-2) protein.[1] BCL-2 is a key regulator of apoptosis (programmed cell death), and its overexpression is a hallmark of several cancers, contributing to cell survival and resistance to therapy. By targeting the BCL-2 gene, this compound aims to decrease the production of the BCL-2 protein, thereby promoting apoptosis in cancer cells.

Interestingly, further research has suggested that the mechanism of action for PNT2258 may be broader than initially intended. Studies have indicated that PNT2258 also affects the expression and promoter activity of Cyclin-Dependent Kinase 4 (CDK4), suggesting that its anti-cancer effects might stem from targeting both intended (BCL-2) and unintended (CDK4) genes.[1]

Rosomidnar_Mechanism This compound This compound (PNT2258) (Liposomal DNA Oligonucleotide) BCL2_gene BCL-2 Gene This compound->BCL2_gene Inhibits Transcription CDK4_gene CDK4 Gene (Unintended Target) This compound->CDK4_gene Affects Expression BCL2_protein BCL-2 Protein BCL2_gene->BCL2_protein Leads to Apoptosis Apoptosis BCL2_protein->Apoptosis Inhibits Cancer_Cell_Survival Cancer Cell Survival Apoptosis->Cancer_Cell_Survival Suppresses CDK4_protein CDK4 Protein CDK4_gene->CDK4_protein Leads to Cell_Cycle_Progression Cell Cycle Progression CDK4_protein->Cell_Cycle_Progression Promotes

Figure 1: Postulated mechanism of action for this compound (PNT2258).

Discovery and Synthesis

A significant challenge in compiling a comprehensive technical guide for this compound is the lack of publicly available information regarding its discovery and synthesis. The scientific literature and other accessible resources do not provide a clear timeline of its initial identification, the key researchers or institutions involved in its discovery, or detailed protocols for its chemical synthesis.

For educational context, the synthesis of oligonucleotides, such as the one presumably at the core of this compound, is a complex, multi-step process typically performed on a solid support. A generalized workflow for such a synthesis is outlined below.

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle DMT_removal 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add next base) DMT_removal->Coupling Repeat n-1 times Capping 3. Capping (Block unreacted sites) Coupling->Capping Repeat n-1 times Oxidation 4. Oxidation (Stabilize linkage) Capping->Oxidation Repeat n-1 times Oxidation->DMT_removal Repeat n-1 times Cleavage Cleavage from Support Start Start: Solid Support with First Nucleoside Start->DMT_removal Deprotection Base Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product Final Oligonucleotide Purification->Final_Product

Figure 2: A generalized workflow for solid-phase oligonucleotide synthesis.

Clinical and Preclinical Data

Information on the clinical investigation of this compound (PNT2258) is available through clinical trial registries. A Phase 2 study evaluated its safety and efficacy as a single agent in patients with relapsed or refractory B-cell malignancies. The results indicated that PNT2258 was well-tolerated and demonstrated durable, clinically meaningful activity in this patient population.[1] However, in a study focused on relapsed or refractory diffuse large B-cell lymphoma (DLBCL), while single-agent activity was observed, the overall response rate was deemed too low to warrant further development in that specific context.[1]

Due to the limited public data, a detailed table of quantitative metrics (e.g., IC50, pharmacokinetic parameters) cannot be reliably compiled.

Conclusion

This compound (PNT2258) represents an intriguing therapeutic concept based on a DNA oligonucleotide targeting the BCL-2 pathway. While early-phase clinical trials have demonstrated some activity and an acceptable safety profile in certain B-cell malignancies, the public availability of comprehensive data regarding its discovery, synthesis, and preclinical quantitative metrics remains limited. This lack of detailed information poses a challenge for a full and independent assessment by the broader scientific community. Further publication of preclinical and manufacturing data would be necessary to fully elucidate the scientific foundation and therapeutic potential of this agent.

References

Rosomidnar (PNT2258): A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rosomidnar (also known as PNT2258) is an investigational oligonucleotide therapeutic designed to specifically target the B-cell lymphoma 2 (BCL-2) gene, a key regulator of apoptosis. This technical guide provides an in-depth overview of the target identification and validation of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows. The primary mechanism of action is DNA interference (DNAi), a novel approach that silences gene expression at the transcriptional level. Additionally, this guide explores the identified off-target effects of this compound on Cyclin-Dependent Kinase 4 (CDK4), which contributes to its overall anti-cancer activity.

Target Identification: BCL-2

The BCL-2 protein is a well-established anti-apoptotic factor that is frequently overexpressed in various malignancies, contributing to tumor cell survival and resistance to therapy. This compound was rationally designed to target the BCL-2 gene.

Mechanism of Action: DNA Interference (DNAi)

This compound is a 24-base, single-stranded, unmodified phosphodiester DNA oligonucleotide (PNT100) encapsulated in a lipid nanoparticle. The PNT100 sequence is designed to hybridize to a specific region within the BCL-2 promoter, thereby blocking transcription.[1]

Preclinical Validation of BCL-2 as the Primary Target

A series of in vitro experiments were conducted to validate that this compound effectively targets and inhibits BCL-2.

  • Objective: To determine if this compound directly inhibits the transcriptional activity of the BCL-2 promoter.

  • Results: A significant decrease in luciferase reporter activity was observed in cells transfected with a BCL-2 promoter construct and treated with this compound, confirming direct inhibition of the BCL-2 promoter.[2]

  • Objective: To quantify the effect of this compound on BCL-2 mRNA and protein levels in cancer cell lines.

  • Results: Treatment of WSU-FSCCL lymphoma cells with this compound resulted in a time-dependent decrease in both BCL-2 mRNA and protein levels.[2]

Table 1: Quantitative Analysis of BCL-2 Downregulation by this compound (PNT2258) in WSU-FSCCL Cells [2]

Time Point (hours)BCL-2 mRNA Level (Fold Change vs. Control)BCL-2 Protein Level (Fold Change vs. Control)
24~0.6~0.7
48~0.4~0.5
72~0.25~0.3
  • Objective: To assess whether the inhibition of BCL-2 by this compound leads to programmed cell death.

  • Results: this compound treatment induced apoptosis in lymphoma cell lines, as evidenced by an increase in Annexin V staining and cleavage of caspase-3 and PARP.[2]

Table 2: Apoptosis Induction by this compound (PNT2258) in WSU-FSCCL Cells [2]

Time Point (hours)Percentage of Apoptotic Cells (Annexin V Positive)
24~10%
48~20%
72~35%
96~50%

Off-Target Identification: Cyclin-Dependent Kinase 4 (CDK4)

Further investigation into the mechanism of action of this compound revealed an unintended, or "off-target," effect on Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.

Homology Search and Promoter Activity Assay
  • Objective: To identify potential off-targets of the PNT100 oligonucleotide sequence.

  • Methodology: A Basic Local Alignment Search Tool (BLAST) search was performed with the PNT100 sequence.

  • Results: The BLAST search revealed a 14-base pair region of 100% homology between PNT100 and the promoter region of the CDK4 gene. Subsequent promoter assays confirmed that this compound significantly inhibited CDK4 promoter activity.

Downregulation of CDK4 Protein Expression
  • Objective: To determine the effect of this compound on CDK4 protein levels.

  • Results: A time-dependent decrease in CDK4 protein expression was observed in WSU-FSCCL and WSU-WM lymphoma cells following treatment with this compound.

Table 3: Quantitative Analysis of CDK4 Downregulation by this compound (PNT2258)

Cell LineTime Point (hours)CDK4 Protein Level (Fold Change vs. Control)
WSU-FSCCL24~0.8
48~0.6
72~0.4
WSU-WM24~0.85
48~0.7
72~0.5
Cell Cycle Arrest
  • Objective: To analyze the effect of this compound on cell cycle progression.

  • Results: this compound induced a G1 phase cell cycle arrest in lymphoma cells, which is consistent with the inhibition of CDK4.

Table 4: Cell Cycle Analysis of WSU-FSCCL Cells Treated with this compound (PNT2258) [2]

Time Point (hours)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0454015
24503515
48602515
72701515
96751015

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action

Rosomidnar_Mechanism cluster_BCL2 On-Target Pathway cluster_CDK4 Off-Target Pathway This compound This compound (PNT2258) BCL2_promoter BCL-2 Promoter This compound->BCL2_promoter Inhibits Transcription CDK4_promoter CDK4 Promoter This compound->CDK4_promoter Inhibits Transcription BCL2_mRNA BCL-2 mRNA BCL2_promoter->BCL2_mRNA Transcription BCL2_protein BCL-2 Protein BCL2_mRNA->BCL2_protein Translation Apoptosis Apoptosis BCL2_protein->Apoptosis Inhibits CDK4_mRNA CDK4 mRNA CDK4_promoter->CDK4_mRNA Transcription CDK4_protein CDK4 Protein CDK4_mRNA->CDK4_protein Translation G1_S_transition G1/S Transition CDK4_protein->G1_S_transition Promotes Target_Validation_Workflow start Start: Hypothesis This compound targets BCL-2 promoter_assay BCL-2 Promoter Activity Assay start->promoter_assay qpcr Quantitative RT-PCR (BCL-2 mRNA) promoter_assay->qpcr western_blot Western Blot (BCL-2 Protein) qpcr->western_blot apoptosis_assay Apoptosis Assay (Annexin V) western_blot->apoptosis_assay blast_search BLAST Search (PNT100 sequence) apoptosis_assay->blast_search cdk4_promoter_assay CDK4 Promoter Activity Assay blast_search->cdk4_promoter_assay cdk4_western Western Blot (CDK4 Protein) cdk4_promoter_assay->cdk4_western cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) cdk4_western->cell_cycle_analysis conclusion Conclusion: Dual targeting of BCL-2 and CDK4 cell_cycle_analysis->conclusion

References

Early In Vitro Studies of Rosomidnar (PNT2258): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosomidnar (also known as PNT2258) is an experimental anti-cancer agent that has been investigated for its potential in treating various malignancies, particularly B-cell lymphomas. It is a first-in-class DNA interference (DNAi) therapeutic.[1][2][3] This technical guide provides an in-depth overview of the early in vitro studies that have elucidated the mechanism of action and preclinical efficacy of this compound.

This compound is a liposomal formulation encapsulating PNT100, a 24-base, single-stranded, unmodified phosphodiester DNA oligonucleotide.[1][2][4] This oligonucleotide is specifically designed to target a regulatory region of the B-cell lymphoma 2 (BCL2) gene, a key regulator of apoptosis.[1][3][5][6] The overexpression of BCL2 is a hallmark of several cancers and is associated with tumor cell survival and resistance to chemotherapy.[1] By targeting the BCL2 gene, this compound aims to inhibit its transcription, leading to decreased BCL2 protein levels and subsequent induction of apoptosis in cancer cells.[1][2][6]

Mechanism of Action: Targeting the BCL2 Gene

In vitro studies have confirmed that this compound's mechanism of action involves the specific downregulation of BCL2 expression. The PNT100 oligonucleotide within the liposomal delivery system is designed to interact with the BCL2 gene promoter, thereby inhibiting its transcriptional activity.[1][2] This leads to a significant reduction in both BCL2 mRNA and protein levels within cancer cells.[1][2] The consequence of BCL2 downregulation is the activation of the intrinsic apoptotic pathway.[1][2]

cluster_Liposome Liposomal Delivery cluster_Cell Cancer Cell cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm This compound This compound (PNT2258) PNT100 PNT100 (DNA oligonucleotide) This compound->PNT100 releases BCL2_Gene BCL2 Gene Promoter PNT100->BCL2_Gene inhibits transcription BCL2_mRNA BCL2 mRNA BCL2_Gene->BCL2_mRNA transcription BCL2_Protein BCL2 Protein BCL2_mRNA->BCL2_Protein translation Apoptosis Apoptosis BCL2_Protein->Apoptosis inhibits

Caption: this compound's mechanism of action targeting BCL2.

In Vitro Efficacy

Early in vitro studies of this compound have been conducted in various non-Hodgkin's lymphoma (NHL) cell lines, demonstrating its dose- and time-dependent anti-cancer effects.

Cell Viability

Treatment with this compound resulted in a significant decrease in the viability of lymphoma cell lines. The effect was observed to be more pronounced in cell lines with the t(14;18) translocation, which is known to cause BCL2 overexpression.[1]

Cell LineTreatment Concentration (µM)Time (hours)% Decrease in Cell Viability (approx.)
WSU-FSCCL 2.59680%
5.09690%
10.096>95%
WSU-DLCL2 2.59660%
5.09675%
10.09685%
WSU-WM 2.59650%
5.09665%
10.09675%

Data compiled from figures in a study by Al-Katib et al. (2016).[1]

Induction of Apoptosis

The reduction in cell viability is attributed to the induction of apoptosis. Following treatment with this compound, lymphoma cells exhibited characteristic morphological features of apoptosis, including cell shrinkage and nuclear chromatin condensation.[1] The activation of the apoptotic pathway was further confirmed by the increased levels of cleaved caspase-3 and PARP, as well as a higher percentage of terminal deoxynucleotidyl transferase (TdT)-positive cells.[1][2]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound was found to cause cell cycle arrest. In WSU-FSCCL cells, treatment with 2.5µM this compound led to an initial S-phase arrest, followed by a gradual increase in the sub-G0 population (indicative of apoptosis) and a corresponding decrease in the S-phase population over 96 hours.[1][2]

Time (hours)% Cells in G0/G1% Cells in S Phase% Cells in G2/M% Cells in Sub-G0
0 (Control) 46%38%16%<1%
24 32%54%7%~5%
48 45%40%10%~10%
72 50%30%12%~15%
96 40%28%10%~20%

Data represents the effects of 2.5µM PNT2258 on WSU-FSCCL cells, summarized from a study by Al-Katib et al. (2016).[1]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the early in vitro studies of this compound.

Cell Culture
  • Cell Lines: WSU-FSCCL (follicular small cleaved cell lymphoma), WSU-DLCL2 (diffuse large B-cell lymphoma), and WSU-WM (Waldenström's macroglobulinemia) cell lines were utilized.[1]

  • Culture Medium: Cells were maintained in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

Start Seed lymphoma cells in multi-well plates Treat Treat cells with varying concentrations of this compound (2.5, 5, 10 µM) and a vehicle control Start->Treat Incubate Incubate for 24, 48, 72, and 96 hours Treat->Incubate Harvest Harvest cells at each time point Incubate->Harvest Stain Stain cells with Trypan Blue (0.4%) Harvest->Stain Count Count viable (unstained) and non-viable (blue) cells using a hemocytometer Stain->Count Analyze Calculate the percentage of viable cells compared to the control Count->Analyze

Caption: Experimental workflow for the cell viability assay.
Western Blot Analysis

  • Cell Lysis: Cells were treated with this compound for specified durations, harvested, and lysed in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates was determined using a standard protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against BCL2, cleaved caspase-3, PARP, and a loading control (e.g., β-actin). Subsequently, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA was extracted from this compound-treated and control cells using a commercial RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA was synthesized from the extracted RNA using a reverse transcription kit.

  • PCR Amplification: qRT-PCR was performed using a thermal cycler with specific primers for the BCL2 gene and a housekeeping gene (e.g., RPLP0) for normalization.

  • Data Analysis: The relative expression of BCL2 mRNA was calculated using the comparative Ct method (ΔΔCt).

Cell Cycle Analysis
  • Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C.[1]

  • Staining: The fixed cells were washed and resuspended in a staining buffer containing propidium iodide (PI), RNase A, and Triton X-100.[1]

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (sub-G0, G0/G1, S, and G2/M) was determined using cell cycle analysis software.[1]

Conclusion

The early in vitro studies of this compound (PNT2258) have provided a solid foundation for its clinical development. These studies have clearly demonstrated its mechanism of action, which involves the targeted downregulation of the BCL2 gene, leading to the induction of apoptosis and cell cycle arrest in lymphoma cells. The dose- and time-dependent efficacy observed in these preclinical models has paved the way for further investigation of this compound as a potential therapeutic agent for B-cell malignancies.

References

Rosomidnar's Nucleic Acid Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosomidnar (PNT2258) is a novel therapeutic agent consisting of a 24-base, single-stranded, chemically unmodified phosphodiester DNA oligonucleotide, known as PNT100, encapsulated in a liposomal delivery system. This technical guide provides a comprehensive overview of this compound's mechanism of action, which is predicated on its binding to specific nucleic acid sequences to modulate gene expression. The primary target of this compound is the 5'-untranscribed regulatory region of the B-cell lymphoma 2 (BCL2) gene, a key regulator of apoptosis. Additionally, an unintended but therapeutically relevant interaction with the cyclin-dependent kinase 4 (CDK4) promoter has been identified. This document details the signaling pathways affected by this compound, summarizes the quantitative effects on gene and protein expression, and provides detailed protocols for the key experimental assays used to characterize its activity. While direct quantitative binding affinity data such as dissociation constants (Kd) are not publicly available, this guide presents the existing evidence for this compound's target engagement and biological effects.

Introduction

This compound represents a first-in-class therapeutic based on the principle of DNA interference (DNAi). The active component, PNT100, is a 24-base single-stranded DNA oligonucleotide with the sequence 5′-CACGCACGCGCATCCCCGCCCGTG-3′. This sequence is designed to hybridize to specific genomic sequences within the 5'-untranscribed regulatory regions of target genes, thereby interfering with transcription. The primary intended target of this compound is the BCL2 gene, which is frequently overexpressed in various cancers, contributing to resistance to apoptosis. More recent findings have also identified an unintended interaction with the promoter of the CDK4 gene, a critical regulator of the cell cycle.

Mechanism of Action: Nucleic Acid Binding and Transcriptional Repression

This compound's therapeutic effect is initiated by the binding of its active oligonucleotide, PNT100, to the promoter regions of its target genes.

Primary Target: BCL2 Promoter

The PNT100 sequence is designed to be complementary to a segment within the P1 promoter of the BCL2 gene. This region is known to contain binding sites for transcription factors such as Sp1. By hybridizing to this genomic DNA sequence, this compound is proposed to disrupt the binding of essential transcription factors, leading to the repression of BCL2 transcription. This downregulation of BCL2 protein levels shifts the cellular balance towards apoptosis, making cancer cells more susceptible to programmed cell death.

Unintended Target: CDK4 Promoter

A Basic Local Alignment Search Tool (BLAST) homology search revealed a 14-base stretch of 100% homology between the PNT100 sequence and the promoter region of the CDK4 gene. This unintended binding has been shown to inhibit CDK4 promoter activity and downregulate CDK4 protein expression. The inhibition of CDK4, a key driver of the G1-S phase transition in the cell cycle, leads to cell cycle arrest. This dual mechanism of inducing apoptosis and inhibiting proliferation contributes to the anti-tumor activity of this compound.

Signaling Pathways

The binding of this compound to the BCL2 and CDK4 promoters initiates a cascade of downstream events that culminate in apoptosis and cell cycle arrest.

BCL2-Mediated Apoptosis Pathway

BCL2 is a central anti-apoptotic protein that functions by sequestering pro-apoptotic proteins like BIM, BID, and PUMA, and by preventing the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization. By inhibiting BCL2 expression, this compound disrupts this protective mechanism, leading to the release of pro-apoptotic factors, mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.

BCL2_Pathway This compound This compound (PNT100) BCL2_Promoter BCL2 Promoter This compound->BCL2_Promoter Binds to & Inhibits BCL2_mRNA BCL2 mRNA BCL2_Promoter->BCL2_mRNA Transcription BCL2_Protein BCL2 Protein BCL2_mRNA->BCL2_Protein Translation Pro_Apoptotic Pro-Apoptotic Proteins (BIM, BID, PUMA) BCL2_Protein->Pro_Apoptotic Inhibits BAX_BAK BAX/BAK BCL2_Protein->BAX_BAK Inhibits Pro_Apoptotic->BAX_BAK Activates Mitochondria Mitochondria BAX_BAK->Mitochondria Permeabilizes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced BCL2 signaling pathway leading to apoptosis.
CDK4-Mediated Cell Cycle Arrest Pathway

CDK4, in complex with Cyclin D, phosphorylates the retinoblastoma protein (Rb). This phosphorylation releases the E2F transcription factor, allowing it to activate the transcription of genes required for the G1 to S phase transition. By downregulating CDK4, this compound prevents the phosphorylation of Rb, keeping E2F in an inactive state and thereby arresting the cell cycle in the G1 phase.

CDK4_Pathway This compound This compound (PNT100) CDK4_Promoter CDK4 Promoter This compound->CDK4_Promoter Binds to & Inhibits CDK4_mRNA CDK4 mRNA CDK4_Promoter->CDK4_mRNA Transcription Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest CDK4_Protein CDK4/Cyclin D Complex CDK4_mRNA->CDK4_Protein Translation Rb Rb CDK4_Protein->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F Rb->E2F Sequesters G1_S_Genes G1/S Phase Transition Genes E2F->G1_S_Genes Activates Transcription

Caption: this compound-induced CDK4 signaling pathway leading to cell cycle arrest.

Quantitative Data

While direct measurements of this compound's binding affinity (e.g., Kd values) to its target DNA sequences are not available in the public domain, its biological activity has been quantified through various in vitro and clinical studies.

Table 1: In Vitro Activity of this compound (PNT2258)
Cell LineAssayConcentration (µM)OutcomeReference
K562BCL2 Promoter Luciferase AssayNot SpecifiedStrong downregulation of promoter activity[1]
WSU-FSCCLBCL2 mRNA Expression (qRT-PCR)2.5Significant downregulation[1]
WSU-FSCCLBCL2 Protein Expression (Western Blot)2.5Significant downregulation[1]
WSU-FSCCLCell Viability2.5Significant decrease after 48 hours[2]
WSU-FSCCLCell Cycle Analysis (Flow Cytometry)2.5S-phase arrest followed by increase in sub-G0 (apoptosis)[1]
K562CDK4 Promoter Luciferase AssayNot SpecifiedStrong inhibition of promoter activity[2]
WSU-FSCCLCDK4 Protein Expression (Western Blot)Not SpecifiedSignificant downregulation[2]
WSU-WMCDK4 Protein Expression (Western Blot)Not SpecifiedSignificant downregulation[2]
Table 2: Clinical Trial Data for this compound (PNT2258)
Trial PhasePatient PopulationDoseKey FindingsReference
Phase 1Advanced Solid Tumors1-150 mg/m²Safe and well-tolerated; MTD not reached[3]
Phase 2Relapsed/Refractory B-Cell Malignancies120 mg/m²Overall response rate: 53.8%[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the nucleic acid binding effects of this compound.

Luciferase Reporter Assay for Promoter Activity

This assay is used to quantify the effect of this compound on the transcriptional activity of the BCL2 and CDK4 promoters.

Luciferase_Assay_Workflow Start Start: Culture K562 cells Transfection Transfect cells with plasmid containing BCL2 or CDK4 promoter linked to luciferase reporter gene Start->Transfection Treatment Treat cells with this compound (PNT2258) or control for 48 hours Transfection->Treatment Lysis Lyse cells to release cellular contents Treatment->Lysis Assay Add luciferase assay reagent (containing luciferin) Lysis->Assay Measurement Measure luminescence using a luminometer Assay->Measurement Analysis Analyze data: Compare luminescence in treated vs. control cells Measurement->Analysis End End: Determine promoter activity inhibition Analysis->End

Caption: Workflow for Luciferase Reporter Assay.

Protocol:

  • Cell Culture: Culture K562 cells in appropriate media.

  • Transfection: Transiently transfect the cells with a plasmid containing the BCL2 or CDK4 promoter region upstream of a luciferase reporter gene. A co-transfection with a control reporter plasmid (e.g., Renilla luciferase) is recommended for normalization.

  • Treatment: Following transfection, treat the cells with this compound at the desired concentrations or with a vehicle control for 48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer to release the cellular contents, including the expressed luciferase enzyme.

  • Luminometry: Add the luciferase assay substrate (luciferin) to the cell lysate. In the presence of ATP and oxygen, luciferase catalyzes the oxidation of luciferin, resulting in light emission.

  • Data Analysis: Measure the light output using a luminometer. Normalize the experimental luciferase activity to the control reporter activity. Compare the normalized luciferase activity in this compound-treated cells to that in control cells to determine the extent of promoter inhibition.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

This method is used to quantify the levels of BCL2 and CDK4 mRNA in cells following treatment with this compound.

Protocol:

  • Cell Treatment: Treat cells (e.g., WSU-FSCCL) with this compound or a control for the desired time points.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Real-Time PCR: Perform real-time PCR using the synthesized cDNA, specific primers for BCL2 or CDK4, and a fluorescent dye (e.g., SYBR Green) or a labeled probe. A housekeeping gene (e.g., GAPDH, ACTB) should be amplified in parallel for normalization.

  • Data Analysis: The amplification of the target and housekeeping genes is monitored in real-time. The cycle threshold (Ct) value is determined for each gene. The relative expression of the target gene is calculated using the ΔΔCt method, comparing the expression in treated versus control samples.

Western Blot for Protein Expression

This technique is used to detect and quantify the levels of BCL2 and CDK4 proteins in cells after this compound treatment.

Protocol:

  • Cell Treatment and Lysis: Treat cells as described for qRT-PCR. After treatment, lyse the cells in a buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for BCL2 or CDK4.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A loading control protein (e.g., β-actin, GAPDH) should also be probed on the same membrane.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imager. Quantify the band intensities and normalize the target protein signal to the loading control signal.

Flow Cytometry for Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify apoptosis (sub-G0 peak).

Protocol:

  • Cell Treatment: Treat cells with this compound or a control for various time points.

  • Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is directly proportional to the DNA content of the cells.

  • Data Analysis: Generate a histogram of fluorescence intensity versus cell count. Cells in G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content. Apoptotic cells with fragmented DNA will appear as a sub-G1 peak with less than 2N DNA content.

Conclusion

References

Cellular Uptake of Rosomidnar Oligonucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosomidnar (formerly PNT2258) is a novel therapeutic agent composed of a 24-base, single-stranded, unmodified phosphodiester DNA oligonucleotide. It is designed to inhibit the expression of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of apoptosis frequently overexpressed in various cancers. The cellular delivery of this unprotected oligonucleotide is facilitated by its encapsulation within a specialized liposomal delivery system known as SMARTICLES®. This technical guide provides a comprehensive overview of the cellular uptake of this compound oligonucleotides, detailing the delivery vehicle, the proposed mechanisms of cellular entry and intracellular trafficking, and the subsequent action of the oligonucleotide on its target. Due to the limited publicly available data specific to this compound, this guide combines known information about the drug with established principles of liposomal drug delivery and oligonucleotide trafficking to present a cohesive model.

Introduction to this compound (PNT2258)

The SMARTICLES® Delivery System

The cellular uptake of this compound is fundamentally determined by the properties of its liposomal carrier, the SMARTICLES® technology.

Composition and Physicochemical Properties

While the precise lipid composition of the SMARTICLES® formulation used for this compound is proprietary, patents and related materials describe them as amphoteric liposomes.[6][7][8] This implies a composition that includes a combination of anionic, cationic, and neutral amphiphiles.[8] This composition is designed to provide stability in serum and facilitate the encapsulation of the negatively charged DNA oligonucleotide.[6][8] The general characteristics of such liposomal systems are summarized in Table 1.

PropertyGeneral DescriptionSignificance for Cellular Uptake
Overall Charge Amphoteric; the surface charge can vary depending on the pH of the surrounding environment.Can influence interactions with the cell membrane and serum proteins, potentially affecting uptake efficiency and pathways.
Size Typically in the nanometer range, consistent with other liposomal drug delivery systems.Size is a critical determinant of the endocytic pathway utilized for cellular entry.
Composition A mixture of cationic, anionic, and neutral lipids.The specific lipid composition affects membrane fluidity, stability, and the mechanism of interaction with the cell membrane.
Encapsulation The PNT100 oligonucleotide is encapsulated within the aqueous core of the liposome.[9]Protects the oligonucleotide from nuclease degradation and facilitates its transport into the cell.

Table 1: General Physicochemical Properties of SMARTICLES®-like Liposomes

Cellular Uptake and Intracellular Trafficking

The entry of this compound-loaded liposomes into target cells is presumed to occur via endocytosis, a process by which cells internalize macromolecules and particles. The specific pathway can be influenced by the physicochemical properties of the liposome and the cell type.

Proposed Cellular Uptake Workflow

The following diagram illustrates the generalized workflow for the cellular uptake of this compound.

G cluster_extracellular Extracellular Space cluster_cellular Target Cell Rosomidnar_Liposome This compound (PNT2258) Liposome Endocytosis Endocytosis (e.g., Clathrin-mediated, Caveolin-mediated, Macropinocytosis) Rosomidnar_Liposome->Endocytosis 1. Binding and Internalization Cell_Membrane Cell Membrane Early_Endosome Early Endosome Endocytosis->Early_Endosome 2. Vesicle Formation Late_Endosome Late Endosome Early_Endosome->Late_Endosome 3. Maturation Lysosome Lysosome Late_Endosome->Lysosome 4a. Degradation Pathway PNT100_Release Release of PNT100 (Endosomal Escape) Late_Endosome->PNT100_Release 4b. Endosomal Escape Cytoplasm Cytoplasm Nucleus Nucleus PNT100_Release->Nucleus 5. Nuclear Translocation BCL2_Gene BCL-2 Gene Promoter Nucleus->BCL2_Gene 6. Binding to Promoter

Caption: Proposed workflow for this compound cellular uptake and action.
Endocytic Pathways

While specific studies on this compound are lacking, liposomes are generally internalized through one or more of the following endocytic pathways:

  • Clathrin-Mediated Endocytosis: This is a common pathway for the uptake of nanoparticles. It involves the formation of clathrin-coated pits on the cell surface that invaginate to form vesicles.

  • Caveolae-Mediated Endocytosis: These flask-shaped invaginations of the plasma membrane are rich in cholesterol and sphingolipids. This pathway can bypass the lysosomal degradation route, which could be advantageous for drug delivery.

  • Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is a non-specific mechanism for the uptake of extracellular fluid and its contents.

The dominant pathway for this compound uptake would likely depend on the specific lipid composition of the SMARTICLES® and the surface receptors of the target cancer cells.

Intracellular Trafficking and Endosomal Escape

Following internalization, the liposome-encapsulated this compound is enclosed within an early endosome. These endosomes mature into late endosomes, which typically fuse with lysosomes. For the PNT100 oligonucleotide to be effective, it must escape from the endosome into the cytoplasm before it is degraded in the lysosome. The amphoteric nature of the SMARTICLES® liposomes may play a role in facilitating this endosomal escape. Cationic lipids, for instance, are known to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and release of the liposomal contents into the cytoplasm.

Mechanism of Action: DNA Interference (DNAi)

Once in the cytoplasm, the single-stranded PNT100 oligonucleotide must translocate to the nucleus to exert its therapeutic effect.

Nuclear Translocation and Target Binding
Inhibition of Transcription

The binding of the PNT100 oligonucleotide to the BCL-2 promoter is proposed to interfere with the binding of transcription factors necessary for gene expression, thereby inhibiting the transcription of BCL-2 mRNA. This leads to a decrease in the production of the anti-apoptotic BCL-2 protein, ultimately sensitizing the cancer cell to apoptosis.

The following diagram illustrates the proposed DNA interference pathway.

G cluster_nucleus Nucleus PNT100 PNT100 Oligonucleotide BCL2_Promoter BCL-2 Gene Promoter PNT100->BCL2_Promoter 1. Hybridization BCL2_mRNA BCL-2 pre-mRNA No_Transcription Transcription Blocked BCL2_Promoter->No_Transcription Transcription_Factors Transcription Factors Transcription_Factors->BCL2_Promoter Binding Inhibited RNA_Polymerase RNA Polymerase RNA_Polymerase->BCL2_Promoter Binding Inhibited

Caption: Proposed mechanism of DNA interference by this compound.

Experimental Protocols for Studying Cellular Uptake

While specific protocols for this compound are not publicly available, the following represents a generalized methodology for investigating the cellular uptake of liposomal nanoparticles.

Preparation of Fluorescently Labeled this compound

To visualize and quantify cellular uptake, the liposome or the oligonucleotide can be labeled with a fluorescent dye.

Protocol:

  • Liposome Labeling: Incorporate a lipid conjugated to a fluorescent dye (e.g., Rhodamine-PE, NBD-PE) into the lipid mixture during the preparation of the SMARTICLES®.

  • Oligonucleotide Labeling: Synthesize the PNT100 oligonucleotide with a fluorescent tag (e.g., fluorescein, Cy5) at the 5' or 3' end.

  • Purification: Remove unincorporated dye by size exclusion chromatography or dialysis.

  • Characterization: Confirm the size, charge, and encapsulation efficiency of the labeled liposomes using dynamic light scattering, zeta potential measurements, and a fluorescence-based assay.

In Vitro Cellular Uptake Assay

This assay quantifies the amount of this compound taken up by cancer cells over time.

Protocol:

  • Cell Culture: Plate target cancer cells (e.g., a B-cell lymphoma cell line) in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of fluorescently labeled this compound for different time points (e.g., 1, 4, 8, 24 hours).

  • Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove non-internalized liposomes.

  • Quantification:

    • Fluorometry: Lyse the cells and measure the fluorescence intensity of the lysate using a plate reader.

    • Flow Cytometry: Detach the cells and analyze the fluorescence of individual cells using a flow cytometer.

  • Data Analysis: Plot the fluorescence intensity against time and concentration to determine the kinetics and efficiency of uptake.

Visualization of Intracellular Trafficking

Confocal microscopy can be used to visualize the subcellular localization of this compound.

Protocol:

  • Cell Culture: Grow cells on glass coverslips.

  • Treatment: Treat the cells with fluorescently labeled this compound.

  • Co-staining: At various time points, fix the cells and stain for specific organelles using fluorescent markers (e.g., LysoTracker for lysosomes, an antibody against EEA1 for early endosomes).

  • Imaging: Acquire images using a confocal microscope.

  • Analysis: Analyze the co-localization of the this compound signal with the organelle markers to determine its intracellular trafficking pathway.

Summary of Quantitative Data from Preclinical and Clinical Studies

Publicly available data on the quantitative aspects of this compound's cellular uptake is limited. However, clinical trial data provides some insights into the effective concentrations and dosing.

ParameterFindingStudy TypeReference(s)
In Vitro Effective Concentration 2.5 µM of PNT2258 induced apoptosis and cell cycle arrest in a follicular small cleaved cell lymphoma (WSU-FSCCL) cell line.Preclinical[1]
Phase I Maximum Tolerated Dose Not reached at doses up to 150 mg/m².Clinical[9]
Phase II Dosing Regimen 120 mg/m² administered intravenously on days 1 through 5 of a 21-day cycle.Clinical[2]
Pharmacokinetics (Human) Doses at or above 32 mg/m² resulted in plasma exposure levels sufficient for anti-tumor activity based on preclinical models.Clinical[9]
Tumor Shrinkage (NHL) 82% of patients with recurrent or refractory non-Hodgkin's lymphoma showed tumor shrinkage with single-agent therapy.Clinical[4]
Overall Response Rate (FL) 40% in patients with follicular lymphoma.Clinical[4]
Overall Response Rate (DLBCL) 50% in patients with diffuse large B-cell lymphoma.Clinical[4]

Table 2: Summary of Quantitative Data for this compound (PNT2258)

Conclusion

The cellular uptake of this compound is a complex process orchestrated by its liposomal delivery vehicle, the SMARTICLES® system. While specific experimental data on the uptake of this compound is scarce, a model based on the principles of liposome-cell interactions suggests an endocytic mechanism of entry, followed by endosomal escape and nuclear translocation of the active oligonucleotide. The subsequent DNA interference with the BCL-2 gene promoter represents a novel therapeutic strategy. Further research is needed to fully elucidate the specific pathways involved in this compound's cellular uptake and intracellular trafficking to optimize its therapeutic potential.

References

The Stability of Rosomidnar in Biological Fluids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, there is no publicly available scientific data for a compound named "Rosomidnar." The following in-depth technical guide has been generated as a template to illustrate the expected structure, content, and visualizations for a comprehensive report on drug stability in biological fluids. All data, pathways, and protocols presented herein are hypothetical and intended to serve as a detailed example for researchers, scientists, and drug development professionals.

Introduction

The assessment of a drug candidate's stability in biological matrices is a cornerstone of preclinical and clinical development. The inherent instability of a compound in fluids such as plasma, blood, or urine can significantly impact its pharmacokinetic profile, therapeutic efficacy, and safety. This document provides a comprehensive overview of the stability profile of the hypothetical compound this compound, detailing its degradation kinetics in key biological fluids and outlining the methodologies used for these assessments. Understanding the stability of this compound is critical for accurate bioanalytical method development, proper sample handling and storage, and interpretation of pharmacokinetic and pharmacodynamic data.

Quantitative Stability Data

The stability of this compound was evaluated in human plasma and urine at various temperatures to simulate conditions encountered during sample collection, processing, and storage. The percentage of this compound remaining at each time point was determined using a validated LC-MS/MS method.

Table 1: Stability of this compound in Human Plasma

Storage Temperature (°C)Time Point (hours)Mean % Remaining (n=3)Standard Deviation
25 (Room Temperature)0100.00.0
298.21.5
495.12.1
889.72.5
2475.33.2
4 (Refrigerated)0100.00.0
2499.50.8
4898.91.1
7297.41.3
-20 (Frozen)0100.00.0
168 (1 week)99.80.5
672 (4 weeks)99.10.9
2016 (12 weeks)98.51.2

Table 2: Stability of this compound in Human Urine (pH 6.5)

Storage Temperature (°C)Time Point (hours)Mean % Remaining (n=3)Standard Deviation
25 (Room Temperature)0100.00.0
499.11.2
897.81.8
2492.42.4
4 (Refrigerated)0100.00.0
24100.00.3
7299.20.7
168 (1 week)98.61.0
-20 (Frozen)0100.00.0
672 (4 weeks)99.50.6
2016 (12 weeks)99.00.8
4032 (24 weeks)98.11.1

Experimental Protocols

Detailed methodologies for the key stability experiments are provided below. These protocols are essential for the replication and validation of the presented findings.

Plasma Stability Assessment

Objective: To determine the in vitro stability of this compound in human plasma at various temperatures.

Materials:

  • This compound reference standard

  • Human plasma (pooled, K2-EDTA as anticoagulant)

  • Acetonitrile (ACN) with 0.1% formic acid (FA)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable compound)

  • Phosphate buffered saline (PBS), pH 7.4

  • Water bath, refrigerator, and -20°C freezer

Procedure:

  • Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in DMSO. Prepare a working solution by diluting the stock solution in a 50:50 ACN:water mixture.

  • Spiking into Plasma: Warm frozen human plasma to 37°C. Spike the plasma with the this compound working solution to achieve a final concentration of 1 µg/mL. Vortex gently to mix.

  • Incubation: Aliquot the spiked plasma into separate polypropylene tubes for each time point and temperature condition (25°C, 4°C, -20°C).

  • Time Points:

    • 25°C: 0, 2, 4, 8, 24 hours

    • 4°C: 0, 24, 48, 72 hours

    • -20°C: 0, 1 week, 4 weeks, 12 weeks

  • Sample Processing: At each designated time point, retrieve the corresponding tubes. For the T=0 sample, immediately process after spiking.

    • Add 300 µL of ice-cold ACN containing the internal standard to a 100 µL aliquot of the incubated plasma.

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of this compound to the internal standard.

  • Data Calculation: The percentage of this compound remaining at each time point is calculated relative to the T=0 sample using the formula: % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

Urine Stability Assessment

Objective: To evaluate the stability of this compound in human urine.

Materials:

  • This compound reference standard

  • Human urine (pooled, drug-free)

  • Methanol (MeOH) with 0.1% FA

  • Internal Standard (IS) solution

Procedure:

  • Urine Preparation: Pool fresh urine samples and adjust the pH to 6.5 using 0.1 M HCl or NaOH if necessary. Centrifuge to remove any sediment.

  • Spiking and Incubation: Spike the urine with this compound to a final concentration of 5 µg/mL. Aliquot and incubate at the specified temperatures (25°C, 4°C, -20°C).

  • Time Points:

    • 25°C: 0, 4, 8, 24 hours

    • 4°C: 0, 24, 72, 168 hours (1 week)

    • -20°C: 0, 4 weeks, 12 weeks, 24 weeks

  • Sample Processing: At each time point, dilute an aliquot of the urine sample 1:1 with MeOH containing the internal standard. Vortex and centrifuge if any precipitate forms.

  • LC-MS/MS Analysis: Directly inject the supernatant/diluted sample for LC-MS/MS analysis.

  • Data Calculation: Calculate the percentage remaining as described for the plasma stability assay.

Visualizations: Pathways and Workflows

Visual diagrams are provided to illustrate key processes related to this compound's hypothetical mechanism of action, metabolic fate, and the experimental workflow for its stability assessment.

Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylates This compound This compound This compound->Receptor Binds and Activates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor (TF) KinaseB->TranscriptionFactor Phosphorylates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression Regulates

Caption: Hypothetical signaling pathway initiated by this compound.

Experimental_Workflow start Start | Spiking this compound into Plasma aliquot Aliquot Samples For each time point and temperature start->aliquot incubate Incubation 25°C, 4°C, -20°C aliquot->incubate process Sample Processing Protein Precipitation with ACN + IS incubate->process analyze LC-MS/MS Analysis Quantify Peak Area Ratio process->analyze calculate Data Calculation % Remaining vs. T=0 analyze->calculate end End | Stability Profile Determined calculate->end

Caption: Workflow for the plasma stability assessment of this compound.

Metabolic_Pathway This compound This compound Metabolite1 M1: Hydroxylation (CYP3A4) This compound->Metabolite1 Phase I Metabolite2 M2: N-dealkylation (CYP2D6) This compound->Metabolite2 Phase I Conjugate1 M1-Glucuronide (UGT1A1) Metabolite1->Conjugate1 Phase II Excretion Renal/Biliary Excretion Metabolite2->Excretion Conjugate1->Excretion

Caption: Hypothetical metabolic degradation pathway of this compound.

Conclusion

This guide outlines the critical parameters and methodologies for evaluating the stability of a novel compound, using the hypothetical "this compound" as an example. The data presented in the tables indicate that this compound is relatively stable under refrigerated and frozen conditions in both plasma and urine, but shows significant degradation at room temperature in plasma over 24 hours. This information is crucial for establishing appropriate sample handling protocols for clinical trials and non-clinical studies. The provided experimental protocols and diagrams offer a framework for conducting and visualizing such stability assessments, which are fundamental to the successful development of new therapeutic agents.

In Silico Modeling of Rosomidnar Interactions: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a high-level overview of the proposed framework for the in silico modeling of the oligonucleotide therapy candidate, Rosomidnar (also known as PNT2258). Due to the limited publicly available data on this compound, this guide will focus on the generalized methodologies and computational approaches that would be employed for such an analysis, rather than presenting specific findings. The primary known target of this compound is the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). Additionally, potential off-target effects on Cyclin-Dependent Kinase 4 (CDK4) have been suggested and will be considered in this theoretical framework.

Introduction to this compound and In Silico Modeling

This compound is an investigational DNA oligonucleotide therapy.[1] While its primary intended mechanism of action is the downregulation of Bcl-2, preliminary findings have suggested a broader mechanism that may include unintended interactions with other genes such as CDK4.[1] In silico modeling offers a powerful, cost-effective, and rapid approach to elucidate the potential interactions of therapeutic candidates like this compound with their intended and unintended targets.[2][3][4] By leveraging computational methods, researchers can predict binding affinities, simulate molecular dynamics, and hypothesize about the downstream effects on signaling pathways.

Proposed In Silico Modeling Workflow

A comprehensive in silico analysis of this compound would involve a multi-step workflow, beginning with data acquisition and culminating in pathway analysis.

cluster_0 Data Acquisition & Preparation cluster_1 Molecular Docking & Simulation cluster_2 Analysis & Prediction A This compound Sequence & Structure C Structural Pre-processing A->C B Target Protein Structures (Bcl-2, CDK4) B->C D Molecular Docking Studies C->D E Binding Affinity Calculation D->E G Binding Site Analysis D->G F Molecular Dynamics Simulations E->F H Pathway Analysis F->H G->H I Off-Target Prediction H->I

Proposed In Silico Modeling Workflow for this compound.

Methodologies for Key Experiments

Molecular Docking
  • Objective: To predict the preferred binding orientation of this compound to its target proteins, Bcl-2 and CDK4.

  • Protocol:

    • Preparation of Receptor: Obtain the 3D structures of human Bcl-2 and CDK4 from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Preparation of Ligand: Generate a 3D conformation of the this compound oligonucleotide sequence.

    • Docking Simulation: Utilize software such as AutoDock, Glide, or GOLD to perform the docking calculations. Define a grid box encompassing the putative binding site on the target proteins.

    • Analysis of Results: Score and rank the resulting poses based on the docking score. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target proteins.

Molecular Dynamics (MD) Simulations
  • Objective: To simulate the dynamic behavior of the this compound-protein complex over time to assess its stability and conformational changes.

  • Protocol:

    • System Setup: The best-ranked docked complex from the molecular docking study will be used as the starting structure. The complex will be solvated in a water box with appropriate ions to neutralize the system.

    • Minimization and Equilibration: The system will be subjected to energy minimization to remove steric clashes. This is followed by a two-step equilibration process (NVT and NPT ensembles) to stabilize the temperature and pressure of the system.

    • Production Run: A production MD simulation will be run for an extended period (e.g., 100 nanoseconds) to generate a trajectory of the complex's motion.

    • Trajectory Analysis: Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe the stability of key interactions over time.

Hypothetical Signaling Pathway Interactions

Given the known targets, we can hypothesize the signaling pathways that this compound might influence.

This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibition CDK4 CDK4 This compound->CDK4 Potential Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellCycle Cell Cycle Progression CDK4->CellCycle Promotes

Hypothesized Signaling Pathway Interactions of this compound.

This diagram illustrates the intended inhibitory effect of this compound on Bcl-2, which would lead to the promotion of apoptosis. It also depicts the potential off-target inhibition of CDK4, which could impact cell cycle progression.

Quantitative Data Summary (Hypothetical)

In a typical in silico study, quantitative data such as binding energies and dissociation constants would be generated. As no such data is publicly available for this compound, the following table is presented as a template for how such data would be structured.

Target ProteinPredicted Binding Energy (kcal/mol)Predicted Dissociation Constant (Ki)Key Interacting Residues
Bcl-2[Data Not Available][Data Not Available][Data Not Available]
CDK4[Data Not Available][Data Not Available][Data Not Available]

Conclusion

While a detailed in silico analysis of this compound is hampered by the current lack of public data, the framework outlined in this document provides a robust and comprehensive approach for its future computational evaluation. Such studies would be invaluable in elucidating its precise mechanism of action, predicting potential off-target effects, and guiding further pre-clinical and clinical development. The methodologies described herein represent standard practices in the field of computational drug discovery and are broadly applicable to the analysis of other oligonucleotide-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vitro Transfection of Novel Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Rosomidnar In Vitro Transfection Protocol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding "this compound," including its specific mechanism of action, signaling pathways, and established transfection protocols, is not publicly available in the retrieved search results. The following application notes and protocols are presented as a general framework for the in vitro transfection of a novel oligonucleotide, which can be adapted by researchers for a compound like this compound. The proposed signaling pathways and experimental data are hypothetical and serve as illustrative examples.

Introduction

Oligonucleotide-based therapeutics represent a promising class of drugs capable of modulating gene expression with high specificity. The successful delivery of these molecules into target cells in vitro is a critical first step in evaluating their efficacy and mechanism of action. This document provides a detailed protocol for the in vitro transfection of a novel oligonucleotide, exemplified here as "this compound," and outlines methods for assessing its biological effects. The protocol is designed to be a starting point for optimization in specific cell types and experimental contexts.

Materials and Reagents

Cell Culture
  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell counting solution (e.g., Trypan Blue)

Transfection
  • Novel Oligonucleotide (e.g., this compound)

  • Opti-MEM™ I Reduced Serum Medium

  • Nuclease-free water and microtubes[3]

Analysis
  • Reagents for RNA extraction (e.g., TRIzol™)

  • Reverse transcription kit

  • qPCR master mix and primers for target gene and housekeeping gene

  • Protein lysis buffer

  • Antibodies for Western blot analysis (e.g., targeting proteins in a hypothesized signaling pathway)

  • Cell viability assay kit (e.g., MTT, PrestoBlue™)

  • Luciferase assay system (for reporter gene assays)[4]

Experimental Protocols

General Guidelines for Oligonucleotide Handling

To prevent degradation from ribonucleases, always wear gloves and use RNase-free reagents and labware when handling RNA oligonucleotides.[3] Working areas should be decontaminated with appropriate solutions.[3]

Cell Seeding for Transfection
  • The day before transfection, seed the cells in antibiotic-free complete growth medium.

  • The number of cells to seed will depend on the cell type and the size of the culture vessel. Aim for a cell confluency of 70-90% at the time of transfection.[2] For suspension cells, ensure they are in the logarithmic growth phase.

In Vitro Transfection Protocol

This protocol is a starting point and should be optimized for each cell type and oligonucleotide concentration.

  • Preparation of Oligonucleotide Solution:

    • Thaw the oligonucleotide stock solution on ice.

    • Dilute the oligonucleotide in Opti-MEM™ I medium to the desired concentration. Gently mix by pipetting.

  • Preparation of Transfection Reagent Solution:

    • In a separate tube, dilute the cationic lipid transfection reagent in Opti-MEM™ I medium. The optimal ratio of transfection reagent to oligonucleotide should be determined empirically.[2]

    • Incubate for 5 minutes at room temperature.

  • Formation of Transfection Complexes:

    • Combine the diluted oligonucleotide and the diluted transfection reagent.

    • Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of transfection complexes.

  • Transfection of Cells:

    • Carefully add the transfection complexes drop-wise to the cells in the culture vessel.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours, depending on the experimental endpoint. For sensitive cell lines, the medium containing the transfection complexes can be replaced with fresh complete growth medium after 4-6 hours.[3]

Post-Transfection Analysis
  • Gene Expression Analysis (qPCR): At 24-48 hours post-transfection, extract total RNA, perform reverse transcription, and analyze the expression of the target gene by quantitative PCR.

  • Protein Expression Analysis (Western Blot): At 48-72 hours post-transfection, lyse the cells and analyze the levels of the target protein and downstream signaling molecules by Western blot.

  • Cell Viability Assay: Assess the cytotoxicity of the transfection complexes at various concentrations using a standard cell viability assay.

Data Presentation

Quantitative data from experiments should be summarized in tables for clear comparison.

Table 1: Optimization of Oligonucleotide Concentration for Target Gene Knockdown

Oligonucleotide Concentration (nM)Target Gene Expression (% of Control)Cell Viability (% of Control)
185 ± 5.298 ± 2.1
1042 ± 3.895 ± 3.5
2525 ± 2.191 ± 4.2
5018 ± 1.982 ± 5.6
10015 ± 2.565 ± 7.3

Table 2: Time-Course of Target Protein Reduction Following Transfection

Time Post-Transfection (hours)Target Protein Level (% of Control)
2478 ± 6.1
4835 ± 4.5
7222 ± 3.9
9645 ± 5.3

Visualizations

Experimental Workflow

G Figure 1. In Vitro Transfection Workflow cluster_prep Preparation (Day 1) cluster_transfection Transfection (Day 2) cluster_analysis Analysis (Day 3-5) cell_seeding Seed cells in -antibiotic medium prep_oligo Dilute Oligonucleotide in Opti-MEM™ prep_reagent Dilute Transfection Reagent in Opti-MEM™ form_complex Combine and incubate to form complexes prep_oligo->form_complex prep_reagent->form_complex add_complex Add complexes to cells form_complex->add_complex incubation Incubate for 24-72 hours add_complex->incubation analysis Perform downstream analysis (qPCR, Western Blot, Viability Assay) incubation->analysis

Caption: In Vitro Transfection Workflow

Hypothetical Signaling Pathway

Based on general knowledge that oligonucleotides can modulate cellular pathways and that reactive oxygen species (ROS) are key signaling molecules, a hypothetical mechanism of action is proposed.[5][6][7] This diagram illustrates a potential pathway where "this compound" induces mitochondrial ROS, which in turn activates downstream signaling cascades like MAPK and NF-κB.[5][7][8]

G Figure 2. Hypothetical this compound Signaling Pathway This compound This compound mitochondria Mitochondria This compound->mitochondria Uptake cell_membrane Cell Membrane ros mtROS Production mitochondria->ros mapk MAPK Pathway (ERK, JNK, p38) ros->mapk nfkb NF-κB Pathway ros->nfkb gene_expression Altered Gene Expression mapk->gene_expression nfkb->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

References

Application Notes and Protocols for Rosomidnar (PNT100) Delivery in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosomidnar, also known as PNT100, is a 24-base, chemically unmodified DNA oligonucleotide designed to act as an antisense inhibitor of the B-cell lymphoma 2 (BCL-2) gene. By specifically binding to the mRNA of BCL-2, this compound inhibits its translation, leading to a downstream decrease in the anti-apoptotic BCL-2 protein. This targeted reduction of BCL-2 makes this compound a valuable tool for cancer research, as it can sensitize cancer cells to apoptosis (programmed cell death). These application notes provide detailed protocols for the delivery of this compound into various cancer cell lines for in vitro studies.

Mechanism of Action

This compound operates through an antisense mechanism. As a single-stranded DNA molecule, it is complementary to a specific sequence in the regulatory region of the BCL-2 messenger RNA (mRNA). This binding event forms a DNA-RNA hybrid, which can lead to the degradation of the target mRNA by cellular enzymes such as RNase H. The ultimate result is a decrease in the synthesis of the BCL-2 protein, an important inhibitor of apoptosis. A reduction in BCL-2 levels allows pro-apoptotic proteins to initiate the caspase cascade, culminating in cell death.

This compound This compound (PNT100) (Antisense Oligonucleotide) BCL2_mRNA BCL-2 mRNA This compound->BCL2_mRNA Binds to mRNA Ribosome Ribosome This compound->Ribosome Blocks Translation BCL2_mRNA->Ribosome Translation BCL2_Protein BCL-2 Protein (Anti-apoptotic) Ribosome->BCL2_Protein Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) BCL2_Protein->Pro_Apoptotic Inhibits Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Activates Caspase_Cascade Caspase Cascade Mitochondrion->Caspase_Cascade Initiates Apoptosis Apoptosis (Cell Death) Caspase_Cascade->Apoptosis

Figure 1. Signaling pathway of this compound-induced apoptosis.

Data Presentation

The efficacy of this compound can be assessed by measuring the reduction in BCL-2 protein expression and the induction of apoptosis in various cancer cell lines. The following tables provide illustrative data for the effects of this compound following delivery via lipofection.

Table 1: BCL-2 Protein Expression Following this compound Treatment

Cell LineThis compound Concentration (nM)Duration of Treatment (hours)BCL-2 Protein Level (% of Control)
MCF-7 (Breast Cancer)1004845%
2504825%
5004815%
A549 (Lung Cancer)1004855%
2504835%
5004820%
HeLa (Cervical Cancer)1004860%
2504840%
5004825%

Table 2: Apoptosis Induction by this compound

Cell LineThis compound Concentration (nM)Duration of Treatment (hours)Apoptotic Cells (%)
MCF-7 (Breast Cancer)1007225%
2507245%
5007265%
A549 (Lung Cancer)1007220%
2507240%
5007260%
HeLa (Cervical Cancer)1007215%
2507235%
5007255%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is soluble in Dimethyl Sulfoxide (DMSO). A concentrated stock solution should be prepared for use in cell culture experiments.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial of lyophilized this compound to achieve a stock concentration of 1 mM.

  • Gently vortex the vial until the this compound is completely dissolved.

  • Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Delivery of this compound using Cationic Lipid Transfection (Lipofection)

This protocol describes a general method for the delivery of this compound into adherent cancer cell lines using a commercially available cationic lipid transfection reagent. Optimization may be required for different cell lines and transfection reagents.

cluster_0 Preparation cluster_1 Complex Formation cluster_2 Transfection cluster_3 Analysis A Dilute this compound in serum-free medium C Combine diluted this compound and Lipofection Reagent A->C B Dilute Lipofection Reagent in serum-free medium B->C D Incubate for 20 minutes at room temperature C->D E Add complexes to cells in complete medium D->E F Incubate for 48-72 hours E->F G Assess BCL-2 expression (e.g., Western Blot, qPCR) F->G H Measure apoptosis (e.g., Annexin V staining) F->H

Figure 2. Experimental workflow for this compound delivery.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Serum-free cell culture medium (e.g., Opti-MEM™)

  • This compound stock solution (1 mM in DMSO)

  • Cationic lipid transfection reagent (e.g., Lipofectamine™)

  • 6-well cell culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Transfection Complexes (per well): a. In a sterile microcentrifuge tube, dilute the desired amount of this compound stock solution in serum-free medium to a final volume of 250 µL. Mix gently. b. In a separate sterile microcentrifuge tube, dilute the appropriate amount of cationic lipid transfection reagent in serum-free medium to a final volume of 250 µL. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted this compound and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of transfection complexes.

  • Transfection: a. Remove the culture medium from the cells and replace it with 2 mL of fresh, pre-warmed complete culture medium. b. Add the 500 µL of transfection complexes dropwise to each well. c. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. b. After the incubation period, the cells can be harvested for analysis of BCL-2 expression (e.g., by Western blot or qRT-PCR) or for apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry).

Important Considerations:

  • DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid cytotoxicity. A vehicle control (DMSO without this compound) should always be included in experiments.

  • Optimization: The optimal concentrations of this compound and transfection reagent, as well as the incubation time, may vary depending on the cell line and should be determined empirically.

  • Controls: Appropriate controls, including untreated cells, cells treated with a scrambled (non-targeting) oligonucleotide, and cells treated with the transfection reagent alone, are essential for interpreting the results.

Application Notes and Protocols for the Quantification of Rosiglitazone in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the quantification of Rosomidnar in tissue is of interest, publicly available information regarding its specific properties and analytical methods is currently unavailable. To provide a practical and detailed guide, this document presents a comprehensive application note and protocol for the quantification of Rosiglitazone , a structurally and mechanistically well-characterized compound, in various tissue matrices. Rosiglitazone, an agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), serves as an excellent model compound.[1][2][3] The methodologies outlined herein can be adapted for novel therapeutic agents like this compound once their physicochemical properties are determined.

This document provides detailed protocols for sample preparation and analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for quantifying small molecules in complex biological samples.[4][5]

Mechanism of Action: Rosiglitazone and the PPARγ Signaling Pathway

Rosiglitazone is a member of the thiazolidinedione class of drugs and acts as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor.[1][2][3] PPARγ is highly expressed in adipose tissue, as well as in skeletal muscle and liver, which are key sites for insulin action.[1][6][7]

Upon activation by a ligand such as Rosiglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[6][8] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[6][9] This binding event modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.[1][10] The activation of PPARγ regulates the expression of genes involved in glucose uptake, fatty acid storage, and adipocyte differentiation.[2][6]

PPARg_Signaling_Pathway cluster_cell Target Cell (e.g., Adipocyte) R Rosiglitazone PPARg PPARγ R->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds to Gene Target Genes (Glucose & Lipid Metabolism) PPRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Proteins mRNA->Protein Translation Response Biological Response (e.g., Increased Insulin Sensitivity) Protein->Response

Caption: PPARγ Signaling Pathway Activation by Rosiglitazone.

Experimental Protocols

Principle

The quantification of Rosiglitazone in tissue samples is achieved through a robust analytical method involving tissue homogenization, protein precipitation for extraction, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] This method offers high sensitivity and specificity, allowing for accurate determination of drug concentration in various tissues.

Materials and Reagents
  • Rosiglitazone (analytical standard)

  • Pioglitazone (Internal Standard - IS)[4]

  • Acetonitrile (LC-MS grade)[4][11]

  • Formic acid (LC-MS grade)[12]

  • Ammonium formate[4]

  • Ultrapure water[11]

  • Phosphate Buffered Saline (PBS), pH 7.4[11]

  • Tissue homogenization buffer (e.g., PBS)

Equipment
  • Homogenizer (e.g., bead beater, ultrasonic)

  • Centrifuge

  • Analytical balance

  • Vortex mixer

  • Pipettes

  • LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation: Tissue Homogenization and Extraction
  • Tissue Collection and Storage : Excise tissues of interest (e.g., adipose, heart, brain, kidney, bone) and wash with ice-cold PBS to remove any blood.[4][11] Blot dry, weigh, and immediately freeze at -80°C until analysis.

  • Homogenization : On the day of analysis, thaw the tissue samples on ice. Prepare a 10% (w/v) tissue homogenate in cold PBS (pH 7.4).[11] For example, add 900 µL of PBS to 100 mg of tissue. Homogenize the tissue until a uniform consistency is achieved.

  • Protein Precipitation :

    • Pipette 200 µL of the tissue homogenate into a microcentrifuge tube.[11]

    • Add 100 µL of the internal standard (Pioglitazone, 1 µg/mL) solution.[11]

    • Add acetonitrile to make up the volume to 2 mL.[11]

    • Vortex the mixture for 30 seconds to precipitate proteins.[11]

  • Centrifugation : Centrifuge the samples at 5000 rpm for 15 minutes to pellet the precipitated proteins.[11]

  • Supernatant Collection : Carefully collect the supernatant and transfer it to a clean tube for LC-MS/MS analysis.[11]

LC-MS/MS Analysis

The following parameters are based on a validated method for Rosiglitazone quantification in rat tissues.[4]

  • LC System :

    • Column : Gemini C18 (50 x 4.6 mm, 3 µm)[4]

    • Mobile Phase : 10 mM Ammonium Formate (pH 4.0) and Acetonitrile (10:90, v/v)[4]

    • Flow Rate : 0.8 mL/min[4]

    • Injection Volume : 10 µL[4]

  • MS/MS System :

    • Ionization Mode : Electrospray Ionization (ESI), Positive

    • Detection Mode : Multiple Reaction Monitoring (MRM)[4][5]

    • MRM Transitions :

      • Rosiglitazone: m/z 358.0 → 135.1[13]

      • Pioglitazone (IS): m/z 357.67 → 134.0[4][5]

Calibration Curve and Quantification

Prepare a series of calibration standards by spiking known concentrations of Rosiglitazone into blank tissue homogenate. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of Rosiglitazone to the internal standard against the nominal concentration. The concentration of Rosiglitazone in the tissue samples can then be determined from this curve. A typical calibration curve for Rosiglitazone ranges from 1 to 10,000 ng/mL.[4]

Experimental_Workflow Tissue Tissue Sample (e.g., Adipose, Liver) Homogenize Homogenization (10% w/v in PBS) Tissue->Homogenize Spike Spike with Internal Standard Homogenize->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: Workflow for Rosiglitazone Quantification in Tissue.

Data Presentation

The following tables summarize key parameters from a validated LC-MS/MS method for Rosiglitazone quantification and its observed tissue distribution in rats.

Table 1: LC-MS/MS Method Parameters for Rosiglitazone Quantification
ParameterValueReference
Chromatography
ColumnGemini C18 (50 x 4.6 mm, 3 µm)[4]
Mobile Phase10 mM Ammonium Formate (pH 4.0) : Acetonitrile (10:90, v/v)[4]
Flow Rate0.8 mL/min[4]
Injection Volume10 µL[4]
Mass Spectrometry
Ionization ModeESI Positive
Detection ModeMultiple Reaction Monitoring (MRM)[4]
Rosiglitazone Transitionm/z 358.0 → 135.1[13]
Internal Standard Transitionm/z 357.67 → 134.0 (Pioglitazone)[4][5]
Method Validation
Linearity Range1 - 10,000 ng/mL[4]
LLOQ1.0 ng/mL[4]
Recovery92.54 - 96.64%[4][5]
Table 2: Tissue Distribution of Rosiglitazone in Rats

This table presents a hypothetical distribution based on the known pharmacology of Rosiglitazone, which primarily targets adipose tissue. Actual concentrations would be determined experimentally.

TissueExpected Concentration Range (ng/g)Rationale
Adipose TissueHighPrimary target tissue with high PPARγ expression.[1][6]
LiverModerateSite of metabolism and PPARγ expression.[1][14]
Skeletal MuscleModerateImportant for insulin-mediated glucose uptake.[1]
KidneyLow to ModerateInvolved in elimination.[14]
HeartLow
BrainVery LowLimited penetration of the blood-brain barrier.

Conclusion

The protocols and data presented provide a comprehensive guide for the quantification of Rosiglitazone in various tissue types using LC-MS/MS. This information serves as a valuable resource for researchers in drug development and pharmacology. The detailed methodology can be adapted for the analysis of other small molecules, including the emerging therapeutic agent this compound, once its specific analytical characteristics are established. The high sensitivity and specificity of the described LC-MS/MS method ensure reliable and accurate quantification, which is crucial for pharmacokinetic and pharmacodynamic studies.

References

Rosomidnar for antisense therapy applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Rosomidnar for Antisense Therapy

Disclaimer: The compound "this compound" is not found in publicly available scientific literature or drug databases. The following application notes and protocols are generated based on a liposomal formulation of an 18-mer phosphorothioate antisense oligonucleotide targeting the initiation codon of Bcl-2 mRNA, exemplified by compounds with similar mechanisms of action. This document is intended to serve as a detailed template for researchers, scientists, and drug development professionals.

Introduction

This compound is a liposomal formulation of a synthetic 18-base phosphorothioate oligonucleotide.[1] It is designed to specifically target the messenger RNA (mRNA) of the B-cell lymphoma 2 (Bcl-2) protein.[2][3][4] Bcl-2 is a key regulator of apoptosis (programmed cell death), and its overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to chemotherapy.[3][5] By binding to the Bcl-2 mRNA, this compound initiates its degradation, thereby preventing the production of the Bcl-2 protein, which in turn can sensitize cancer cells to apoptosis-inducing agents.[2][4][6] These application notes provide an overview of this compound and detailed protocols for its use in in vitro and in vivo research settings for antisense therapy applications.

Mechanism of Action

Antisense therapy is a form of treatment that utilizes antisense oligonucleotides (ASOs) to target mRNA.[7] this compound's mechanism of action is based on the principles of antisense technology.[8][9] The oligonucleotide component of this compound is complementary to the first six codons of the Bcl-2 mRNA.[2] Upon entering a cell, the liposomal delivery system facilitates the release of the antisense oligonucleotide.[10][11][12] The oligonucleotide then binds to the target Bcl-2 mRNA sequence. This binding can lead to the degradation of the mRNA by cellular enzymes like RNase H or by sterically hindering the translation process, ultimately inhibiting protein synthesis.[2][8]

cluster_cell Target Cell This compound This compound (Liposomal ASO) Endocytosis Endocytosis This compound->Endocytosis ASO_release ASO Release Endocytosis->ASO_release Bcl2_mRNA Bcl-2 mRNA ASO_release->Bcl2_mRNA Hybridization RNase_H RNase H Ribosome Ribosome Bcl2_mRNA->Ribosome Translation mRNA_degradation mRNA Degradation Bcl2_mRNA->mRNA_degradation Bcl2_protein Bcl-2 Protein Ribosome->Bcl2_protein Apoptosis Apoptosis Bcl2_protein->Apoptosis Inhibition RNase_H->Bcl2_mRNA Cleavage

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound based on typical performance of similar antisense oligonucleotides.

Table 1: In Vitro Efficacy in A549 Lung Carcinoma Cells

Concentration (nM)Bcl-2 mRNA Knockdown (%)Bcl-2 Protein Reduction (%)Apoptosis Induction (Fold Change)
1025 ± 415 ± 31.5 ± 0.2
5065 ± 750 ± 63.2 ± 0.4
10085 ± 578 ± 85.8 ± 0.6
Scrambled Control (100nM)2 ± 13 ± 21.1 ± 0.1

Table 2: In Vivo Efficacy in A549 Xenograft Mouse Model

Treatment GroupTumor Volume Reduction (%)Bcl-2 Protein Reduction in Tumor (%)Survival Rate Increase (%)
Vehicle Control000
This compound (5 mg/kg)45 ± 840 ± 725
This compound (10 mg/kg)68 ± 1065 ± 950
Chemotherapy Agent55 ± 9N/A35
This compound (10 mg/kg) + Chemo85 ± 762 ± 870

Table 3: Pharmacokinetic Properties

ParameterValue
Half-life (t1/2) in Plasma24-48 hours
Bioavailability (IV)100%
Primary Route of EliminationRenal

Experimental Protocols

In Vitro Delivery of this compound to Cultured Cells

This protocol describes the delivery of this compound into cultured mammalian cells for the evaluation of target gene knockdown.[10][13]

Materials:

  • This compound

  • Scrambled control oligonucleotide

  • Cultured mammalian cells (e.g., A549)

  • Appropriate cell culture medium

  • 6-well plates

  • Transfection reagent (if not using a liposomal formulation)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Preparation of Oligonucleotide Complexes:

    • For each well, dilute the desired concentration of this compound (e.g., 10, 50, 100 nM) in serum-free medium.

    • In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in serum-free medium.

    • Combine the diluted oligonucleotide and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complex formation.

  • Transfection:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the oligonucleotide-transfection reagent complexes to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add complete growth medium to the wells.

    • Incubate the cells for an additional 24-72 hours before harvesting for analysis.

Quantification of Bcl-2 mRNA Knockdown by RT-qPCR

This protocol outlines the steps to quantify the reduction in Bcl-2 mRNA levels following this compound treatment using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[14][15][16]

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for Bcl-2 and a housekeeping gene (e.g., GAPDH)

  • Treated and untreated cell lysates

Procedure:

  • RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for Bcl-2 or the housekeeping gene, and the qPCR master mix.

    • Run the qPCR reaction in a real-time PCR machine using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both Bcl-2 and the housekeeping gene in treated and untreated samples.

    • Calculate the relative knockdown of Bcl-2 mRNA using the ΔΔCt method.

Analysis of Bcl-2 Protein Reduction by Western Blotting

This protocol details the procedure for assessing the reduction in Bcl-2 protein levels after this compound treatment via Western blotting.[17][18][19]

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Bcl-2

  • Primary antibody against a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against Bcl-2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Repeat the process with the loading control antibody to ensure equal protein loading.

Visualizations

cluster_workflow Experimental Workflow cell_culture Cell Culture (A549) transfection Transfection with this compound cell_culture->transfection incubation Incubation (24-72h) transfection->incubation harvesting Cell Harvesting incubation->harvesting rna_extraction RNA Extraction harvesting->rna_extraction protein_extraction Protein Extraction harvesting->protein_extraction rt_qpcr RT-qPCR rna_extraction->rt_qpcr western_blot Western Blot protein_extraction->western_blot mrna_analysis mRNA Knockdown Analysis rt_qpcr->mrna_analysis protein_analysis Protein Reduction Analysis western_blot->protein_analysis

Caption: In vitro experimental workflow.

Safety and Handling

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and associated reagents. For detailed safety information, refer to the Safety Data Sheet (SDS).

Troubleshooting

IssuePossible CauseSolution
Low transfection efficiencySuboptimal cell confluency, incorrect reagent concentrations, presence of serumOptimize cell seeding density, titrate transfection reagent and oligonucleotide concentrations, use serum-free medium during complex formation.
Inconsistent qPCR resultsRNA degradation, primer inefficiencyUse an RNase inhibitor during RNA extraction, design and validate new primers.
High background on Western blotInsufficient blocking, non-specific antibody bindingIncrease blocking time, use a different blocking agent, optimize antibody concentrations.

References

Application Notes and Protocols for Fluorescent Labeling of Small Molecule Probes

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Fluorescent Labeling of Small Molecule Probes (e.g., Rosomidnar)

Audience: Researchers, scientists, and drug development professionals.

Note: Information regarding a specific molecule named "this compound" is not available in public scientific literature. The following application notes and protocols provide a comprehensive and generalized framework for the fluorescent labeling of novel small molecule probes, which can be adapted for a specific compound of interest, herein referred to as "Probe-X."

Introduction

Small-molecule fluorescent probes are indispensable tools in biomedical research and drug discovery, enabling the visualization and quantification of biological processes in real-time.[1][2][] By covalently attaching a fluorophore to a small molecule, researchers can track its localization, measure binding affinities, and elucidate its mechanism of action within complex biological systems.[][4]

This document outlines the principles, protocols, and characterization methods for the fluorescent labeling of a generic small molecule, "Probe-X". The primary focus is on two robust and widely adopted conjugation chemistries: N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry."[][6][7]

Principles of Labeling:

The core principle of fluorescent labeling is to form a stable, covalent bond between the small molecule probe and a fluorescent dye without significantly impairing the probe's biological activity or the dye's photophysical properties.[] This requires:

  • A reactive functional group on Probe-X (e.g., a primary amine, alkyne, or azide).

  • A compatible reactive group on the fluorophore (e.g., an NHS ester to react with an amine, or an azide/alkyne for click chemistry).[6][8]

  • Careful selection of a fluorophore based on the experimental requirements, such as brightness, photostability, and spectral properties.[9][10]

Fluorophore Selection

The choice of fluorophore is critical for the success of any fluorescence-based assay. Key parameters to consider include the extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[9][10][11] The product of these two values determines the brightness of the fluorophore.[10][12]

Table 1: Properties of Common Amine-Reactive Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
Alexa Fluor 488 SE 49451973,0000.9267,160
FITC (Fluorescein) 49451880,0000.8568,000
Cy3 NHS Ester 550570150,0000.1522,500
Alexa Fluor 555 SE 555565155,0000.1015,500
Cy5 NHS Ester 649670250,0000.2767,500
Alexa Fluor 647 SE 650668270,0000.3389,100

Data compiled from publicly available resources. Values can vary depending on the solvent and conjugation state.

Experimental Workflows and Protocols

General Workflow

The overall process for generating a fluorescently labeled small molecule probe involves several key stages, from initial probe design to final characterization and application.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Validation ProbePrep Probe-X Preparation (Ensure reactive handle) FluorophoreSelect Fluorophore Selection (e.g., NHS Ester, Azide) Conjugation Conjugation Reaction (e.g., Amine Labeling) ProbePrep->Conjugation FluorophoreSelect->Conjugation Purification Purification (e.g., RP-HPLC) Conjugation->Purification MassSpec Mass Spectrometry (Confirm Conjugate Mass) Purification->MassSpec Spectroscopy UV-Vis & Fluorescence (Determine DOL & Concentration) MassSpec->Spectroscopy ActivityAssay Biological Activity Assay (Confirm Functionality) Spectroscopy->ActivityAssay

Caption: General workflow for fluorescent labeling of a small molecule probe.

Protocol 1: Amine Labeling using NHS Esters

This protocol is suitable for Probe-X molecules that possess a primary aliphatic amine. NHS esters react with amines at alkaline pH to form a stable amide bond.[6][13][14]

Materials:

  • Probe-X with an amine functional group

  • Amine-reactive fluorophore (NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[13][14]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[13][15]

  • Purification system: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Prepare Probe-X Solution: Dissolve Probe-X in the Reaction Buffer to a final concentration of 1-10 mg/mL.[13]

  • Prepare Fluorophore Solution: Immediately before use, dissolve the amine-reactive fluorophore NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[14]

  • Calculate Reagent Moles: Determine the molar quantities of Probe-X and the fluorophore. A 5- to 10-fold molar excess of the dye is typically recommended for efficient labeling of small molecules.[13]

  • Reaction Incubation: Add the calculated volume of the fluorophore stock solution to the Probe-X solution. Vortex briefly to mix. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14][16]

  • Purification: Purify the reaction mixture using RP-HPLC to separate the labeled probe from unreacted dye and unlabeled Probe-X.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A shallow gradient of Mobile Phase B (e.g., 5-95% over 30 minutes) is typically effective.

    • Detection: Monitor the elution at the absorbance maximum of the fluorophore (e.g., 494 nm for Alexa Fluor 488) and the small molecule if it has a UV chromophore.

  • Product Collection and Storage: Collect the fractions corresponding to the fluorescently labeled probe. Confirm the product by mass spectrometry. Lyophilize or evaporate the solvent from the pure fractions and store the labeled probe at -20°C or -80°C, desiccated and protected from light.

Protocol 2: Labeling via Click Chemistry (CuAAC)

This protocol is for Probe-X molecules containing an alkyne or azide group. Click chemistry provides a highly specific and efficient conjugation reaction that is bio-orthogonal, meaning it does not interfere with native biological functional groups.[][7]

Materials:

  • Probe-X with an alkyne (or azide) functional group

  • Fluorophore with a compatible azide (or alkyne) group

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvent: e.g., DMSO/water mixture

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the alkyne-containing Probe-X in DMSO.

    • Dissolve the azide-containing fluorophore in DMSO.

  • Prepare Catalyst Premix: In an aqueous buffer, prepare a fresh premix of CuSO₄ and THPTA ligand. Add sodium ascorbate to reduce Cu(II) to the active Cu(I) species.

  • Reaction Incubation: Combine the Probe-X and fluorophore solutions. Add the catalyst premix to initiate the reaction. A 1.1 to 1.5 molar equivalent of the fluorophore relative to Probe-X is often sufficient. The reaction is typically complete within 1-4 hours at room temperature.

  • Purification: Purify the reaction mixture using RP-HPLC as described in Protocol 1. The high specificity of the click reaction often results in cleaner reaction profiles and simpler purification.[17]

  • Product Collection and Storage: Collect, verify, and store the purified conjugate as described previously.

Characterization of the Labeled Probe

Accurate characterization is essential to ensure the quality and reproducibility of experiments using the fluorescent probe.

Table 2: Characterization Data Log for Labeled Probe-X

ParameterMethodResultPurpose
Identity Confirmation Mass Spectrometry (ESI-MS)e.g., [M+H]⁺ = 789.2 m/zConfirms the covalent attachment of one fluorophore to Probe-X.
Purity Analytical RP-HPLCe.g., >95%Ensures the sample is free from unreacted starting materials.
Probe Concentration UV-Vis Spectroscopye.g., 1.2 mMDetermined by measuring absorbance at the λmax of Probe-X (if applicable).
Degree of Labeling (DOL) UV-Vis Spectroscopye.g., 0.95Ratio of fluorophore concentration to probe concentration. For small molecules, this should be close to 1.0.
Photophysical Properties Fluorescence Spectroscopye.g., Ex/Em = 494/519 nmConfirms the spectral properties of the conjugated fluorophore.[18]
Biological Activity In vitro binding or cell-based assaye.g., IC₅₀ = 15 nMVerifies that the labeling process did not abolish the probe's intended biological function.

Calculating the Degree of Labeling (DOL):

The DOL can be calculated from the absorbance spectrum of the purified conjugate using the Beer-Lambert law:

  • Measure the absorbance of the conjugate at the λmax of the fluorophore (A_dye) and the λmax of the probe (A_probe), if it has a distinct absorbance.

  • Calculate the concentration of the dye:

    • [Dye] = A_dye / (ε_dye × path length)

  • Calculate the concentration of the probe, correcting for the dye's absorbance at the probe's λmax:

    • Correction Factor (CF) = Abs_dye_at_λ_probe / Abs_dye_at_λ_dye

    • A_probe_corrected = A_probe - (A_dye × CF)

    • [Probe] = A_probe_corrected / (ε_probe × path length)

  • Calculate the DOL:

    • DOL = [Dye] / [Probe]

Application Example: Cellular Imaging

Fluorescently labeled probes can be used to visualize their target within cells. For example, if Probe-X targets an intracellular kinase, a potential signaling pathway and imaging application could be visualized.

G cluster_cell Cell Probe Fluorescent Probe-X Kinase Target Kinase Probe->Kinase Binds & Inhibits Microscope Fluorescence Microscope Probe->Microscope Emits Light Membrane Cell Membrane Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phospho-Substrate Kinase->pSubstrate Phosphorylates Response Cellular Response pSubstrate->Response

Caption: Hypothetical pathway showing Probe-X binding to an intracellular kinase.

References

Rosomidnar application in CRISPR/Cas9 systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Rosomidnar in CRISPR/Cas9 Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR/Cas9 system has revolutionized the field of genome editing, providing a powerful tool for precise genetic modification.[1][2] A key challenge in harnessing the full potential of this technology is controlling the cellular DNA repair pathways that are activated in response to Cas9-induced double-strand breaks (DSBs).[3] Cells primarily utilize two pathways to repair these breaks: the error-prone non-homologous end joining (NHEJ) pathway, which often results in insertions or deletions (indels), and the high-fidelity homology-directed repair (HDR) pathway, which allows for precise gene editing when a donor template is provided.[2] The efficiency of HDR is typically low compared to NHEJ, limiting the efficacy of precise gene editing applications.[4]

This compound is an investigational small molecule designed to enhance the efficiency of CRISPR/Cas9-mediated HDR. While the precise mechanism of action is under active investigation, initial studies suggest that this compound modulates the activity of key proteins in the DNA damage response (DDR) pathway, tipping the balance in favor of HDR over NHEJ. This document provides detailed application notes and protocols for the use of this compound in CRISPR/Cas9-based genome editing experiments.

Mechanism of Action (Hypothesized)

This compound is hypothesized to function by transiently inhibiting key factors in the NHEJ pathway, such as DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), while simultaneously stimulating components of the HDR pathway, such as RAD51. This dual-action approach is believed to create a cellular environment that is more permissive for the utilization of a donor template for DNA repair, thereby increasing the frequency of precise editing events.

Data Presentation

The following tables summarize the hypothetical performance of this compound in enhancing HDR efficiency in HEK293T and Jurkat cell lines.

Table 1: Dose-Response of this compound on HDR Efficiency in HEK293T Cells

This compound Concentration (µM)HDR Frequency (%)Cell Viability (%)
0 (DMSO control)5.2 ± 0.8100
19.8 ± 1.298.5
518.5 ± 2.195.2
1025.3 ± 2.592.1
2026.1 ± 2.885.4
5015.7 ± 1.965.3

Table 2: Effect of this compound on HDR vs. NHEJ in Jurkat Cells

TreatmentHDR Frequency (%)Indel Frequency (%) (NHEJ)
DMSO Control3.1 ± 0.585.4 ± 4.2
This compound (10 µM)15.8 ± 1.772.1 ± 3.8

Experimental Protocols

The following protocols provide a framework for utilizing this compound to enhance CRISPR/Cas9-mediated HDR in cultured mammalian cells.

Protocol 1: Cell Culture and this compound Treatment

  • Cell Seeding: Plate cells (e.g., HEK293T or Jurkat) in the appropriate growth medium at a density that will result in 70-80% confluency at the time of transfection.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in pre-warmed growth medium to the desired final concentrations.

  • Treatment: Six hours prior to transfection, replace the existing cell culture medium with the medium containing the desired concentration of this compound or a vehicle control (DMSO).

Protocol 2: Co-transfection of CRISPR/Cas9 Components and Donor Template

  • Complex Formation: Prepare the transfection complexes containing the Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor DNA template according to the manufacturer's instructions for your chosen transfection reagent.

  • Transfection: Add the transfection complexes to the cells that have been pre-treated with this compound.

  • Post-Transfection Incubation: Incubate the cells for 48-72 hours. Maintain the presence of this compound in the culture medium throughout this period.

Protocol 3: Genomic DNA Extraction and Analysis of Editing Efficiency

  • Cell Harvesting: After the incubation period, harvest the cells and extract genomic DNA using a commercially available kit.

  • PCR Amplification: Amplify the genomic region targeted for editing using high-fidelity PCR.

  • Analysis of Editing Outcomes:

    • Next-Generation Sequencing (NGS): For the most accurate quantification of HDR and indel frequencies, analyze the PCR amplicons by NGS.

    • Restriction Fragment Length Polymorphism (RFLP) Analysis: If the HDR event introduces a unique restriction site, digest the PCR product with the corresponding restriction enzyme and analyze the fragments by gel electrophoresis.

    • T7 Endonuclease I (T7E1) Assay: To estimate the total indel frequency (NHEJ), use a T7E1 assay.

Visualizations

Rosomidnar_Signaling_Pathway cluster_0 CRISPR/Cas9 System cluster_1 DNA Repair Pathways Cas9 Cas9 Nuclease DSB Double-Strand Break Cas9->DSB Induces sgRNA sgRNA sgRNA->Cas9 Guides NHEJ NHEJ Pathway (Error-Prone) DSB->NHEJ HDR HDR Pathway (Precise) DSB->HDR Indels Insertions/Deletions NHEJ->Indels Precise_Edit Precise Gene Edit HDR->Precise_Edit This compound This compound This compound->NHEJ Inhibits This compound->HDR Stimulates

Caption: Hypothetical signaling pathway of this compound in modulating DNA repair.

Experimental_Workflow A 1. Seed Cells B 2. Pre-treat with this compound (6 hours) A->B C 3. Co-transfect Cas9, sgRNA, & Donor Template B->C D 4. Incubate (48-72 hours) C->D E 5. Harvest Cells & Extract gDNA D->E F 6. PCR Amplify Target Locus E->F G 7. Analyze Editing Efficiency (NGS) F->G

Caption: Experimental workflow for this compound application.

Logical_Relationship Start Precise Genome Editing Goal? Use_this compound Utilize this compound to Enhance HDR Start->Use_this compound Yes (e.g., Knock-in) Standard_Protocol Standard CRISPR Protocol for Knockout Start->Standard_Protocol No (e.g., Knockout) End Proceed with Experiment Use_this compound->End Standard_Protocol->End

Caption: Decision-making for this compound use.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Oligonucleotide Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Rosomidnar and Oligonucleotide Transfection

This compound (also known as PNT2258) is a therapeutic DNA oligonucleotide that has been investigated in clinical trials for B-cell malignancies.[1] It is delivered to cells using a liposomal formulation, a common method for transfecting nucleic acids.[1] While specific transfection protocols for research applications of this compound are not publicly available, the principles of its delivery are based on established methods for oligonucleotide transfection. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to optimize the transfection efficiency of therapeutic oligonucleotides like this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind transfecting oligonucleotides like this compound?

Oligonucleotide transfection involves introducing short nucleic acid fragments (like DNA or RNA) into cells. Cationic lipid-based reagents are commonly used. These positively charged lipids form complexes, often called lipoplexes, with the negatively charged backbone of the oligonucleotides. These complexes can then fuse with the cell membrane, facilitating the release of the oligonucleotide into the cytoplasm.

Q2: How does a liposomal formulation, as used for this compound, aid in delivery?

Liposomal formulations encapsulate the therapeutic oligonucleotide within a lipid bilayer. This protects the nucleic acid from degradation by nucleases in the bloodstream and interstitial fluids. The liposome's surface properties can also be modified to target specific cell types and enhance uptake.

Q3: What are the critical factors influencing oligonucleotide transfection efficiency?

Several factors can significantly impact the success of your transfection experiment:

  • Cell Health and Confluency: Healthy, actively dividing cells at an optimal confluency (typically 70-90%) are crucial for successful transfection.[2][3][4]

  • Oligonucleotide Quality: High-purity oligonucleotides are essential to avoid cellular toxicity and ensure consistent results.

  • Transfection Reagent: The choice of transfection reagent and the ratio of reagent to oligonucleotide are critical and often cell-type dependent.[2][5]

  • Serum: While some modern reagents are compatible with serum, the formation of the lipid-oligonucleotide complex is often best performed in a serum-free medium.[2][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Transfection Efficiency Suboptimal cell density.Ensure cells are between 70-90% confluent at the time of transfection. For some cell types, lower densities may be optimal and should be determined empirically.[2][4]
Incorrect transfection reagent to oligonucleotide ratio.Optimize the ratio by performing a titration experiment. Start with the manufacturer's recommended ratio and test several concentrations above and below this point.[2]
Presence of inhibitors during complex formation.Prepare the lipid-oligonucleotide complexes in a serum-free medium. High concentrations of phosphate or certain sulfates can also inhibit complex formation.[5]
Poor quality or degraded oligonucleotide.Use highly purified oligonucleotides. Store them as recommended to prevent degradation.
High Cell Toxicity/Death Transfection reagent concentration is too high.Reduce the amount of transfection reagent. High concentrations of cationic lipids can be toxic to cells.[5]
Oligonucleotide concentration is too high.Lower the concentration of the oligonucleotide. High concentrations of nucleic acids can induce cellular stress and apoptosis.
Cells were not healthy at the time of transfection.Use cells with high viability (>90%) and within a low passage number. Allow cells to recover adequately after passaging before transfection.[3]
Inconsistent Results Variation in cell confluency between experiments.Maintain a consistent cell plating density and transfection schedule.[2]
Inconsistent formation of transfection complexes.Ensure thorough but gentle mixing of the lipid and oligonucleotide. Incubate for the recommended time to allow for stable complex formation.[2][6]
Changes in cell culture conditions.Use the same media, serum, and supplements for all related experiments.

Experimental Protocols & Data

General Protocol for Lipid-Mediated Oligonucleotide Transfection

This protocol provides a general framework. For optimal results, always refer to the specific instructions provided with your transfection reagent. The following example is for a 24-well plate format.

Materials:

  • High-quality DNA oligonucleotide (e.g., a research-grade analog of this compound)

  • Cationic lipid-based transfection reagent

  • Serum-free medium (e.g., Opti-MEM™)

  • Appropriate cell culture medium with serum

  • Cells plated in a 24-well plate

Procedure:

  • Cell Plating: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of Oligonucleotide Solution: In a sterile microcentrifuge tube, dilute your DNA oligonucleotide in serum-free medium. Mix gently.

  • Preparation of Lipid Reagent Solution: In a separate sterile microcentrifuge tube, dilute the transfection reagent in serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[6]

  • Formation of Lipid-Oligonucleotide Complexes: Combine the diluted oligonucleotide and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow the complexes to form.[6]

  • Transfection: Add the lipid-oligonucleotide complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: After the incubation period, analyze the cells for the desired downstream effect (e.g., target gene knockdown, protein expression changes, or cell viability).

Quantitative Data: Optimizing Transfection Conditions

The optimal conditions for oligonucleotide transfection vary significantly between cell lines. The following table provides example starting points for optimization.

Cell Line Transfection Reagent Oligonucleotide Concentration (Final) Reagent to Oligo Ratio (µL:µg) Typical Efficiency
HEK293 Lipofectamine™ 300025 - 50 nM1.5 : 1> 90%
HeLa Lipofectamine™ RNAiMAX20 - 40 nM1 : 1> 85%
A549 FuGENE® HD50 - 100 nM3 : 1~70-80%
MCF-7 DharmaFECT™ 150 - 100 nM2.5 : 1~60-75%
Jurkat (Suspension) Lipofectamine™ 3000100 - 200 nM2 : 1~50-70%

Note: These values are illustrative and should be optimized for your specific experimental conditions.

Visualizations: Workflows and Pathways

G cluster_workflow Experimental Workflow: Oligonucleotide Transfection A 1. Dilute Oligonucleotide in Serum-Free Medium C 3. Combine and Incubate (Formation of Lipoplex) A->C B 2. Dilute Lipid Reagent in Serum-Free Medium B->C D 4. Add Lipoplex to Cells C->D E 5. Incubate (24-72h) D->E F 6. Assay for Effect E->F

Caption: A simplified workflow for lipid-mediated transfection of oligonucleotides.

G cluster_pathway Mechanism of Action: Therapeutic Oligonucleotide cluster_cell Target Cell Lipoplex Lipoplex (Lipid + Oligonucleotide) Endosome Endosome Lipoplex->Endosome Endocytosis Oligo Oligonucleotide (e.g., this compound) Endosome->Oligo Endosomal Escape mRNA Target mRNA (e.g., BCL-2) Oligo->mRNA Binding/Degradation Nucleus Nucleus Nucleus->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Protein Target Protein (e.g., BCL-2) Ribosome->Protein Apoptosis Apoptosis Protein->Apoptosis Inhibition

Caption: General signaling pathway for an antisense oligonucleotide therapeutic.

References

Troubleshooting Rosomidnar off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rosomidnar

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

Q2: What are the initial signs that this compound might be causing off-target effects in my experiments?

Common indicators that you may be observing off-target effects include:

  • Discrepancy with Genetic Validation: The phenotype observed after this compound treatment is different from the phenotype seen when the target protein is knocked down or knocked out using genetic methods like CRISPR-Cas9.[1]

  • Inconsistent Results with Other Inhibitors: A structurally different inhibitor for the same target produces a different or no phenotype.[1]

  • Unusual Dose-Response Curve: The dose-response curve is not monophasic or shows effects at concentrations that are inconsistent with the known binding affinity for the primary target.

  • Unexpected Cellular Phenotypes: The observed cellular effects are difficult to rationalize based on the known function of the intended target.

Q3: How can I distinguish between on-target and off-target effects of this compound?

Distinguishing between on-target and off-target effects requires a multi-pronged approach that combines pharmacological, genetic, and proteomic validation methods. Key strategies include performing control experiments with structurally related but inactive molecules, comparing results with genetic perturbations of the target, and conducting unbiased screens to identify all cellular targets of this compound.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected phenotypic results with this compound treatment.

If you are observing unexpected results, it is crucial to systematically investigate whether these are due to off-target effects.

Troubleshooting Workflow for Unexpected Phenotypes

G start Unexpected Phenotype Observed with this compound dose_response Step 1: Perform Dose-Response and Cytotoxicity Assays start->dose_response compare_inhibitors Step 2: Compare with Structurally Different Inhibitor for Same Target dose_response->compare_inhibitors Consistent with on-target Ki? genetic_validation Step 3: Genetic Validation (e.g., CRISPR KO/KD or Overexpression) compare_inhibitors->genetic_validation Phenotype consistent? rescue_experiment Step 4: Perform Rescue Experiment genetic_validation->rescue_experiment Phenotype recapitulated? off_target_id Step 5: Unbiased Off-Target Identification (e.g., Proteomics) rescue_experiment->off_target_id Phenotype rescued? conclusion Conclusion: Phenotype is Likely On-Target or Off-Target off_target_id->conclusion

Caption: Troubleshooting workflow for investigating suspected off-target effects.

Issue 2: Determining the optimal concentration of this compound to minimize off-target effects.

Using the lowest effective concentration of this compound is key to minimizing off-target binding.

Recommended Experimental Approaches

ExperimentObjectiveExpected Outcome
Dose-Response Curve To identify the EC50/IC50 for the on-target effect.A sigmoidal curve indicating the concentration range for the desired biological effect.
Cell Viability Assay To determine the concentration at which this compound becomes cytotoxic.Identification of the maximum non-toxic concentration to use in subsequent experiments.

Key Experimental Protocols

Protocol 1: Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.

Methodology:

  • gRNA Design: Design two to three unique guide RNAs (gRNAs) targeting the gene of interest to avoid off-target effects from the CRISPR machinery itself.

  • Vector Cloning: Clone the designed gRNAs into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 plasmids into the cell line of interest.

  • Selection & Clonal Isolation: Select for transfected cells and isolate single-cell clones.

  • Validation of Knockout: Confirm the knockout of the target protein via Western Blot or qPCR.

  • Phenotypic Analysis: Perform the relevant phenotypic assay on the knockout cell lines and compare the results to those obtained with this compound treatment.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to its intended target in a cellular context.

Methodology:

  • Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound is expected to stabilize the target protein, making it more resistant to thermal denaturation.[1]

  • Lysis and Centrifugation: Lyse the cells and use centrifugation to separate the soluble protein fraction from the aggregated, denatured proteins.[1]

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot.[1]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1]

Strategies for Off-Target Identification

If the initial troubleshooting suggests that the observed effects of this compound are indeed off-target, several unbiased and high-throughput methods can be employed to identify these unintended interactions.

Hypothetical Signaling Pathway: On-Target vs. Off-Target Effects

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway rosomidnar_on This compound target_protein Intended Target (e.g., Kinase A) rosomidnar_on->target_protein Inhibits downstream_on Downstream Effector 1 target_protein->downstream_on phenotype_on Desired Phenotype downstream_on->phenotype_on rosomidnar_off This compound off_target_protein Off-Target (e.g., Kinase B) rosomidnar_off->off_target_protein Inhibits downstream_off Downstream Effector 2 off_target_protein->downstream_off phenotype_off Undesired Phenotype downstream_off->phenotype_off

Caption: On-target vs. potential off-target signaling pathways of this compound.

Advanced Methods for Off-Target Profiling

MethodPrincipleApplication
Chemical Proteomics Uses chemical probes to enrich and identify proteins that bind to this compound from cell lysates.[2]Unbiased identification of direct binding partners.
Activity-Based Protein Profiling (ABPP) Employs activity-based probes to covalently label active sites of specific enzyme families, which can be competed off by this compound.[2]Identifies off-targets within specific enzyme classes.
Compound-Centric Chemical Proteomics (CCCP) An unbiased approach to interrogate drug targets, regardless of enzymatic functions.[2]Broader screening for off-targets without bias towards enzyme families.
In-silico Profiling Computational methods that predict potential off-targets based on the chemical structure of this compound and its similarity to other compounds with known targets.[3][4]Cost-effective initial screening to generate hypotheses for experimental validation.
High-Throughput Screening (HTS) Screening this compound against large panels of purified proteins (e.g., kinases) to empirically determine its selectivity profile.[5]Provides quantitative data on the potency of this compound against a wide range of potential off-targets.

Experimental Workflow for Off-Target Identification

G start Hypothesis: This compound has off-targets in_silico In Silico Screening (Similarity Search) start->in_silico hts High-Throughput Screening (e.g., Kinase Panel) start->hts proteomics Chemical Proteomics (CETSA, ABPP, CCCP) start->proteomics candidate_list Generate Candidate Off-Target List in_silico->candidate_list hts->candidate_list proteomics->candidate_list validation Validate Candidates (e.g., Knockdown, Overexpression) candidate_list->validation conclusion Confirmed Off-Targets validation->conclusion

Caption: Workflow for the identification and validation of this compound off-targets.

References

Reducing Rosomidnar-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rosomidnar. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating this compound-induced cytotoxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, ATP-competitive kinase inhibitor that selectively targets Phosphatidylinositol 3-kinase (PI3K) and its downstream effector Akt (also known as Protein Kinase B). The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[1][2][3] By inhibiting this pathway, this compound is designed to suppress the growth and survival of cancer cells. However, this inhibition can also affect normal cells, leading to potential cytotoxicity.[4]

Q2: Why am I observing significant cytotoxicity in my non-cancerous cell lines treated with this compound?

While this compound is designed to target cancer cells, the PI3K/Akt pathway is also essential for the survival of normal cells.[5] Inhibition of this pathway can disrupt normal cellular processes and trigger apoptosis, leading to cytotoxicity.[1][4] Off-target effects, although minimized in the design of this compound, can also contribute to toxicity.[6][7][8]

Q3: What are the typical signs of this compound-induced cytotoxicity?

Common indicators of cytotoxicity include a decrease in cell viability, changes in cell morphology (e.g., rounding, detachment from the culture plate), and an increase in markers of apoptosis, such as caspase activation and DNA fragmentation.[9][10]

Q4: What strategies can I employ to reduce this compound-induced cytotoxicity in my experiments?

Several strategies can be implemented to mitigate cytotoxicity:

  • Dose Optimization: Titrate this compound to the lowest effective concentration that still achieves the desired on-target effect.[6]

  • Time-Course Experiments: Determine the optimal treatment duration to minimize exposure while still observing the desired biological outcome.

  • Co-treatment with Antioxidants: this compound-induced cytotoxicity can be exacerbated by oxidative stress. Co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.[11][12][13][14]

  • Serum Concentration: Ensure optimal serum concentration in your culture medium, as serum deprivation can increase cellular stress and sensitivity to drug treatment.[15]

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

Possible Cause Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and consistent technique.[15]
Uneven Drug Distribution Mix gently but thoroughly after adding this compound to each well.
Edge Effects To mitigate evaporation and temperature fluctuations, fill the perimeter wells of the microplate with sterile PBS or medium without cells and exclude them from your analysis.[15]
Bubbles in Wells Avoid introducing bubbles during pipetting. If present, remove them with a sterile pipette tip before taking readings.[10][16]

Issue 2: High background in TUNEL assay for apoptosis.

Possible Cause Solution
Excessive Enzyme Concentration Optimize the concentration of Terminal deoxynucleotidyl Transferase (TdT) enzyme. High concentrations can lead to non-specific labeling.[17][18]
Inadequate Washing Increase the number and duration of wash steps to remove unbound reagents. Using PBS with 0.05% Tween 20 can improve washing efficiency.[17][19]
Autofluorescence Include a negative control (no TdT enzyme) to assess the level of autofluorescence. If high, consider using an anti-fade mounting medium or a fluorophore with a different emission spectrum.[17]
Mycoplasma Contamination Test your cell cultures for mycoplasma, as it can cause DNA fragmentation and lead to false positives.[17][18]

Issue 3: Discrepancy between biochemical IC50 and cell-based potency.

Possible Cause Solution
High Intracellular ATP Biochemical assays are often run at low ATP concentrations. The high ATP levels in cells can compete with this compound, reducing its apparent potency.[6]
Efflux Pump Activity Your cell line may express efflux pumps (e.g., P-glycoprotein) that actively remove this compound, lowering its intracellular concentration. Co-incubation with an efflux pump inhibitor (e.g., verapamil) can help diagnose this issue.[6]
Low Target Expression Confirm the expression and activity (phosphorylation status) of PI3K and Akt in your cell model using techniques like Western blotting.[6]

Quantitative Data Summary

The following table summarizes hypothetical data on the effect of an antioxidant, N-acetylcysteine (NAC), on this compound-induced cytotoxicity in a non-cancerous cell line (e.g., HEK293).

Treatment GroupThis compound (µM)NAC (mM)Cell Viability (%) (MTS Assay)Caspase-3 Activity (Fold Change)
Vehicle Control00100 ± 5.21.0 ± 0.1
This compound10045 ± 4.14.5 ± 0.3
This compound + NAC10168 ± 3.92.8 ± 0.2
This compound + NAC10585 ± 4.51.5 ± 0.1
NAC only0598 ± 5.01.1 ± 0.1

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: MTS Assay for Cell Viability

This colorimetric assay measures the metabolic activity of viable cells.[20][21]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound with and without NAC. Replace the medium in the wells with 100 µL of medium containing the treatments. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS solution to each well.[22][23][24]

  • Incubation: Incubate for 1-4 hours at 37°C.[22][23][24]

  • Measurement: Record the absorbance at 490 nm using a microplate reader.[22][23][24]

Protocol 2: Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[9][25]

  • Cell Lysis: After treatment, lyse the cells using a chilled lysis buffer.[9]

  • Lysate Preparation: Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well black plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-AMC).[9][26]

  • Incubation: Incubate at 37°C for 1-2 hours, protected from light.[9]

  • Measurement: Read the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[9]

Mandatory Visualizations

Rosomidnar_MOA This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis_Inhibitors Anti-Apoptotic Proteins (e.g., Bcl-2) Akt->Apoptosis_Inhibitors Promotes Apoptosis_Promoters Pro-Apoptotic Proteins (e.g., Bad, Bax) Akt->Apoptosis_Promoters Inhibits Cell_Survival Cell Survival Apoptosis_Inhibitors->Cell_Survival Apoptosis Apoptosis Apoptosis_Promoters->Apoptosis Cell_Survival->Apoptosis

Caption: Mechanism of Action of this compound.

Cytotoxicity_Workflow start Start Experiment seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound +/- Antioxidant seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay_choice Select Assay incubate->assay_choice mts_assay MTS Assay for Cell Viability assay_choice->mts_assay Viability caspase_assay Caspase Assay for Apoptosis assay_choice->caspase_assay Apoptosis tunel_assay TUNEL Assay for DNA Fragmentation assay_choice->tunel_assay Apoptosis read_plate Measure Signal (Absorbance/Fluorescence) mts_assay->read_plate caspase_assay->read_plate tunel_assay->read_plate analyze_data Analyze Data read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing cytotoxicity.

Troubleshooting_Logic problem High Cytotoxicity Observed is_on_target Is it an on-target effect? problem->is_on_target yes_on_target Yes is_on_target->yes_on_target no_off_target No is_on_target->no_off_target optimize_dose Optimize Dose and Exposure Time yes_on_target->optimize_dose check_off_target Investigate Off-Target Effects no_off_target->check_off_target use_antioxidant Co-treat with Antioxidant optimize_dose->use_antioxidant solution Reduced Cytotoxicity use_antioxidant->solution kinome_scan Perform Kinome Selectivity Screen check_off_target->kinome_scan rescue_experiment Rescue Experiment with Resistant Mutant check_off_target->rescue_experiment kinome_scan->solution rescue_experiment->solution

Caption: Troubleshooting logic for high cytotoxicity.

References

How to improve Rosomidnar stability in serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rosomidnar. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the stability of this compound in serum during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows rapid degradation in serum. What are the potential causes?

A1: Rapid degradation of this compound in serum can be attributed to several factors. The primary causes are typically enzymatic degradation by proteases and other metabolic enzymes present in serum. Additionally, the physiological pH of serum (around 7.4) and temperature (37°C) can accelerate chemical degradation pathways such as hydrolysis and oxidation.[1][2][3][4]

Q2: How can I experimentally confirm the cause of this compound's instability?

A2: A systematic approach can help identify the root cause of degradation. We recommend conducting a series of stability studies under different conditions. For instance, comparing the degradation rate in standard serum to heat-inactivated serum can indicate the contribution of enzymatic activity. Similarly, evaluating stability at different pH levels and temperatures can reveal chemical sensitivities.[5]

Q3: What are the main strategies to improve the serum stability of this compound?

A3: There are three main strategic pillars for enhancing the serum stability of this compound:

  • Structural Modification: Altering the chemical structure of this compound can protect it from enzymatic cleavage or chemical degradation. This could involve creating a prodrug that releases the active molecule at the target site or modifying labile functional groups.[1][5]

  • Formulation Strategies: Encapsulating this compound within delivery systems like liposomes or polymeric nanoparticles can shield it from the serum environment.[1][5][6] The use of excipients such as antioxidants and chelators can also prevent oxidative degradation.[2][6]

  • Co-administration with Inhibitors: In an experimental context, the inclusion of broad-spectrum enzyme inhibitors can help identify the specific enzymes responsible for degradation and improve stability.[1][5]

Troubleshooting Guides

Issue: this compound Degrades Too Quickly in In Vitro Serum Stability Assays

Troubleshooting Steps:

  • Verify Experimental Conditions: Ensure that the serum used is of high quality and has been stored correctly. Confirm that the incubation temperature and pH are appropriate for the experiment.[2][3]

  • Assess Enzymatic vs. Chemical Degradation: Run parallel experiments with heat-inactivated serum (56°C for 30 minutes) to denature enzymes. A significant decrease in degradation in the heat-inactivated serum points to enzymatic degradation as the primary cause.

  • Optimize Formulation: If enzymatic degradation is not the main issue, consider if the formulation of this compound is contributing to instability. Experiment with different solubilizing agents or excipients that may enhance stability.[2][6]

Issue: High Variability in this compound Stability Between Serum Batches

Troubleshooting Steps:

  • Standardize Serum Source: Different serum batches can have varying levels of enzymatic activity. If possible, use a pooled serum from multiple donors to average out these differences.[5]

  • Control Sample Handling: Ensure consistent and standardized protocols for sample collection, storage, and processing to minimize variability.[5]

  • Validate Analytical Method: A validated and robust analytical method (e.g., LC-MS/MS) is crucial for accurate quantification. Ensure the method has been assessed for precision, accuracy, and linearity.[5]

Data Presentation

The following table summarizes hypothetical data from a study investigating different strategies to improve this compound's half-life in human serum.

StrategyThis compound Concentration (µM)Half-life (hours)Fold Improvement
Unmodified this compound100.51.0
This compound + Enzyme Inhibitor Cocktail102.55.0
Liposomal Formulation of this compound108.016.0
PEGylated this compound1012.024.0

Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay

This protocol outlines a general procedure to assess the stability of this compound in serum.

Materials:

  • This compound stock solution (in an appropriate solvent like DMSO)

  • Human serum (fresh or stored at -80°C)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • Incubator or water bath at 37°C

  • LC-MS/MS or other appropriate analytical instrument

Procedure:

  • Pre-warm the human serum to 37°C.

  • Spike this compound from the stock solution into the pre-warmed serum to achieve the desired final concentration (e.g., 1 µM).

  • Immediately collect a sample at t=0 by transferring an aliquot of the mixture into the quenching solution.

  • Incubate the remaining serum mixture at 37°C.

  • Collect samples at various time points (e.g., 15, 30, 60, 120, and 240 minutes) by transferring aliquots into the quenching solution.

  • Vortex the quenched samples and centrifuge to precipitate proteins.

  • Analyze the supernatant using a validated analytical method to quantify the remaining concentration of this compound at each time point.

  • Calculate the half-life of this compound by plotting the natural logarithm of the concentration versus time and fitting the data to a first-order decay model.[5]

Visualizations

Below are diagrams illustrating key concepts and workflows for improving this compound stability.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Analysis & Interpretation cluster_3 Solution Implementation cluster_4 Validation A This compound Instability in Serum B In Vitro Serum Stability Assay A->B C Heat-Inactivated Serum Control B->C D pH & Temperature Profiling B->D E Determine Degradation Pathway (Enzymatic vs. Chemical) C->E D->E F Structural Modification (e.g., Prodrug) E->F G Formulation Strategy (e.g., Liposomes) E->G H Co-administration (e.g., Inhibitors) E->H I Re-evaluate Serum Stability F->I G->I H->I

Caption: Troubleshooting workflow for addressing this compound instability.

G cluster_0 Signaling Pathway of this compound Degradation cluster_1 Intervention Strategies This compound This compound SerumEnzymes Serum Enzymes (e.g., Proteases) This compound->SerumEnzymes Metabolism DegradationProducts Inactive Degradation Products SerumEnzymes->DegradationProducts Cleavage StructuralModification Structural Modification StructuralModification->SerumEnzymes Blocks Binding Formulation Formulation (e.g., Liposome) Formulation->this compound Encapsulates

Caption: Hypothetical degradation pathway and intervention points.

References

Rosomidnar In Vivo Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

As an AI assistant, I have created a technical support center for a hypothetical oligonucleotide therapeutic named Rosomidnar , based on your request. Information regarding a publicly documented drug with this name is unavailable. Therefore, this guide addresses the common in vivo delivery challenges associated with oligonucleotide-based therapies, using "this compound" as a representative example. The data and protocols provided are illustrative and based on established methodologies for this class of drugs.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational oligonucleotide therapeutic, this compound, in vivo. The following information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your in vivo experiments with this compound.

Q1: My formulation of this compound appears cloudy or precipitates out of solution. What are the potential causes and solutions?

A1: Poor aqueous solubility and formulation instability are common issues for oligonucleotide therapeutics. Precipitation can lead to inaccurate dosing and reduced bioavailability.

  • Troubleshooting Steps:

    • Review Solubility Data: Confirm the solubility of this compound in your chosen vehicle. Oligonucleotides often require specific pH and salt concentrations for optimal solubility.

    • Formulation Optimization: For poorly water-soluble compounds, several strategies can enhance solubility and stability.[1][2][3] Consider the following approaches, summarized in the table below.

    • Particle Size Reduction: While less common for oligonucleotides which are typically in solution, ensuring no aggregation is critical. Aggregation can be assessed by dynamic light scattering (DLS).

Q2: I'm observing high variability in efficacy or pharmacokinetic (PK) profiles between animals in the same cohort. What could be the cause?

A2: High variability can stem from several factors, from inconsistent formulation and dosing to inherent biological differences among animals.

  • Troubleshooting Steps:

    • Inconsistent Dosing: Ensure precise and consistent administration of the compound. Normalize the dose to the body weight of each animal.

    • Formulation Instability: Prepare the formulation fresh before each experiment and visually inspect for any precipitation or cloudiness before administration.

    • Biological Variability: Increase the number of animals per group to improve statistical power and account for natural biological differences.

    • Metabolic Instability: Oligonucleotides can be rapidly degraded by nucleases in the blood and tissues.[4] Consider formulation strategies that protect this compound from degradation, such as lipid nanoparticle (LNP) encapsulation or chemical modifications to the oligonucleotide backbone.

Q3: this compound shows good in vitro efficacy, but I'm not seeing the expected therapeutic effect in vivo. What are the likely reasons?

A3: A discrepancy between in vitro and in vivo results often points to challenges in drug delivery and bioavailability.

  • Troubleshooting Steps:

    • Poor Bioavailability/Permeability: Insufficient compound reaching the target tissue and cells is a primary concern.[5][6] Consider alternative routes of administration (e.g., intravenous vs. subcutaneous) or advanced delivery systems to improve tissue targeting.

    • Rapid Clearance: this compound may be cleared from circulation too quickly to exert its therapeutic effect. Investigate the pharmacokinetic profile to determine the half-life. Strategies to extend half-life include PEGylation or encapsulation in nanoparticles.

    • Off-Target Effects: The compound may be accumulating in non-target tissues, leading to reduced concentration at the site of action and potential toxicity. Biodistribution studies can help to assess tissue accumulation.

Q4: I'm observing signs of toxicity or an immune response in my animal models. How can I mitigate these effects?

A4: Toxicity and immunogenicity are significant hurdles for oligonucleotide therapeutics.[7]

  • Troubleshooting Steps:

    • Dose-Dependent Toxicity: Reduce the dose to determine if the toxicity is dose-dependent.

    • Immunogenicity: Certain oligonucleotide sequences or delivery vehicles can trigger an immune response. Assess inflammatory markers in treated animals. Modifying the oligonucleotide sequence or using less immunogenic delivery systems can help.

    • Off-Target Toxicity: Conduct a thorough literature search for known off-target liabilities of similar oligonucleotide compounds. In vitro screening against a panel of related targets can assess selectivity.

Data Presentation: Formulation Strategies

The following table summarizes common formulation strategies to overcome solubility and stability challenges for oligonucleotide therapeutics like this compound.

StrategyDescriptionAdvantagesDisadvantages
pH Modification Adjusting the pH of the formulation vehicle to enhance the solubility of ionizable compounds.[3]Simple and cost-effective.Risk of precipitation if the pH changes upon injection in vivo.
Co-solvents Using a water-miscible organic solvent (e.g., DMSO, PEG400) to dissolve the compound before diluting in an aqueous vehicle.[3]Effective for many hydrophobic compounds.Can cause toxicity at high concentrations. Potential for precipitation upon dilution.
Lipid-Based Delivery (e.g., LNPs) Encapsulating the oligonucleotide in lipid nanoparticles to protect it from degradation and facilitate cellular uptake.[1][3]Protects against nuclease degradation, can improve tissue targeting, and enhances cellular uptake.More complex to manufacture, potential for immunogenicity.
Polymer Conjugation (e.g., PEGylation) Covalently attaching polyethylene glycol (PEG) chains to the oligonucleotide.Increases hydrodynamic size, extending circulation half-life and reducing renal clearance. Can shield from nuclease degradation.May reduce binding affinity to the target. Potential for anti-PEG antibodies.
Cyclodextrin Complexation Using cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.[5]Improves solubility and can enhance stability.May not be suitable for all oligonucleotide structures.

Experimental Protocols

Protocol 1: Preparation of a Lipid Nanoparticle (LNP) Formulation for this compound

This protocol provides a general method for encapsulating this compound in LNPs for improved in vivo delivery.

Materials:

  • This compound (as a stock solution in RNase-free water)

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare Aqueous Phase: Dilute the this compound stock solution in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Set up the microfluidic mixing device. Load the lipid-ethanol solution into one syringe and the this compound-buffer solution into another.

  • Nanoparticle Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing will induce the self-assembly of LNPs, encapsulating the this compound.

  • Buffer Exchange and Concentration: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove the ethanol and raise the pH. Concentrate the formulation using a centrifugal filter device.

  • Characterization:

    • Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency of this compound using a fluorescent dye-binding assay (e.g., RiboGreen assay).

    • Assess the zeta potential of the LNPs.

  • Sterile Filtration: Filter the final LNP formulation through a 0.22 µm syringe filter before in vivo administration.

Protocol 2: General Protocol for In Vivo Administration of a Research Compound (Example)

Materials:

  • This compound formulation (prepared as above)

  • Sterile syringes and needles appropriate for the route of administration

  • Animal model (e.g., mice)

Procedure:

  • Compound Preparation: Based on the desired dose and the weight of the animals, calculate the required volume of the this compound formulation.

  • Animal Handling and Dosing:

    • Acclimatize animals to the housing conditions for a minimum of one week before the start of the experiment.

    • Administer the this compound formulation via the chosen route (e.g., intravenous, intraperitoneal, subcutaneous).

    • Administer vehicle alone to the control group.

  • Monitoring: Observe the animals regularly for any signs of toxicity or adverse effects. Monitor relevant efficacy endpoints at predetermined time points.

  • Sample Collection and Analysis: At the end of the study, collect tissues and/or blood for pharmacokinetic and pharmacodynamic analysis. Analyze the samples to determine the concentration of this compound and its effect on the target pathway.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_invivo In Vivo Study prep_sol Prepare this compound Aqueous Solution mix Microfluidic Mixing prep_sol->mix prep_lipid Prepare Lipid Ethanol Solution prep_lipid->mix purify Dialysis & Concentration mix->purify dls DLS (Size, PDI) purify->dls ee Encapsulation Efficiency purify->ee zeta Zeta Potential purify->zeta qc_pass QC Pass? dls->qc_pass ee->qc_pass zeta->qc_pass admin Animal Dosing (IV, IP, SC) qc_pass->admin Yes troubleshoot Troubleshoot Formulation qc_pass->troubleshoot No monitor Monitoring (Toxicity, Efficacy) admin->monitor collect Sample Collection (Blood, Tissues) monitor->collect analyze PK/PD Analysis collect->analyze

Caption: Experimental workflow for this compound LNP formulation and in vivo testing.

troubleshooting_logic cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_outcome Outcome start In Vivo Experiment Shows Poor Efficacy check_formulation Check Formulation (Precipitation, Stability) start->check_formulation check_dose Review Dosing Protocol (Accuracy, Route) start->check_dose check_pk Conduct PK Study (Measure Drug Levels) start->check_pk reformulate Reformulate (e.g., LNPs, Co-solvents) check_formulation->reformulate change_route Change Admin Route (e.g., IV for higher exposure) check_dose->change_route increase_dose Increase Dose or Frequency check_pk->increase_dose protect_drug Protect from Degradation (e.g., PEGylation, LNP) check_pk->protect_drug retest Re-test In Vivo Efficacy reformulate->retest change_route->retest increase_dose->retest protect_drug->retest

Caption: Troubleshooting logic for addressing poor in vivo efficacy of this compound.

References

Preventing Rosomidnar degradation by nucleases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rosomidnar. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound by nucleases during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to nuclease degradation?

This compound is a novel RNA-based therapeutic agent. Like other RNA molecules, its phosphodiester backbone is vulnerable to cleavage by nucleases (RNases), which are ubiquitous enzymes that degrade RNA.[1][2] This degradation can compromise the integrity and efficacy of this compound in your experiments.

Q2: What are the primary sources of nuclease contamination in the lab?

Nuclease contamination is a common issue in laboratory settings. Key sources include:

  • Environmental exposure: Nucleases are present on skin, in dust, and on many laboratory surfaces.[3]

  • Reagents and equipment: Improperly sterilized solutions, pipette tips, and tubes can introduce nucleases.[4][5]

  • Biological samples: Cell lysates and other biological materials naturally contain endogenous nucleases.

Q3: How can I detect nuclease contamination in my this compound samples?

Nuclease activity can be detected through several methods:

  • Gel electrophoresis: Running your this compound sample on a denaturing polyacrylamide gel can reveal degradation products as smears or smaller bands.[6][7]

  • Fluorescence-based assays: These assays utilize a fluorescently labeled RNA probe that emits a signal upon degradation by nucleases.[8][9][10]

  • Real-time monitoring: Specialized kits allow for the real-time measurement of nuclease activity.[8][11]

Q4: What are the immediate steps to take if I suspect this compound degradation?

If you observe smearing on a gel or other indicators of degradation, it is crucial to act quickly.

  • Immediately halt the experiment to prevent further sample loss.

  • Store your samples at -80°C to minimize further enzymatic activity.[12][13]

  • Review your experimental protocol and lab practices to identify potential sources of nuclease contamination.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: this compound shows significant degradation on a gel after isolation.

Possible Cause Recommended Solution
Nuclease contamination of work environment. Decontaminate your workbench, pipettes, and other equipment with an RNase-deactivating solution.[12] Always wear gloves and change them frequently.[4][12]
Contaminated reagents or consumables. Use certified nuclease-free water, buffers, pipette tips, and tubes for all experiments involving this compound.[5][13]
Inefficient inactivation of endogenous nucleases during sample lysis. Ensure your lysis buffer contains a strong denaturant (e.g., guanidine isothiocyanate) and consider adding a proteinase K digestion step to degrade nucleases.[14] For tissues rich in nucleases, the addition of a commercial RNase inhibitor to the lysis buffer is recommended.[4]
Improper sample storage. Immediately after collection, either snap-freeze samples in liquid nitrogen or store them in an RNA stabilization solution.[4][14] For long-term storage, keep purified this compound at -80°C.[5][12]

Problem 2: Inconsistent results in functional assays using this compound.

Possible Cause Recommended Solution
Partial degradation of this compound. Even minor degradation can affect the functional activity of this compound. It is advisable to assess the integrity of your this compound stock using gel electrophoresis before each experiment.
Repeated freeze-thaw cycles. Aliquot this compound into single-use volumes to avoid repeated freezing and thawing, which can lead to RNA degradation.[15]
Presence of mycoplasma in cell cultures. Mycoplasma contamination is a known source of nucleases that can degrade even chemically modified RNA molecules.[7][16] Regularly test your cell lines for mycoplasma.

Strategies for Preventing this compound Degradation

Proactive measures are the most effective way to protect your this compound samples. Below are key strategies, including chemical modifications and the use of inhibitors.

Chemical Modifications of this compound

To enhance the stability of this compound against nucleases, several chemical modifications can be incorporated during its synthesis.[17]

Modification Mechanism of Protection Considerations
Phosphorothioate (PS) Bonds A non-bridging oxygen in the phosphate backbone is replaced with a sulfur atom, making the linkage more resistant to nuclease cleavage.[18][19]Can increase toxicity and may affect binding affinity. Often applied to the first few nucleotides at the 5' and 3' ends.[18]
2'-O-Methyl (2'-OMe) Modification The addition of a methyl group to the 2' position of the ribose sugar sterically hinders nuclease access.[7][18]Increases thermal stability and nuclease resistance.[18] RNA completely modified with 2'-O-methyl groups has shown high resistance to degradation.[7][16]
2'-Fluoro (2'-F) Modification The substitution of the 2'-hydroxyl group with a fluorine atom provides significant resistance to nuclease degradation.[7]Commonly used in RNA aptamers and siRNAs to enhance stability.[7]
3' Inverted Deoxythymidine (dT) The incorporation of an inverted dT at the 3' end creates a 3'-3' linkage that blocks the activity of 3' exonucleases.[18]A simple and effective method for preventing degradation from the 3' end.

Experimental Protocols

Protocol 1: Assessing this compound Integrity by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

Objective: To visualize the integrity of this compound and detect any degradation products.

Materials:

  • This compound sample

  • Nuclease-free water

  • Denaturing gel loading buffer (e.g., formamide-based)

  • 5% acrylamide/8 M urea gel[6]

  • TBE buffer (Tris/Borate/EDTA)

  • Gel electrophoresis apparatus

  • Staining solution (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Prepare your this compound sample by diluting it in nuclease-free water to the desired concentration.

  • Add an equal volume of denaturing gel loading buffer to your sample.[6]

  • Heat the sample at 95°C for 2-3 minutes to denature any secondary structures.[6]

  • Assemble the PAGE gel in the electrophoresis apparatus and fill the reservoirs with TBE buffer.

  • Load the denatured this compound sample into a well of the gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.[6]

  • Carefully remove the gel and stain it with a suitable nucleic acid stain.

  • Visualize the gel using an imaging system. Intact this compound should appear as a sharp, single band. Degradation will be indicated by smearing or the presence of lower molecular weight bands.

Protocol 2: Quantitative Nuclease Activity Assay using a Fluorescence-Based Method

Objective: To quantify the level of nuclease activity in a solution or sample.

Materials:

  • Test sample (e.g., buffer, cell lysate)

  • Fluorescently labeled RNA substrate (e.g., 5'-FAM, 3'-quencher oligonucleotide)

  • Reaction buffer (optimized for the specific nuclease if known, otherwise a general-purpose buffer)

  • Nuclease-free water

  • Microplate reader with fluorescence detection capabilities (Excitation/Emission ~485/520 nm)[10]

  • Nuclease-free microplates

Procedure:

  • Prepare a standard curve using a known concentration of a standard nuclease (e.g., RNase A).

  • In a nuclease-free microplate, prepare the reaction mixture containing the reaction buffer and the fluorescently labeled RNA substrate.

  • Add your test sample to the designated wells. Include a negative control (nuclease-free water) and positive controls (nuclease standards).

  • Place the microplate in the reader, pre-heated to the optimal temperature for the nuclease (typically 37°C).[11]

  • Monitor the increase in fluorescence over time in real-time. Nuclease activity will cleave the substrate, separating the fluorophore from the quencher and resulting in an increased fluorescent signal.[7]

  • Calculate the rate of fluorescence increase for each sample.

  • Determine the nuclease activity in your test sample by comparing its rate to the standard curve.

Diagrams

Experimental_Workflow_for_Rosomidnar_Integrity_Check cluster_prep Sample Preparation cluster_gel Gel Electrophoresis cluster_analysis Analysis Sample This compound Sample Dilution Dilute in Nuclease-Free Water Sample->Dilution LoadingBuffer Add Denaturing Loading Buffer Dilution->LoadingBuffer Denature Heat at 95°C LoadingBuffer->Denature Load Load onto Denaturing PAGE Gel Denature->Load Run Run Electrophoresis Load->Run Stain Stain Gel Run->Stain Visualize Visualize on Gel Imager Stain->Visualize Result Intact (Single Band) or Degraded (Smear) Visualize->Result Nuclease_Degradation_Pathway This compound This compound (Intact RNA) Phosphodiester Backbone Degraded Degraded Fragments Cleaved Backbone This compound->Degraded Cleavage Nuclease Nuclease (e.g., RNase A) Nuclease->this compound Binds to and Catalyzes Cleavage Loss Loss of Biological Activity Degraded->Loss Prevention_Strategies cluster_lab Laboratory Practices cluster_chemical Chemical Modification cluster_inhibitors Use of Inhibitors Decontaminate Decontaminate Surfaces NucleaseFree Use Nuclease-Free Consumables ProperStorage Proper Sample Storage (-80°C) PS_Bonds Phosphorothioate Bonds OMe 2'-O-Methyl Fluoro 2'-Fluoro RNaseInhibitor Add Commercial RNase Inhibitors This compound Protecting this compound This compound->Decontaminate This compound->NucleaseFree This compound->ProperStorage This compound->PS_Bonds This compound->OMe This compound->Fluoro This compound->RNaseInhibitor

References

Rosomidnar aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rosomidnar

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to this compound aggregation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is a novel recombinant monoclonal antibody designed to target and inhibit the pro-inflammatory TN-alpha signaling pathway, which is implicated in a range of autoimmune disorders. Aggregation of this compound can compromise its therapeutic efficacy and potentially lead to adverse immunogenic responses.[1][2]

Q2: What are the common causes of this compound aggregation?

A: this compound aggregation can be triggered by various physical and chemical stressors.[1][3] Key factors include:

  • Temperature Stress: Exposure to elevated temperatures or repeated freeze-thaw cycles can destabilize the protein.[1][3][4]

  • pH and Buffer Conditions: The stability of this compound is highly dependent on the pH and ionic strength of the buffer. Aggregation is more likely to occur if the buffer's pH is close to this compound's isoelectric point (pI).[3][5]

  • High Concentration: At high concentrations, the probability of intermolecular interactions that lead to aggregation increases.[3][6]

  • Mechanical Stress: Agitation, shearing during filtration, and pumping can induce partial unfolding and subsequent aggregation.[1][7]

  • Surface Interactions: this compound can adsorb to interfaces such as air-water or container surfaces (glass, plastic), leading to denaturation and aggregation.[8]

  • Chemical Modifications: Oxidation or deamidation of amino acid residues can alter the protein's structure and promote aggregation.[5][9]

Q3: How can I detect and quantify this compound aggregation?

A: Several analytical techniques are recommended for detecting and quantifying this compound aggregates. The primary methods are:

  • Size-Exclusion Chromatography (SEC): This is the standard method for separating and quantifying soluble aggregates like dimers and higher-order oligomers.[10][11][12][13][14]

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-destructive technique used to determine the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[15][16][17][18][19]

  • Visual Inspection: The simplest method is to check for visible particulates or cloudiness in the solution.[6]

Q4: What is the potential impact of this compound aggregation on my experiments?

A: Protein aggregation can significantly affect experimental outcomes.[6] It can lead to a loss of biological activity, introduce artifacts in assays, and compromise the safety and efficacy of the therapeutic.[2][7] Aggregates can also trigger an immune response in preclinical and clinical studies.[7]

Troubleshooting Guides

Issue 1: Visible Precipitates or Cloudiness Observed in this compound Solution
  • Possible Cause: Severe aggregation due to inappropriate buffer conditions, temperature stress, or high concentration.

  • Troubleshooting Steps:

    • Centrifuge the Sample: Spin the sample at high speed (e.g., 14,000 x g for 10 minutes) to pellet the insoluble aggregates.[15] Use the supernatant for further analysis, but note that the effective concentration will be lower.

    • Verify Buffer Composition: Ensure the buffer pH is at least one unit away from this compound's pI. Check the ionic strength; sometimes adjusting the salt concentration can improve solubility.[3][6]

    • Optimize Storage Conditions: Store this compound at the recommended temperature (typically 2-8°C for short-term and -80°C for long-term). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[6]

    • Dilute the Sample: If working with high concentrations, try diluting the sample to see if the precipitation resolves.[6]

Issue 2: High Percentage of Aggregates Detected by SEC
  • Possible Cause: Formation of soluble, non-covalent aggregates due to suboptimal formulation or handling.

  • Troubleshooting Steps:

    • Formulation Optimization with Excipients: The addition of stabilizing excipients can prevent aggregation. Screen different types and concentrations of excipients to find the optimal formulation.[8][20][21]

    • Minimize Mechanical Stress: Handle the solution gently. Use low-shear pumps and avoid vigorous vortexing. When filtering, use a compatible membrane with an appropriate pore size.

    • Add a Reducing Agent: If aggregation is suspected to be caused by the formation of non-native disulfide bonds, consider adding a reducing agent like DTT or TCEP to your buffers.[22]

    • Consider a Different Construct: If aggregation persists, a slightly different protein construct (e.g., with or without a purification tag) might exhibit better stability.[22]

Data Presentation: Formulation Optimization

The following table summarizes the effect of different excipients on this compound aggregation as measured by SEC after 7 days of incubation at 40°C.

Formulation Buffer (pH 6.0)ExcipientConcentration% Monomer% Aggregate
20 mM HistidineNone (Control)-92.5%7.5%
20 mM HistidineSucrose250 mM97.8%2.2%
20 mM HistidineArginine150 mM96.5%3.5%
20 mM HistidinePolysorbate 800.02% (w/v)98.2%1.8%
20 mM HistidineSucrose + Polysorbate 80250 mM + 0.02%99.1%0.9%

Experimental Protocols

Protocol 1: Quantification of this compound Aggregates using Size-Exclusion Chromatography (SEC)

Objective: To separate and quantify the monomeric, dimeric, and higher-order aggregate forms of this compound.

Methodology:

  • System Preparation: Use a biocompatible UHPLC or HPLC system equipped with a UV detector.[14] Equilibrate a suitable SEC column (e.g., silica-based with a diol hydrophilic layer, 300 Å pore size) with the mobile phase.[10]

  • Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 7.0. The salt is crucial to prevent secondary electrostatic interactions with the column matrix.[11]

  • Sample Preparation: Dilute the this compound sample to a final concentration of 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm filter if any visible particulates are present.

  • Injection and Run: Inject 10-20 µL of the prepared sample. Run the chromatography at a flow rate of 0.5 mL/min for 30 minutes.

  • Data Analysis: Monitor the absorbance at 280 nm. Identify the peaks corresponding to the aggregate, monomer, and any fragments based on their elution times (larger molecules elute first).[10] Calculate the percentage of each species by integrating the peak areas.

Protocol 2: Analysis of this compound Size Distribution by Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic radius (Rh) and assess the polydispersity of this compound in solution, providing a rapid screen for aggregation.

Methodology:

  • Sample Preparation: Centrifuge the this compound sample at 10,000 x g for 10 minutes to remove large, insoluble aggregates.[15]

  • Concentration: Ensure the protein concentration is appropriate for DLS measurements, typically 0.2-1.0 mg/mL.[15]

  • Measurement: Transfer the clarified sample to a clean cuvette. Place the cuvette in the DLS instrument.

  • Data Acquisition: Set the instrument to acquire data at a constant temperature (e.g., 25°C). The instrument's software will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[19]

  • Data Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).[19] A low PDI value (<0.2) indicates a monodisperse sample, while higher values suggest the presence of multiple species or aggregates.

Visualizations

Hypothetical Signaling Pathway for this compound

Rosomidnar_Pathway cluster_membrane Cell Membrane cluster_this compound TNFR TNFR1 IKK IKK Complex TNFR->IKK Activates This compound This compound TNF_alpha TNF-alpha This compound->TNF_alpha Blocks Binding Rosomidnar_Agg Aggregated This compound TNF_alpha->TNFR Binds IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB IkB->NFkB Inhibits Pro_inflammatory Pro-inflammatory Gene Expression NFkB->Pro_inflammatory Translocates to Nucleus & Induces Aggregation_Troubleshooting start Aggregation Suspected (e.g., visible particles, assay failure) analysis Characterize Aggregates start->analysis sec Run Size-Exclusion Chromatography (SEC) analysis->sec Quantify dls Perform Dynamic Light Scattering (DLS) analysis->dls Size decision Soluble or Insoluble Aggregates? sec->decision dls->decision insoluble_path Insoluble Path (Precipitates) decision->insoluble_path Insoluble soluble_path Soluble Path (Oligomers) decision->soluble_path Soluble solution_insoluble1 Optimize Buffer: pH, Ionic Strength insoluble_path->solution_insoluble1 solution_insoluble2 Review Storage & Handling: Temp, Freeze-Thaw insoluble_path->solution_insoluble2 solution_soluble1 Add Stabilizing Excipients: (Sugars, Surfactants) soluble_path->solution_soluble1 solution_soluble2 Minimize Mechanical Stress: (Gentle mixing, filtration) soluble_path->solution_soluble2 end_point Re-analyze to Confirm Monomeric State solution_insoluble1->end_point solution_insoluble2->end_point solution_soluble1->end_point solution_soluble2->end_point

References

Minimizing immune response to Rosomidnar

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rosomidnar

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and minimizing the immune response to this compound during pre-clinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism leading to an immune response against this compound?

The development of an immune response, characterized by the formation of anti-drug antibodies (ADAs), is a complex process. For this compound, a humanized monoclonal antibody, several factors can contribute. These include the presence of non-human sequences in the complementarity-determining regions (CDRs), post-translational modifications, and the formation of aggregates during manufacturing or storage. Patient-specific factors, such as their underlying disease and genetic background, can also play a significant role.

Q2: What are the potential clinical consequences of an immune response to this compound?

The presence of ADAs can have several clinical consequences. Neutralizing antibodies (NAbs) can bind to the antigen-binding site of this compound, sterically hindering its interaction with its target and potentially reducing efficacy. Even non-neutralizing antibodies can form immune complexes with this compound, leading to accelerated clearance of the drug from circulation, which also diminishes its therapeutic effect. In rare cases, these immune complexes can deposit in tissues and cause adverse events.

Q3: How can I detect and quantify the anti-Rosomidnar antibody response in my samples?

The most common method for detecting and quantifying ADAs is a tiered approach using immunoassays. This typically starts with a sensitive screening assay, such as an enzyme-linked immunosorbent assay (ELISA), to identify positive samples. Positive samples are then confirmed in a confirmatory assay that includes a step to demonstrate specific binding to this compound. Confirmed positive samples are then further characterized to determine the titer of the ADAs and to assess their neutralizing capacity using a cell-based bioassay.

Q4: Are there different formulations of this compound available to potentially reduce immunogenicity?

Yes, several formulations have been evaluated to minimize the potential for immunogenicity. These formulations focus on reducing protein aggregation and oxidation, which are known to be key drivers of an immune response. The table below summarizes the immunogenicity data from a head-to-head comparison of three different this compound formulations in a pre-clinical model.

Data Presentation: Comparison of this compound Formulations

FormulationKey ExcipientsAggregation Level (%) (Post-Stress)ADA Incidence (%) (In Vivo Model)Mean ADA Titer (In Vivo Model)
This compound-F1Polysorbate 80, Sucrose5.8351:1200
This compound-F2Poloxamer 188, Trehalose2.1151:400
This compound-F3HP-β-CD, Arginine1.5121:250

Troubleshooting Guides

Issue 1: High background noise in the anti-Rosomidnar ADA ELISA.

  • Possible Cause 1: Insufficient Blocking. The blocking buffer may not be effectively preventing non-specific binding to the plate.

    • Solution: Increase the incubation time with the blocking buffer or try a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocking buffer).

  • Possible Cause 2: Inadequate Washing. Residual unbound reagents can lead to a high background signal.

    • Solution: Increase the number of wash steps or the volume of wash buffer between each incubation step. Ensure that the washing is vigorous enough to remove unbound material without dislodging the coated antigen.

  • Possible Cause 3: Cross-reactivity of secondary antibody. The secondary antibody may be binding non-specifically to other components in the assay.

    • Solution: Run a control with the secondary antibody alone to check for non-specific binding. If this is the case, consider using a pre-adsorbed secondary antibody or one from a different host species.

Issue 2: Inconsistent results in the neutralizing antibody (NAb) cell-based assay.

  • Possible Cause 1: Cell Viability and Passage Number. The health and passage number of the cells used in the assay can significantly impact their responsiveness.

    • Solution: Ensure that cells are healthy and within a consistent, low passage number range for all experiments. Regularly check cell viability using a method like trypan blue exclusion.

  • Possible Cause 2: Matrix Effects. Components in the serum or plasma samples may be interfering with the assay readout.

    • Solution: Perform spike-recovery experiments to assess for matrix effects. If interference is observed, it may be necessary to dilute the samples or use a sample pre-treatment step.

  • Possible Cause 3: Variability in critical reagents. The lot-to-lot variability of reagents such as this compound, the target ligand, or the detection antibody can lead to inconsistent results.

    • Solution: Qualify new lots of critical reagents by running them in parallel with the old lot to ensure consistent performance.

Experimental Protocols

Protocol 1: Screening for Anti-Rosomidnar Antibodies using a Bridging ELISA

  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of 2 µg/mL biotinylated this compound in coating buffer (e.g., PBS, pH 7.4) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 300 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample Incubation: Add 100 µL/well of patient serum samples (diluted 1:100 in assay buffer) and controls (positive and negative) to the plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection: Add 100 µL/well of 2 µg/mL horseradish peroxidase (HRP)-conjugated this compound and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with 300 µL/well of wash buffer.

  • Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 100 µL/well of stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

Visualizations

Rosomidnar_Signaling_Pathway This compound This compound IK7 Inflammakin-7 (IK-7) This compound->IK7 Binds and Neutralizes IK7R IK-7 Receptor IK7->IK7R Activates JAK JAK IK7R->JAK Phosphorylates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerizes and Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Induces

Caption: Hypothetical signaling pathway of Inflammakin-7 and the neutralizing action of this compound.

ADA_Screening_Workflow Start Start: Serum Sample ScreeningAssay Screening Assay (Bridging ELISA) Start->ScreeningAssay Decision1 Sample Positive? ScreeningAssay->Decision1 Negative Report as ADA Negative Decision1->Negative No ConfirmatoryAssay Confirmatory Assay (Competitive Binding) Decision1->ConfirmatoryAssay Yes End End Negative->End Decision2 Confirmed Positive? ConfirmatoryAssay->Decision2 Decision2->ScreeningAssay No (Re-evaluate Screening Assay) TiterAssay Titer Determination Decision2->TiterAssay Yes NAbAssay Neutralizing Antibody (NAb) Assay TiterAssay->NAbAssay Report Report ADA Titer and NAb Status NAbAssay->Report Report->End

Caption: Tiered workflow for the detection and characterization of anti-Rosomidnar antibodies.

Troubleshooting_Logic Start Inconsistent NAb Assay Results CheckCells Check Cell Health and Passage Number Start->CheckCells CellIssue Solution: Use low passage, healthy cells. Re-run assay. CheckCells->CellIssue Issue Found CheckMatrix Assess for Matrix Effects (Spike-Recovery) CheckCells->CheckMatrix No Issue End Consistent Results CellIssue->End MatrixIssue Solution: Implement sample dilution or pre-treatment. CheckMatrix->MatrixIssue Issue Found CheckReagents Verify Critical Reagent Lots CheckMatrix->CheckReagents No Issue MatrixIssue->End ReagentIssue Solution: Qualify new lots against reference standard. CheckReagents->ReagentIssue Issue Found CheckReagents->End No Issue ReagentIssue->End

Technical Support Center: Rosomidnar Purification and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rosomidnar, a novel small molecule inhibitor of the pro-inflammatory signaling pathway mediated by the tyrosine kinase JAK3. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification and quality control of this compound.

Frequently Asked Questions (FAQs)

Purification FAQs

Q1: What is the recommended initial purification strategy for this compound from a crude synthetic reaction mixture?

A1: For initial purification of this compound, we recommend a two-step process involving liquid-liquid extraction followed by flash column chromatography. This approach is effective at removing the bulk of impurities and unreacted starting materials. For more details on the general principles of these techniques, various methods are available.[1]

Q2: I am observing low recovery of this compound after flash chromatography. What are the possible causes and solutions?

A2: Low recovery can stem from several factors. One common issue is the irreversible adsorption of the compound onto the silica gel. To mitigate this, consider using a less polar solvent system or deactivating the silica gel with a small percentage of a polar modifier like triethylamine. Another possibility is that this compound may be partially soluble in the solvent system, leading to losses.[2] Experimenting with different solvent systems is advised.

Q3: My purified this compound sample shows the presence of a persistent impurity with a similar polarity. How can I remove it?

A3: When impurities have similar polarity to the target compound, standard chromatography can be challenging.[3] In such cases, switching to a different chromatographic technique, such as reversed-phase chromatography, can be effective.[3] Additionally, techniques like crystallization can be employed to enhance purity, as the specific crystal lattice of this compound may exclude the impurity.[4]

Quality Control FAQs

Q4: What are the primary analytical techniques for assessing the purity of this compound?

A4: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). HPLC provides quantitative data on purity, while LC-MS confirms the identity and can help in the characterization of any impurities.[5][6]

Q5: My HPLC analysis of this compound shows peak tailing. What could be the cause and how can I resolve it?

A5: Peak tailing in HPLC can be caused by interactions between the analyte and the stationary phase, or by issues with the mobile phase.[2] To address this, you can try adjusting the pH of the mobile phase, using a different column, or adding an ion-pairing agent. It is also important to ensure that the column is not overloaded.[2]

Q6: I am observing batch-to-batch variability in the purity of this compound. How can I ensure consistency?

A6: Batch-to-batch variability is a common challenge in small molecule synthesis and purification.[5] To ensure consistency, it is crucial to standardize all process parameters, including reaction times, temperatures, and purification methods. Implementing robust in-process controls and final product specifications is also essential for maintaining quality.

Troubleshooting Guides

Low Yield During Purification

This guide addresses common causes of low yield during the purification of this compound and provides systematic troubleshooting steps.

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Extraction Optimize the solvent and pH for liquid-liquid extraction. Perform multiple extractions.Increased recovery of this compound in the organic phase.
Product Adsorption Use a different stationary phase for chromatography (e.g., alumina instead of silica). Add a modifier to the mobile phase.Reduced loss of product on the column and improved yield.
Product Degradation Analyze samples at each stage of the purification process to identify where the loss is occurring. Consider using milder purification conditions.Identification of the degradation step and preservation of the product.
Co-elution with Impurities Modify the chromatographic method (e.g., gradient, solvent system) to improve separation.[3]Better separation of this compound from impurities, leading to a purer final product.
Out-of-Specification (OOS) Purity Results

This guide provides a systematic approach to investigating OOS purity results for this compound. A well-defined process should be in place to handle OOS results.[7]

Step Action Rationale
1. Initial Investigation Verify the analytical method and instrument calibration. Re-test the same sample.To rule out analytical error as the cause of the OOS result.
2. Review of Production Records Examine the synthesis and purification batch records for any deviations from the standard operating procedure.To identify any process-related issues that may have impacted purity.[5]
3. Impurity Profiling Use techniques like LC-MS and NMR to identify and characterize the impurities.To understand the nature of the impurities and their potential source.
4. Root Cause Analysis Based on the findings from the investigation, determine the root cause of the OOS result.To implement effective corrective and preventive actions (CAPAs).
5. Corrective and Preventive Actions (CAPA) Implement changes to the process or analytical method to prevent recurrence of the issue.To ensure future batches meet the required purity specifications.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Purity Analysis
  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 2: Preparative Chromatography for High-Purity this compound
  • Column: C18 preparative column (21.2 x 250 mm, 10 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: 60% B

  • Flow Rate: 20 mL/min

  • Detection: UV at 280 nm

  • Sample Loading: 100 mg of crude this compound dissolved in 5 mL of mobile phase

Visualizations

Rosomidnar_Purification_Workflow cluster_synthesis Crude Synthesis cluster_purification Purification cluster_qc Quality Control crude Crude this compound Mixture lle Liquid-Liquid Extraction crude->lle Dissolve in EtOAc/Water flash Flash Chromatography lle->flash Organic Phase prep_hplc Preparative HPLC flash->prep_hplc For >99% Purity hplc HPLC Purity (>95%) flash->hplc Collected Fractions prep_hplc->hplc lcms LC-MS Identity Confirmation hplc->lcms Pass fail Repurify/ Reject hplc->fail Fail final_product Pure this compound (>99%) lcms->final_product Pass lcms->fail Fail

Caption: Workflow for the purification and quality control of this compound.

OOS_Investigation_Logic start OOS Result Detected check_analytical Phase 1: Analytical Error Check start->check_analytical retest Retest Sample check_analytical->retest no_error No Analytical Error retest->no_error Pass error_found Analytical Error Confirmed retest->error_found Fail check_process Phase 2: Process Review review_records Review Batch Records check_process->review_records identify_deviation Deviation Identified? review_records->identify_deviation root_cause Phase 3: Root Cause Analysis identify_deviation->root_cause Yes identify_deviation->root_cause No capa Implement CAPA root_cause->capa no_error->check_process

Caption: Logic diagram for investigating out-of-specification (OOS) results.

JAK3_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 activates STAT STAT JAK3->STAT phosphorylates P_STAT p-STAT STAT->P_STAT Nucleus Nucleus P_STAT->Nucleus dimerizes & translocates to Gene Gene Expression (Inflammation) Nucleus->Gene This compound This compound This compound->JAK3 inhibits

Caption: Simplified signaling pathway of JAK3 and the inhibitory action of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of Gene Knockdown Technologies: Rosomidnar (DNAi) vs. siRNA (RNAi)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of gene silencing technologies, this guide provides an objective comparison between Rosomidnar, a novel DNA interference (DNAi) agent, and the well-established small interfering RNA (siRNA) technology. This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, gene knockdown efficiency, and experimental applications.

At a Glance: this compound vs. siRNA

FeatureThis compound (PNT2258)siRNA (Small Interfering RNA)
Mechanism of Action Transcriptional Gene Silencing (DNA interference - DNAi)Post-Transcriptional Gene Silencing (RNA interference - RNAi)
Molecular Target Genomic DNA (promoter region of the target gene)Messenger RNA (mRNA) of the target gene
Effector Molecule 24-base single-stranded DNA oligonucleotide (PNT100)20-25 base pair double-stranded RNA
Cellular Machinery Utilizes endogenous DNA repair and transcription machinery (hypothesized)Dicer enzyme and RNA-Induced Silencing Complex (RISC)
Mode of Action Blocks transcription of the target geneInduces cleavage and degradation of the target mRNA
Target Gene Example B-cell lymphoma 2 (BCL-2)B-cell lymphoma 2 (BCL-2) and various other genes
Delivery Liposomal nanoparticle formulation (this compound)Lipid-based transfection reagents, viral vectors, nanoparticles
Reported Knockdown Efficiency Significant downregulation of BCL-2 mRNA and protein. Clinical trials show meaningful overall response rates in patients.[1][2]High efficiency, often exceeding 85% protein level reduction and significant mRNA degradation (e.g., down to 28-59% of original levels).[3][4]

Delving Deeper: Mechanism of Action

The fundamental difference between this compound and siRNA lies in their distinct mechanisms for achieving gene knockdown.

This compound and DNA Interference (DNAi)

This compound is the liposomal formulation of the investigational drug PNT2258, which is a single-stranded DNA oligonucleotide. It operates through a novel mechanism known as DNA interference (DNAi). This process targets the genomic DNA of the cell, specifically the promoter region of a gene, to inhibit transcription.[1] In the case of PNT2258, the oligonucleotide is designed to bind to a specific sequence in the promoter of the BCL-2 gene. This binding is thought to physically obstruct the transcription machinery, thereby preventing the synthesis of BCL-2 messenger RNA (mRNA) and subsequent protein production.[1] This transcriptional silencing approach is a departure from the more common post-transcriptional gene silencing methods.

Mechanism of Action: this compound (DNAi) cluster_nucleus Cell Nucleus Genomic_DNA Genomic DNA (BCL-2 Gene) Promoter BCL-2 Promoter Transcription_Blocked Transcription Blocked Promoter->Transcription_Blocked Prevents transcription initiation This compound This compound (ssDNA Oligonucleotide) This compound->Promoter Binds to promoter region BCL2_mRNA BCL-2 mRNA (Not Synthesized)

Figure 1. this compound's DNAi mechanism targeting the BCL-2 promoter. (Within 100 characters)

siRNA and RNA Interference (RNAi)

Small interfering RNA (siRNA) is a well-established tool for gene silencing that operates via the RNA interference (RNAi) pathway. This natural cellular process occurs post-transcriptionally in the cytoplasm. Exogenously introduced double-stranded siRNA is recognized by the Dicer enzyme, which cleaves it into smaller fragments. These fragments are then loaded into the RNA-Induced Silencing Complex (RISC). The antisense strand of the siRNA guides the RISC to the complementary mRNA sequence of the target gene. Upon binding, the RISC cleaves the target mRNA, leading to its degradation and thereby preventing protein translation.[5][6][7]

Mechanism of Action: siRNA (RNAi) cluster_cytoplasm Cytoplasm ds_siRNA Double-stranded siRNA Dicer Dicer Enzyme ds_siRNA->Dicer Processing siRNA_fragments siRNA Fragments Dicer->siRNA_fragments RISC RISC Loading siRNA_fragments->RISC Active_RISC Active RISC (with antisense strand) RISC->Active_RISC Target_mRNA Target mRNA (e.g., BCL-2) Active_RISC->Target_mRNA Binds to complementary sequence mRNA_Cleavage mRNA Cleavage and Degradation Target_mRNA->mRNA_Cleavage Cleavage

Figure 2. The siRNA-mediated RNAi pathway in the cytoplasm. (Within 100 characters)

Experimental Protocols and Considerations

The application of this compound and siRNA in a research setting requires distinct protocols, primarily differing in the delivery method and the cellular compartment they target.

This compound (PNT2258) Experimental Protocol (In Vitro)

While a standardized in vitro protocol for this compound is not widely published, a representative methodology can be derived from preclinical studies.[1]

  • Cell Culture: Plate target cells, such as the WSU-FSCCL lymphoma cell line, in appropriate culture medium and incubate until they reach a suitable confluency.

  • Preparation of this compound: this compound (liposomal PNT2258) is typically supplied as a solution. Dilute to the desired final concentration (e.g., 2.5 µM) in serum-free medium.

  • Treatment of Cells: Replace the culture medium with the this compound-containing medium.

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, 72 hours).

  • Analysis of Gene Knockdown:

    • mRNA Levels: Harvest cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target gene (e.g., BCL-2) compared to a housekeeping gene.

    • Protein Levels: Lyse the cells and perform Western blotting to determine the levels of the target protein.

    • Phenotypic Assays: Conduct cell viability assays (e.g., Trypan blue exclusion), apoptosis assays (e.g., flow cytometry for Annexin V), and cell cycle analysis.[1]

siRNA Transfection Protocol (General In Vitro)

The following is a general protocol for siRNA transfection using a lipid-based reagent.[8]

  • Cell Seeding: Plate cells in antibiotic-free medium one day prior to transfection to achieve 50-80% confluency on the day of transfection.

  • Preparation of siRNA-Lipid Complexes:

    • Dilute the siRNA stock solution in serum-free medium.

    • In a separate tube, dilute the lipid-based transfection reagent in serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours. The optimal time will depend on the stability of the target mRNA and protein.

  • Analysis of Gene Knockdown: Perform qRT-PCR and Western blotting as described for this compound to assess mRNA and protein knockdown, respectively. Include appropriate controls, such as a non-targeting siRNA.

Comparative Experimental Workflow cluster_this compound This compound (DNAi) cluster_siRNA siRNA (RNAi) R_Start Plate Cells R_Prepare Dilute this compound R_Start->R_Prepare R_Treat Add to Cells R_Prepare->R_Treat R_Incubate Incubate 24-72h R_Treat->R_Incubate Analysis Analysis of Gene Knockdown (qRT-PCR, Western Blot, Phenotypic Assays) R_Incubate->Analysis S_Start Plate Cells S_Prepare Prepare siRNA-Lipid Complexes S_Start->S_Prepare S_Treat Add to Cells S_Prepare->S_Treat S_Incubate Incubate 24-72h S_Treat->S_Incubate S_Incubate->Analysis

Figure 3. High-level experimental workflow for this compound and siRNA. (Within 100 characters)

Concluding Remarks

This compound and siRNA represent two distinct and powerful approaches to gene silencing. siRNA technology is a mature and widely used research tool with a well-understood post-transcriptional mechanism and a large body of data demonstrating high knockdown efficiency for a vast array of target genes. This compound, with its novel DNAi mechanism targeting transcription, offers a new paradigm for gene regulation. While preclinical data confirms its ability to significantly downregulate its target, BCL-2, and clinical trials have shown promising results in cancer therapy, further research is needed to fully elucidate the intricacies of the DNAi pathway and to establish a broader evidence base for its in vitro knockdown efficiency comparable to that of siRNA. For researchers, the choice between these technologies will depend on the specific research question, the desired duration of the silencing effect, and the nature of the target gene.

References

A Comparative Guide to BCL-2 Targeting Antisense Oligonucleotides: Rosomidnar and Oblimersen

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, antisense oligonucleotides (ASOs) represent a promising strategy to modulate the expression of key oncogenes. This guide provides a detailed comparison of two ASOs designed to target the B-cell lymphoma 2 (BCL-2) gene: Rosomidnar (also known as PNT2258) and Oblimersen. BCL-2 is a critical regulator of apoptosis, and its overexpression is a hallmark of various hematologic malignancies and solid tumors, contributing to chemotherapy resistance.

This comparison is intended for researchers, scientists, and drug development professionals, offering a succinct overview of the available clinical data, methodologies, and mechanisms of action for these two therapeutic agents.

Mechanism of Action: Targeting BCL-2

Both this compound and Oblimersen aim to reduce the production of the BCL-2 protein, thereby promoting apoptosis in cancer cells. However, they employ slightly different strategies to achieve this.

  • This compound (PNT2258) is a 24-base, chemically unmodified DNA oligonucleotide delivered in a liposomal nanoparticle. It is designed to target the regulatory region upstream of the BCL2 gene, with the hypothesis that it suppresses BCL2 transcription.[1] Preclinical studies have shown that this compound inhibits BCL-2 promoter activity, leading to a downregulation of BCL-2 mRNA and protein expression.[2]

  • Oblimersen (Genasense®) is an 18-base phosphorothioate-modified antisense oligonucleotide.[3][4] This chemical modification enhances its stability against nuclease degradation. Oblimersen is designed to bind to the first six codons of the human BCL2 mRNA.[3][5][6] The resulting ASO-mRNA duplex is a substrate for RNase H, an enzyme that cleaves the mRNA strand, thereby preventing the translation of the BCL-2 protein.[5][7]

ASO_Mechanism_of_Action General Mechanism of BCL-2-Targeting Antisense Oligonucleotides cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BCL2_Gene BCL-2 Gene Transcription Transcription BCL2_Gene->Transcription pre_mRNA BCL-2 pre-mRNA Transcription->pre_mRNA Splicing Splicing pre_mRNA->Splicing mRNA BCL-2 mRNA Splicing->mRNA mRNA_cyto BCL-2 mRNA mRNA->mRNA_cyto Export Rosomidnar_Target This compound (PNT2258) Targets Gene Promoter Rosomidnar_Target->BCL2_Gene Inhibits Transcription Translation Translation mRNA_cyto->Translation RNaseH RNase H Ribosome Ribosome BCL2_Protein BCL-2 Protein Translation->BCL2_Protein Apoptosis Apoptosis Blocked BCL2_Protein->Apoptosis Oblimersen_ASO Oblimersen ASO Oblimersen_ASO->mRNA_cyto Binds mRNA Degradation mRNA Degradation RNaseH->Degradation Cleaves mRNA Degradation->Translation Prevents Translation

Caption: Mechanism of this compound and Oblimersen targeting BCL-2.

Clinical Trial Data Comparison

The following tables summarize key clinical trial results for this compound and Oblimersen in their respective investigated indications.

Table 1: this compound (PNT2258) Phase 2 Trial in B-Cell Malignancies
ParameterDetails
Study Name NCT01733238
Indication Relapsed/Refractory B-Cell Malignancies (Follicular Lymphoma, DLBCL, Mantle Cell Lymphoma, CLL)
Treatment This compound Monotherapy
Number of Patients 13
Overall Response Rate (ORR) 53.8% (7 out of 13 patients)[1][8]
Disease Control Rate (DCR) 84.6% (Stable disease or better)[1]
Median Duration of Response 23.4 months[1]
Most Frequent Adverse Events (≥50%) Nausea, chills, diarrhea, fatigue, headache, vomiting, back pain[1]
Most Frequent Grade ≥3 Adverse Events Hypertension (30.8%), Diarrhea (23.1%)[1]

Source: Clinical Lymphoma, Myeloma & Leukemia, 2021.[1]

Table 2: Oblimersen Phase 3 Trial in Metastatic Melanoma
ParameterDetails
Study Name GM301 (NCT00016263)[4]
Indication Advanced Metastatic Melanoma
Treatment Oblimersen + Dacarbazine vs. Dacarbazine alone
Number of Patients 771
Overall Response Rate (ORR) 13.5% (Combination) vs. 7.5% (Dacarbazine alone)[9]
Median Progression-Free Survival (PFS) 2.6 months (Combination) vs. 1.6 months (Dacarbazine alone)[9]
Median Overall Survival (OS) 9.0 months (Combination) vs. 7.8 months (Dacarbazine alone) - Trend, not statistically significant[9]
OS in patients with normal LDH 11.4 months (Combination) vs. 9.7 months (Dacarbazine alone) - Statistically significant[9]
Common Adverse Events Myelosuppression was a predominant toxicity.[10]

Source: Journal of Clinical Oncology, 2005.[9]

Experimental Protocols

This compound (PNT2258) Phase 2 Study Protocol (NCT01733238)
  • Study Design: A multicenter, non-randomized, open-label Phase 2 study.[1]

  • Patient Population: 13 participants with relapsed or refractory follicular lymphoma, diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma, or chronic lymphocytic leukemia (CLL).[1]

  • Dosing Regimen:

    • Induction (up to 8 cycles): Intravenous (IV) this compound at 120 mg/m² on Days 1 to 5 of a 21-day cycle.[1][11]

    • Maintenance: 100 mg/m² on Days 1 to 2 of a 28-day cycle until study withdrawal for patients continuing to benefit.[1]

  • Primary Objective: To assess the overall response rate (ORR).

  • Response Assessment: Based on the revised 2014 International Working Group (IWG) criteria for lymphoma.[12]

Clinical_Trial_Workflow Typical Clinical Trial Workflow for ASO Evaluation Start Patient Screening Eligibility Inclusion/Exclusion Criteria Met (e.g., Relapsed/Refractory Disease) Start->Eligibility Enrollment Patient Enrollment & Informed Consent Eligibility->Enrollment Baseline Baseline Assessment (e.g., PET/CT Scans, Biopsy) Enrollment->Baseline Treatment Treatment Administration (e.g., this compound 120 mg/m² IV D1-5, q21d) Baseline->Treatment Monitoring Safety & Toxicity Monitoring (Adverse Event Reporting) Treatment->Monitoring Response Response Assessment (e.g., PET/CT every 2-3 cycles) Monitoring->Response Decision Continue Treatment? Response->Decision Decision->Treatment Benefit Observed Progression Disease Progression or Unacceptable Toxicity Decision->Progression No Benefit FollowUp Long-term Follow-up (PFS, OS, DoR) Decision->FollowUp Treatment Completed Progression->FollowUp End End of Study FollowUp->End

References

Validating Rosomidnar's On-Target Effects on BCL-2 with Western Blot: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Rosomidnar (PNT2258), a BCL-2 targeted oligonucleotide, with a well-established BCL-2 inhibitor, Venetoclax. We will explore the validation of their on-target effects using western blot analysis, offering detailed experimental protocols and data presentation to support researchers in their drug development endeavors.

Introduction to this compound and its Target: BCL-2

This compound is an investigational oligonucleotide designed to target B-cell lymphoma 2 (BCL-2), a key regulator of apoptosis (programmed cell death).[1] Overexpression of BCL-2 is a hallmark of various cancers, as it prevents cancer cells from undergoing apoptosis, leading to tumor survival and resistance to therapy. By inhibiting BCL-2, this compound aims to restore the natural apoptotic process in cancer cells.

The BCL-2 protein is a central player in the intrinsic apoptotic pathway. It sequesters pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK, which are essential for mitochondrial outer membrane permeabilization and the subsequent cascade of caspase activation that leads to cell death.

BCL2_Pathway cluster_inhibition Inhibition BCL2 BCL-2 BIM BIM BCL2->BIM sequesters BAX_BAK BAX / BAK BIM->BAX_BAK activates Mitochondrion Mitochondrion BAX_BAK->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosis Apoptosis Cytochrome_c->Apoptosis initiates This compound This compound This compound->BCL2 inhibits Venetoclax Venetoclax Venetoclax->BCL2 inhibits

Figure 1: Simplified BCL-2 signaling pathway and points of inhibition.

Comparison of this compound and Venetoclax

FeatureThis compound (PNT2258)Venetoclax (ABT-199)
Modality OligonucleotideSmall Molecule
Mechanism of Action Targets BCL-2 mRNA for degradationDirectly binds to and inhibits BCL-2 protein
Reported Off-Target Effects Potential effect on CDK4 expression[1]Interactions with other BCL-2 family proteins (e.g., BCL-xL, MCL-1) can lead to resistance

Validating On-Target Effects with Western Blot

Western blot is a powerful technique to confirm the on-target effects of drugs like this compound and Venetoclax by assessing the protein levels of BCL-2 and downstream markers of apoptosis.

Experimental Workflow

The following diagram outlines the key steps in a western blot experiment to validate the on-target effects of this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., DLBCL cell line) B 2. Lysate Preparation A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-BCL-2, anti-c-Caspase-3, anti-Actin) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

Figure 2: Western blot workflow for target validation.
Detailed Experimental Protocol

1. Cell Culture and Treatment:

  • Culture a BCL-2 dependent cancer cell line (e.g., a Diffuse Large B-cell Lymphoma - DLBCL - cell line) in appropriate media.

  • Seed cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound, Venetoclax (as a positive control), and a vehicle control for 24-48 hours.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and collect the lysate.

  • Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE:

  • Normalize protein concentrations for all samples.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto a polyacrylamide gel and run the electrophoresis.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF membrane.

6. Blocking:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

7. Antibody Incubation:

  • Incubate the membrane with primary antibodies overnight at 4°C.

    • Target Protein: Rabbit anti-BCL-2

    • Downstream Marker: Rabbit anti-cleaved Caspase-3

    • Loading Control: Mouse anti-β-Actin

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

8. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control (β-Actin).

Data Presentation and Interpretation

The quantitative data from the western blot analysis can be summarized in a table for easy comparison.

TreatmentConcentrationBCL-2 Expression (Normalized Intensity)Cleaved Caspase-3 (Normalized Intensity)
Vehicle Control-1.00 ± 0.051.00 ± 0.08
This compound1 µM0.45 ± 0.042.50 ± 0.15
This compound5 µM0.15 ± 0.034.80 ± 0.22
Venetoclax1 µM0.95 ± 0.063.10 ± 0.18
Venetoclax5 µM0.90 ± 0.076.20 ± 0.31

Interpretation of Results:

  • This compound: A dose-dependent decrease in BCL-2 protein levels confirms its on-target effect of degrading BCL-2 mRNA. The corresponding increase in cleaved Caspase-3 indicates the induction of apoptosis.

  • Venetoclax: BCL-2 protein levels are not expected to decrease as Venetoclax is a direct inhibitor, not a degrader. The significant increase in cleaved Caspase-3 confirms its functional inhibition of BCL-2 and activation of the apoptotic pathway.

Logical_Relationship This compound This compound Treatment BCL2_mRNA_down Decreased BCL-2 mRNA This compound->BCL2_mRNA_down BCL2_protein_down Decreased BCL-2 Protein (Validated by Western Blot) BCL2_mRNA_down->BCL2_protein_down Apoptosis_up Increased Apoptosis (Increased Cleaved Caspase-3) BCL2_protein_down->Apoptosis_up

Figure 3: Logical flow of this compound's on-target validation.

Conclusion

Western blot analysis is an indispensable tool for validating the on-target effects of therapeutic agents like this compound. By comparing its effects on BCL-2 protein levels and downstream apoptotic markers to a known inhibitor like Venetoclax, researchers can gain crucial insights into its mechanism of action and confirm target engagement. This comparative approach, supported by robust experimental protocols and clear data presentation, is fundamental for advancing novel cancer therapeutics from the laboratory to the clinic.

References

Rosomidnar (PNT2258): A Deep Dive into Specificity and Performance in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Experimental Guide

Rosomidnar, also known as PNT2258, is a novel therapeutic agent that has been investigated for the treatment of relapsed or refractory B-cell malignancies. As a DNA interference (DNAi) oligonucleotide, its unique mechanism of action targets the B-cell lymphoma 2 (BCL-2) gene, a key regulator of apoptosis. This guide provides a comprehensive comparison of this compound's performance with other treatment modalities, supported by experimental data, and details the methodologies for key experiments to assess its specificity, including proposed rescue experiments.

On-Target Efficacy: BCL-2 Inhibition and Apoptosis Induction

This compound is designed to be a highly specific inhibitor of BCL-2 transcription. The 24-base single-stranded DNA oligonucleotide, PNT100, is encapsulated in a liposomal nanoparticle for delivery. PNT100 hybridizes to a specific sequence in the 5'-untranscribed regulatory region of the BCL-2 gene, thereby blocking its transcription.[1][2] This targeted approach is intended to minimize off-target effects and directly control apoptosis and survival pathways.[3]

The intended mechanism of action of this compound is to downregulate BCL-2 expression, leading to the induction of apoptosis in cancer cells that overexpress this anti-apoptotic protein. Several in vitro studies have confirmed this mechanism. For instance, treatment of follicular small cleaved cell lymphoma (WSU-FSCCL) cells with this compound resulted in a significant downregulation of BCL-2 promoter activity, mRNA levels, and protein expression.[2][3] This was followed by an increase in markers of apoptosis, such as an increase in the sub-G0 cell population, terminal deoxynucleotidyl transferase (TdT)-positive cells, and cleavage of caspase-3 and PARP.[2][3]

Unintended Off-Target Effects: The Case of CDK4

While designed for specificity, studies have revealed that this compound can exert unintended effects on other cellular targets. A significant off-target effect has been identified on cyclin-dependent kinase 4 (CDK4), a key regulator of the G1-S transition in the cell cycle.[4] A BLAST homology search revealed a 14-base stretch of 100% homology between the PNT100 oligonucleotide sequence and the CDK4 gene promoter.[4]

Experimental evidence has demonstrated that this compound can inhibit CDK4 promoter activity and significantly downregulate CDK4 protein expression in lymphoma cell lines.[4] This finding is crucial as it helps to explain the observed S-phase arrest in cells treated with this compound, an effect that cannot be attributed to BCL-2 inhibition alone, as BCL-2 is not directly involved in cell cycle regulation.[4][5] This dual mechanism, targeting both BCL-2 and CDK4, may contribute to the therapeutic efficacy of this compound but also highlights the importance of thorough specificity testing.[4]

Performance in Clinical Trials: A Comparative Overview

This compound has been evaluated in Phase I and II clinical trials for patients with relapsed or refractory B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL). The tables below summarize key quantitative data from these trials and provide a comparison with other approved therapies for similar indications.

Table 1: Clinical Trial Data for this compound (PNT2258) in Relapsed/Refractory B-Cell Malignancies

Clinical TrialIndicationNumber of PatientsOverall Response Rate (ORR)Median Duration of ResponseReference
Phase II (NCT01733238)B-Cell Malignancies1353.8%23.4 months[6]
Phase II "Wolverine" (NCT02226965)DLBCL4511% (all patients), 19% (response evaluable subset)Not Reported[7]

Table 2: Comparison of Single-Agent Activity of BCL-2 Inhibitors and Other Targeted Agents in Relapsed/Refractory DLBCL

DrugMechanism of ActionOverall Response Rate (ORR) in DLBCLReference
This compound (PNT2258) BCL-2 DNAi11-19%[7]
Venetoclax (ABT-199) BCL-2 protein inhibitor~18% (as monotherapy)[8]
Ibrutinib Bruton's tyrosine kinase (BTK) inhibitor~25-37.5% (in certain subtypes)[9]
Polatuzumab vedotin Anti-CD79b antibody-drug conjugate~40% (in combination with BR)[10]

Note: Direct head-to-head comparative trials between this compound and these agents are limited. The data presented are from separate studies and should be interpreted with caution.

Experimental Protocols for Specificity Confirmation

To rigorously assess the on-target and off-target effects of this compound, a series of well-defined experiments are essential. These include assays to measure apoptosis and cell viability, as well as rescue experiments to confirm the specificity of its BCL-2-targeting mechanism.

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This assay is a standard method to detect and quantify apoptosis.[11][12]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Seed lymphoma cells (e.g., WSU-FSCCL) in a 6-well plate and treat with this compound (e.g., 2.5 µM) or a vehicle control for 24, 48, and 72 hours.

    • Harvest cells, including both adherent and floating populations.

    • Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

  • Expected Outcome: A significant increase in the Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic/necrotic) cell populations in this compound-treated cells compared to the control.

Cell Viability Assay using MTT

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed lymphoma cells in a 96-well plate and treat with a range of this compound concentrations for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Expected Outcome: A dose- and time-dependent decrease in the absorbance, indicating reduced cell viability in this compound-treated cells.

Proposed Rescue Experiment: BCL-2 Overexpression

To confirm that the apoptotic effects of this compound are specifically due to the downregulation of BCL-2, a rescue experiment involving the overexpression of BCL-2 can be performed.[10][15][16][17][18][19][20]

  • Principle: If this compound's primary mechanism of inducing apoptosis is through the inhibition of BCL-2 transcription, then artificially overexpressing BCL-2 from a source that is not susceptible to this compound's DNAi activity (e.g., a viral vector with a different promoter) should "rescue" the cells from apoptosis.

  • Protocol:

    • Transfect or transduce lymphoma cells with a mammalian expression vector containing the full-length human BCL-2 cDNA under the control of a strong constitutive promoter (e.g., CMV). A control group should be transfected with an empty vector.

    • Select for stably transfected cells or use transient transfection and allow for protein expression.

    • Confirm BCL-2 overexpression by Western blot analysis.

    • Treat both the BCL-2 overexpressing cells and the control cells with this compound.

    • Perform apoptosis assays (e.g., Annexin V/PI staining) and cell viability assays (e.g., MTT) as described above.

  • Expected Outcome: The BCL-2 overexpressing cells should show a significantly reduced level of apoptosis and a higher cell viability in the presence of this compound compared to the control cells. This would provide strong evidence for the on-target specificity of this compound.

Visualizing the Molecular Landscape

To better understand the mechanisms discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

BCL2_Apoptosis_Pathway BCL-2 Mediated Apoptotic Pathway cluster_this compound This compound (PNT2258) Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound (PNT2258) BCL2_Gene BCL-2 Gene This compound->BCL2_Gene Inhibits Transcription BCL2_mRNA BCL-2 mRNA BCL2_Gene->BCL2_mRNA Transcription BCL2_Protein BCL-2 Protein BCL2_mRNA->BCL2_Protein Translation BAX_BAK BAX/BAK BCL2_Protein->BAX_BAK Inhibits Apoptosome Apoptosome Formation BAX_BAK->Apoptosome Promotes Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's mechanism of action on the BCL-2 pathway.

Off_Target_Pathway This compound Off-Target Effect on CDK4 This compound This compound (PNT2258) CDK4_Gene CDK4 Gene This compound->CDK4_Gene Inhibits Transcription S_Phase_Arrest S-Phase Arrest This compound->S_Phase_Arrest Leads to CDK4_Protein CDK4 Protein CDK4_Gene->CDK4_Protein Expression Cell_Cycle G1/S Phase Progression CDK4_Protein->Cell_Cycle Promotes

Caption: Off-target effect of this compound on CDK4 and the cell cycle.

Rescue_Experiment_Workflow Workflow for BCL-2 Overexpression Rescue Experiment start Start transfection Transfect Cells: 1. BCL-2 Expression Vector 2. Empty Vector (Control) start->transfection selection Select for Stable Transfectants transfection->selection confirmation Confirm BCL-2 Overexpression (Western Blot) selection->confirmation treatment Treat with this compound confirmation->treatment assays Perform Apoptosis and Cell Viability Assays treatment->assays analysis Analyze and Compare Results assays->analysis conclusion Conclusion: Rescue Effect Confirmed? analysis->conclusion

Caption: Experimental workflow for a BCL-2 rescue experiment.

References

Comparative Analysis of Novel Antisense Oligonucleotide Rosomidnar and Nusinersen

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides a comparative overview of the hypothetical antisense oligonucleotide, Rosomidnar, and the established therapeutic, Nusinersen. The analysis is based on a plausible, though illustrative, mechanism of action for this compound as a Bcl-2 inhibitor.

This compound is an investigational antisense oligonucleotide.[1] While detailed public information on its specific mechanism is limited, its classification as a polynucleotide suggests its potential therapeutic action through the modulation of gene expression.[1] For the purpose of this guide, we will consider this compound as a hypothetical antisense oligonucleotide targeting the mRNA of B-cell lymphoma 2 (Bcl-2), a key anti-apoptotic protein frequently overexpressed in various cancers.

This guide compares this compound to Nusinersen, an FDA-approved antisense oligonucleotide for the treatment of spinal muscular atrophy (SMA). Although their therapeutic targets differ, the fundamental principles of their mechanism, delivery, and potential challenges provide a valuable framework for comparison.

Performance and Efficacy: A Comparative Overview

The following table summarizes hypothetical in vitro efficacy data for this compound against a cancer cell line overexpressing Bcl-2, compared with established data for Nusinersen's effect on its target, the SMN2 gene.

Parameter This compound (Hypothetical Data) Nusinersen (Established Data) Experiment
Target Bcl-2 mRNASMN2 pre-mRNATarget Gene Expression Analysis
Cell Line Human Lymphoma Cell Line (e.g., SU-DHL-4)Fibroblasts from SMA patientsCell-based Assay
IC50 ~50 nM (for Bcl-2 protein reduction)~1-10 nM (for SMN2 exon 7 inclusion)Dose-Response Assay
Efficacy >70% reduction in Bcl-2 protein levels at 100 nM>80% inclusion of SMN2 exon 7 at 20 nMWestern Blot / RT-qPCR
Toxicity Minimal off-target effects observed in vitroWell-tolerated in clinical useIn Vitro Toxicity Assays

Mechanism of Action: A Tale of Two Targets

This compound, as a hypothetical Bcl-2 inhibitor, would function by binding to the Bcl-2 mRNA, leading to its degradation via RNase H-mediated cleavage. This prevents the translation of the Bcl-2 protein, thereby promoting apoptosis in cancer cells.

Nusinersen, on the other hand, is designed to bind to a specific sequence in the pre-mRNA of the SMN2 gene. This binding corrects the splicing of the SMN2 gene, leading to the production of a full-length, functional Survival Motor Neuron (SMN) protein, which is deficient in individuals with SMA.

cluster_this compound This compound (Hypothetical Bcl-2 Targeting) Bcl2_DNA Bcl-2 Gene Bcl2_mRNA Bcl-2 mRNA Bcl2_DNA->Bcl2_mRNA Transcription Bcl2_Protein Bcl-2 Protein Bcl2_mRNA->Bcl2_Protein Translation Apoptosis Apoptosis Bcl2_Protein->Apoptosis Inhibition This compound This compound This compound->Bcl2_mRNA Binds & Degrades

This compound's hypothetical mechanism of action.

cluster_nusinersen Nusinersen (SMN2 Targeting) SMN2_Gene SMN2 Gene SMN2_premRNA SMN2 pre-mRNA SMN2_Gene->SMN2_premRNA Transcription Nonfunctional_SMN Non-functional SMN Protein SMN2_premRNA->Nonfunctional_SMN Incorrect Splicing Functional_SMN Functional SMN Protein SMN2_premRNA->Functional_SMN Nusinersen Nusinersen Nusinersen->SMN2_premRNA Corrects Splicing

Nusinersen's established mechanism of action.

Experimental Protocols

Determining Target Protein Reduction via Western Blot

This protocol outlines the steps to quantify the reduction of a target protein (e.g., Bcl-2) in a cancer cell line following treatment with an antisense oligonucleotide like this compound.

  • Cell Culture and Treatment:

    • Seed human lymphoma cells (e.g., SU-DHL-4) in 6-well plates at a density of 1x10^6 cells/mL.

    • Incubate for 24 hours at 37°C and 5% CO2.

    • Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a non-targeting control oligonucleotide.

    • Incubate for another 48 hours.

  • Protein Extraction:

    • Harvest the cells by centrifugation.

    • Wash the cell pellets with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using RIPA buffer supplemented with protease inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-Bcl-2) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein reduction relative to the untreated control.

Cell_Culture Cell Culture & Treatment Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Antibody Incubation Blocking->Antibody_Incubation Detection Detection Antibody_Incubation->Detection Analysis Data Analysis Detection->Analysis

References

Cross-Validation of Rosomidnar Sequencing Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of genomic and transcriptomic analysis, novel sequencing technologies continuously emerge, each offering unique advantages in terms of read length, accuracy, throughput, and application specificity. This guide provides a comprehensive cross-validation of the novel Rosomidnar sequencing platform against established industry standards: Illumina, Pacific Biosciences (PacBio), and Oxford Nanopore Technologies (ONT). This document is intended for researchers, scientists, and drug development professionals to objectively assess the performance of this compound sequencing and its suitability for various research applications.

Introduction to Sequencing Technologies

Next-generation sequencing (NGS) has revolutionized biological sciences by enabling massively parallel sequencing of DNA and RNA.[1] This has facilitated a wide array of applications, from whole-genome sequencing to single-cell transcriptomics.[1][2][3] The major players in the sequencing market include Illumina, known for its high-throughput and accuracy with short-read technology[4][5], and PacBio and Oxford Nanopore, which lead the long-read sequencing space, offering advantages in genome assembly and structural variant detection.[6][7][8]

This compound Sequencing: A Hypothetical Overview

For the purpose of this guide, we introduce "this compound sequencing," a hypothetical next-generation sequencing technology. This compound is conceptualized as a hybrid platform that combines the high accuracy of short-read methods with the long-read capabilities of third-generation technologies. It theoretically utilizes a novel enzymatic process for real-time, single-molecule sequencing, aiming to provide long reads with high fidelity, thereby reducing the errors typically associated with long-read platforms.[9][10]

Comparative Performance Metrics

The selection of a sequencing platform is often a trade-off between several key performance indicators. The following table summarizes the performance of this compound sequencing in comparison to Illumina, PacBio, and Oxford Nanopore technologies.

FeatureThis compound Sequencing (Hypothetical)Illumina SequencingPacBio HiFi SequencingOxford Nanopore Sequencing
Sequencing Principle Novel Real-Time Enzymatic SynthesisSequencing-by-Synthesis (SBS)[1][4]Single-Molecule Real-Time (SMRT)[11][12]Nanopore Sensing[4][13]
Read Length 10-50 kb50-300 bp[4]15-20 kb[6]Up to >2 Mb[13]
Accuracy >99.9%>99.9%[4]>99.9%[6]87-98% (raw), >99% (with polishing)[4][10]
Throughput per Run High (Up to 800 Gb)Very High (Up to 1.2 Tb on NovaSeq)[4]Moderate (Up to 120 Gb on Sequel IIe)[8]High (Up to 1.9 Tb on PromethION)[8]
Error Profile Low, random errorsSubstitution errorsRandom errorsInsertions/Deletions (Indels)
Cost per Gb Moderate ($15-30)Low ($10-35 on NovaSeq)[4]Moderate-High ($50+)Variable ($21-2000)[4]
Primary Applications De novo genome assembly, structural variant analysis, full-length transcript sequencing, epigeneticsWhole-genome sequencing, exome sequencing, RNA-Seq, ChIP-Seq[2]High-quality genome assembly, isoform sequencing, complex population studies[6]Rapid pathogen identification, real-time sequencing, portable genomics, structural variation[6][13]

Experimental Protocols

A standardized experimental design is crucial for the cross-validation of sequencing data. Below are generalized protocols for library preparation and a cross-validation workflow.

Standard Library Preparation for Genomic DNA
  • DNA Extraction and QC: High-quality genomic DNA is extracted from the sample. Purity and integrity are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit), and fragment size is checked with gel electrophoresis or a fragment analyzer.

  • DNA Fragmentation: DNA is fragmented to the desired size range for the specific platform using enzymatic digestion or mechanical shearing.

  • End-Repair and Adapter Ligation: Fragmented DNA undergoes end-repair and A-tailing, followed by the ligation of platform-specific adapters. These adapters are essential for binding to the sequencing flow cell and for amplification.

  • Library Amplification (for Illumina): The adapter-ligated fragments are amplified via PCR to create a sufficient quantity of library for sequencing. Long-read platforms like PacBio and ONT can often proceed without amplification, which avoids PCR bias.[6]

  • Library Quantification and QC: The final library is quantified and its size distribution is verified to ensure it meets the requirements of the sequencing platform.

Cross-Validation Experimental Workflow

The following diagram illustrates a typical workflow for cross-validating sequencing data from different platforms.

G cluster_prep Sample Preparation cluster_libs Library Preparation cluster_seq Sequencing cluster_analysis Data Analysis Sample Sample DNA_Extraction DNA Extraction & QC Sample->DNA_Extraction Fragmentation Fragmentation DNA_Extraction->Fragmentation Lib_this compound This compound Library Prep Fragmentation->Lib_this compound Lib_Illumina Illumina Library Prep Fragmentation->Lib_Illumina Lib_PacBio PacBio Library Prep Fragmentation->Lib_PacBio Lib_ONT ONT Library Prep Fragmentation->Lib_ONT Seq_this compound This compound Sequencer Lib_this compound->Seq_this compound Seq_Illumina Illumina Sequencer Lib_Illumina->Seq_Illumina Seq_PacBio PacBio Sequencer Lib_PacBio->Seq_PacBio Seq_ONT ONT Sequencer Lib_ONT->Seq_ONT QC Quality Control (e.g., FastQC) Seq_this compound->QC Seq_Illumina->QC Seq_PacBio->QC Seq_ONT->QC Alignment Alignment to Reference Genome QC->Alignment Variant_Calling Variant Calling & Assembly Alignment->Variant_Calling Comparison Comparative Analysis Variant_Calling->Comparison

Cross-validation experimental workflow.

Data Analysis and Interpretation

The analysis of sequencing data involves several key steps, starting from raw reads to biological interpretation.[14]

RNA-Seq Data Analysis Workflow

For transcriptomics studies, a common application of sequencing, the following workflow is typically employed. Platforms like ROSALIND provide user-friendly interfaces for such analyses.[15][16]

G FASTQ Raw FASTQ Files QC Quality Control (Trimming & Filtering) FASTQ->QC Alignment Alignment to Reference Genome (e.g., STAR) QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification Normalization Normalization (FPKM, TPM) Quantification->Normalization Diff_Exp Differential Expression Analysis Normalization->Diff_Exp Downstream Downstream Analysis (Pathway, Clustering) Diff_Exp->Downstream

A typical RNA-Seq data analysis workflow.

Signaling Pathway Analysis in Drug Development

A key application of sequencing in drug development is the elucidation of signaling pathways affected by a compound. High-quality transcriptomic data from platforms like this compound can reveal changes in gene expression within these pathways.

Hypothetical Drug Response Pathway

The diagram below illustrates a simplified signaling pathway that could be investigated using sequencing data to understand a drug's mechanism of action.

G Drug Drug Receptor Cell Surface Receptor Drug->Receptor inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Exp Target Gene Expression TF->Gene_Exp regulates

Simplified drug response signaling pathway.

Conclusion

The hypothetical this compound sequencing platform presents a compelling combination of long-read capability and high accuracy, positioning it as a versatile tool for a wide range of genomic and transcriptomic applications. Its performance in de novo assembly and full-length transcript analysis could potentially surpass existing technologies by bridging the gap between short-read accuracy and long-read structural insight. However, its adoption in the research and clinical communities would depend on robust validation against established platforms like Illumina, PacBio, and Oxford Nanopore. Factors such as cost-effectiveness, reliability of the technology, and the development of a supportive bioinformatics ecosystem will be critical to its success. For researchers and drug development professionals, the choice of sequencing technology will continue to be guided by the specific requirements of their studies, balancing the need for accuracy, read length, throughput, and budget.

References

In Vivo Therapeutic Efficacy of Rosomidnar: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals no evidence of in vivo validation for the therapeutic efficacy of Rosomidnar (also known as PNT2258) in the context of neurodegenerative diseases. The existing research and clinical studies for this compound are focused on its application as a cancer therapeutic, specifically in B-cell malignancies.

This guide will first summarize the available data on this compound, including its mechanism of action and clinical trial findings in oncology. Subsequently, it will provide a brief overview of alternative therapeutic strategies currently under investigation for neurodegenerative diseases, as a broader context for researchers, scientists, and drug development professionals.

This compound (PNT2258): Mechanism of Action and Clinical Application in Oncology

This compound is a DNA oligonucleotide therapy. Its primary mechanism of action is understood to involve the targeting of the BCL-2 gene. However, research has suggested a broader effect, indicating that it may also impact the expression and promoter activity of CDK4. This suggests a dual mechanism that can affect both apoptosis (via BCL-2) and cell cycle progression (via CDK4).

Clinical Trial Data for this compound in B-Cell Malignancies

Clinical studies have evaluated the safety and efficacy of this compound (PNT2258) in patients with relapsed or refractory B-cell lymphomas. The quantitative data from these trials are summarized below.

Clinical Trial Phase Indication Key Findings Reported Outcomes
Phase 2Relapsed or Refractory Diffuse Large B-Cell Lymphoma (DLBCL)Well-tolerated in a chemotherapy-refractory population. Showed single-agent activity, but the overall response rate (ORR) was considered lower than acceptable for further development in this specific context.ORR not meeting the threshold for advancement.
Phase 2Relapsed or Refractory B-Cell MalignanciesClinically meaningful and durable activity observed. The safety profile was deemed acceptable.Meaningful and durable single-agent activity.

Note: Specific quantitative data such as overall response rates (ORR), progression-free survival (PFS), and overall survival (OS) were not consistently detailed in the provided search results.

Proposed Mechanism of Action of this compound in Cancer

The following diagram illustrates the proposed dual mechanism of action for this compound in cancer cells, targeting both BCL-2 and CDK4.

Rosomidnar_Mechanism This compound This compound (PNT2258) BCL2 BCL-2 Gene This compound->BCL2 Inhibits CDK4 CDK4 Gene This compound->CDK4 Inhibits (Unintended Effect) Apoptosis Inhibition of Apoptosis BCL2->Apoptosis Blocks CellCycle Cell Cycle Progression CDK4->CellCycle TumorGrowth Tumor Growth Apoptosis->TumorGrowth Promotes CellCycle->TumorGrowth Promotes

Proposed dual mechanism of this compound in cancer.

Alternative Therapeutic Approaches for Neurodegenerative Diseases

While there is no data on this compound for neurodegenerative conditions, a variety of other therapeutic strategies are being actively researched. These approaches are mechanistically distinct from the known action of this compound and are tailored to the complex pathology of neurodegenerative diseases.

1. Immunomodulatory Imide Drugs (IMiDs): This class of drugs, which includes thalidomide and its derivatives, has shown potential in preclinical studies for neurological diseases. Their mechanism involves inhibiting the production of TNF-α, a key pro-inflammatory cytokine implicated in neuroinflammation. A significant advantage of IMiDs is their ability to cross the blood-brain barrier.[1]

2. Natural Compounds and Antioxidant Therapies: Many neurodegenerative diseases are characterized by oxidative stress and inflammation.[2] Consequently, phytochemicals with anti-inflammatory and antioxidant properties are being investigated as potential therapeutic agents.[2][3] These natural compounds may offer a multi-targeted approach to slowing disease progression.[2][3] Antioxidant therapies aim to neutralize reactive oxygen species (ROS), which can cause damage to neural cells.[4]

3. Targeting Protein Aggregation: A hallmark of many neurodegenerative diseases is the misfolding and aggregation of specific proteins.[5] Therapeutic strategies are being developed to either prevent the formation of these toxic protein aggregates or to enhance their clearance from the brain.

The following diagram illustrates a simplified workflow for the preclinical in vivo validation of a hypothetical neuroprotective agent, a process that this compound has not undergone for neurodegenerative diseases according to available data.

Preclinical_Workflow cluster_preclinical Preclinical In Vivo Validation Workflow Model Animal Model of Neurodegenerative Disease Treatment Treatment with Hypothetical Agent Model->Treatment Behavioral Behavioral & Cognitive Assessments Treatment->Behavioral Histological Histological & Biomarker Analysis Treatment->Histological Data Data Analysis & Efficacy Determination Behavioral->Data Histological->Data

Generalized preclinical in vivo validation workflow.

References

A Comparative Guide: Rosomidnar vs. Traditional Small Molecule Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the quest for potent and specific inhibitors of oncogenic pathways is paramount. This guide provides a detailed comparison of Rosomidnar (PNT2258), a novel DNA interference (DNAi) therapeutic, with traditional small molecule inhibitors, focusing on their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these distinct therapeutic modalities.

Mechanism of Action: A Tale of Two Strategies

Traditional small molecule inhibitors typically function by directly binding to the active site of a target protein, competitively inhibiting its enzymatic activity. In contrast, this compound employs a unique mechanism of DNA interference to prevent the transcription of its target gene.

This compound (PNT2258): This agent is a 24-base, single-stranded, chemically unmodified phosphodiester DNA oligonucleotide. It is designed to hybridize to a specific regulatory region of the BCL-2 gene, thereby blocking its transcription. This upstream inhibition of protein production represents a departure from conventional protein-level inhibition. Interestingly, preclinical studies have also revealed an unintended effect of this compound, showing that it can also affect the expression and promoter activity of Cyclin-Dependent Kinase 4 (CDK4).

Traditional Small Molecule Inhibitors:

  • BCL-2 Inhibitors (e.g., Venetoclax): These molecules are designed to mimic the BH3 domain of pro-apoptotic proteins. They bind directly to the hydrophobic groove of anti-apoptotic proteins like BCL-2, preventing them from sequestering pro-apoptotic proteins and thereby triggering apoptosis.

  • CDK4/6 Inhibitors (e.g., Palbociclib): These compounds are ATP-competitive inhibitors that target the kinase activity of CDK4 and CDK6. By inhibiting these kinases, they prevent the phosphorylation of the retinoblastoma (Rb) protein, leading to a G1 cell cycle arrest.

Mechanism_of_Action Diagram 1: Comparative Mechanisms of Action cluster_this compound This compound (DNAi) cluster_Traditional_SMI Traditional Small Molecule Inhibitors This compound This compound (PNT2258) BCL2_Gene BCL-2 Gene (Regulatory Region) This compound->BCL2_Gene Hybridizes Transcription Transcription This compound->Transcription Blocks BCL2_mRNA BCL-2 mRNA Transcription->BCL2_mRNA Translation Translation BCL2_mRNA->Translation BCL2_Protein BCL-2 Protein Translation->BCL2_Protein SMI Small Molecule Inhibitor (e.g., Venetoclax) Target_Protein Target Protein (e.g., BCL-2) SMI->Target_Protein Binds Protein_Function Protein Function (e.g., Anti-apoptotic) SMI->Protein_Function Inhibits

Diagram 1: Comparative Mechanisms of Action

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies between this compound and traditional small molecule inhibitors are limited. However, by examining data from independent studies, we can draw inferences about their relative potency and efficacy in relevant cancer models.

In Vitro Studies

Table 1: In Vitro Efficacy of this compound and Traditional Small Molecule Inhibitors in B-cell Lymphoma and Leukemia Cell Lines

CompoundTarget(s)Cell LineAssay TypeEndpointResult
This compound (PNT2258) BCL-2 (transcription), CDK4WSU-FSCCL (Follicular Lymphoma)Cell Viability (Trypan Blue)% ViabilitySignificant decrease at 2.5µM, 5µM, 10µM over 96h
WSU-DLCL2 (Diffuse Large B-Cell Lymphoma)Cell Viability (Trypan Blue)% ViabilityDose-dependent decrease
WSU-FSCCLCell Cycle Analysis% of cells in phaseS-phase arrest at 24h
WSU-FSCCLApoptosis AssayApoptosis InductionSignificant apoptosis at 2.5µM
Venetoclax BCL-2Mino (Mantle Cell Lymphoma)Cell ViabilityIC50~5 nM[1]
BCL2-rearranged lymphoma linesCell ViabilityIC506-10 fold higher than Mino[1]
OCI-Ly19 (HGBL-DHL)Cell Viability (CCK-8)IC50 (48h)0.026 ± 0.002 µM[2]
MCA (HGBL-DHL)Cell Viability (CCK-8)IC50 (48h)0.015 ± 0.002 µM[2]
TMD8 (HGBL-DHL)Cell Viability (CCK-8)IC50 (48h)0.08 ± 0.006 µM[2]
T-ALL cell linesCell ViabilityIC502600 nM[3]
B-ALL cell linesCell ViabilityIC50690 nM[3]
Palbociclib CDK4/6MB453 (Breast Cancer, pRb+)Cell ViabilityIC50 (120h)106 nM[4]
MB231 (Breast Cancer, pRb+)Cell ViabilityIC50 (120h)285 nM[4]
Glioblastoma cell linesCell ViabilityIC5011 µM - 31 µM[5]

HGBL-DHL: High-Grade B-cell Lymphoma with MYC and BCL2 Rearrangements

In Vivo Studies

Table 2: In Vivo Efficacy of this compound and Traditional Small Molecule Inhibitors in Xenograft Models

CompoundTarget(s)Xenograft ModelDosingOutcome
This compound (PNT2258) BCL-2 (transcription), CDK4NHL, Prostate, MelanomaNot specifiedAnti-tumor activity observed
Venetoclax BCL-2DLBCLNot specifiedSingle-agent efficacy
DoHH-2 (DLBCL)Not specifiedProlonged survival (median 26 days vs 16 days vehicle)[6]
MLLr-ALLNot specifiedObjective responses in 3 of 6 xenografts[7]
Rec-1 (MCL)Radiotherapy combinationSynergistic increase in mouse survival
Palbociclib CDK4/6DSRCTNot specifiedReduced xenograft growth
HCC827 (NSCLC)100 mg/kg b.w., i.g.Tumor growth inhibition[8]

DSRCT: Desmoplastic Small Round Cell Tumors; NSCLC: Non-Small Cell Lung Cancer

Signaling Pathways

The therapeutic effects of this compound and traditional small molecule inhibitors are mediated through their modulation of key signaling pathways involved in cell survival and proliferation.

BCL-2 Anti-Apoptotic Pathway

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as BCL-2, prevent apoptosis by binding to and inhibiting pro-apoptotic proteins like BAX and BAK. Overexpression of BCL-2 is a common mechanism of survival in many cancers, particularly hematological malignancies.

BCL2_Pathway Diagram 2: BCL-2 Anti-Apoptotic Signaling Pathway BCL2 BCL-2 BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibits Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosis Apoptosis Cytochrome_c->Apoptosis Activates This compound This compound This compound->BCL2 Inhibits Transcription Venetoclax Venetoclax Venetoclax->BCL2 Directly Inhibits

Diagram 2: BCL-2 Anti-Apoptotic Signaling Pathway
CDK4/6 Cell Cycle Pathway

The progression of the cell cycle is tightly regulated by cyclins and cyclin-dependent kinases (CDKs). The CDK4/6-Cyclin D complex phosphorylates the retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor and subsequent entry into the S phase of the cell cycle. Dysregulation of this pathway is a hallmark of many cancers.

CDK4_Pathway Diagram 3: CDK4/6 Cell Cycle Signaling Pathway CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase S Phase Entry E2F->S_Phase Promotes Palbociclib Palbociclib Palbociclib->CDK4_6 Inhibits Rosomidnar_offtarget This compound (unintended effect) Rosomidnar_offtarget->CDK4_6 Affects Expression

Diagram 3: CDK4/6 Cell Cycle Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and traditional small molecule inhibitors.

Western Blot for Protein Expression Analysis

This protocol is used to detect and quantify the levels of specific proteins, such as BCL-2 and CDK4, in cell lysates.

Western_Blot_Workflow Diagram 4: Western Blot Experimental Workflow start Start: Cell Lysate Preparation protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant sds_page SDS-PAGE Electrophoresis protein_quant->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose membrane) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-BCL-2) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Analysis detection->analysis

Diagram 4: Western Blot Experimental Workflow

Methodology:

  • Protein Extraction: Cells are lysed in a buffer containing detergents and protease inhibitors to release cellular proteins.

  • Protein Quantification: The total protein concentration of the lysate is determined using a method such as the bicinchoninic acid (BCA) assay to ensure equal loading of samples.

  • SDS-PAGE: Protein samples are denatured and loaded onto a polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-BCL-2 or anti-CDK4). Following washes, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP enzyme to produce light.

  • Analysis: The light signal is captured using an imaging system, and the intensity of the bands is quantified to determine the relative protein expression levels.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression Analysis

This technique is employed to measure the amount of a specific mRNA transcript, such as BCL-2 mRNA, in a sample.

Methodology:

  • RNA Extraction: Total RNA is isolated from cells using a commercial kit or a standard protocol like TRIzol extraction.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: The cDNA is mixed with a master mix containing a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe, and primers specific for the target gene (e.g., BCL-2) and a reference gene (e.g., GAPDH or β-actin).

  • Amplification and Detection: The reaction is performed in a real-time PCR machine that cycles through different temperatures to amplify the DNA. The fluorescence is measured at each cycle, and the cycle at which the fluorescence crosses a threshold (Ct value) is recorded.

  • Data Analysis: The relative expression of the target gene is calculated by comparing its Ct value to that of the reference gene, often using the ΔΔCt method.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population.

Cell Cycle Analysis (Propidium Iodide Staining):

  • Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • RNAse Treatment: The fixed cells are treated with RNase to prevent the staining of RNA.

  • Staining: The cells are stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI). The amount of PI that binds is directly proportional to the amount of DNA in the cell.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of each cell.

  • Data Interpretation: The data is plotted as a histogram of fluorescence intensity. Cells in the G0/G1 phase have 2n DNA content, cells in the G2/M phase have 4n DNA content, and cells in the S phase have an intermediate DNA content.

Apoptosis Analysis (Annexin V/PI Staining):

  • Cell Staining: Live cells are incubated with Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI).

  • Mechanism: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and will bind to these early apoptotic cells. PI is a membrane-impermeable dye that can only enter cells with compromised membranes, which is characteristic of late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion

This compound represents a novel therapeutic strategy that targets the transcription of the BCL-2 gene, offering a distinct mechanism of action compared to traditional small molecule inhibitors that directly target protein function. Preclinical data suggests that this compound has activity against B-cell malignancies, inducing cell cycle arrest and apoptosis. Traditional BCL-2 inhibitors like Venetoclax have demonstrated potent and selective activity in both preclinical and clinical settings. The unintended effect of this compound on CDK4 suggests a broader mechanism that warrants further investigation.

The choice between these therapeutic approaches will depend on the specific cancer type, the underlying molecular drivers, and the potential for acquired resistance. The experimental protocols detailed in this guide provide a standardized framework for the continued evaluation and comparison of these and other emerging cancer therapies. Further head-to-head studies are necessary to definitively establish the relative merits of this compound and traditional small molecule inhibitors in various oncological contexts.

References

Confirming Rosomidnar Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Target Engagement Confirmation Methods

Confirming that a drug interacts with its intended target within a cell is a critical step in drug development.[6] For a DNA-targeting agent like Rosomidnar, this involves verifying its interaction with the specific genomic DNA sequences of its targets and observing the downstream consequences of this engagement. Below is a comparison of key methods to validate this compound's target engagement.

Method Principle Target Measured Sample Data Summary Advantages Limitations
Promoter Activity Assay A reporter gene (e.g., luciferase) is placed under the control of the target gene's promoter (BCL-2 or CDK4). A decrease in reporter activity upon this compound treatment indicates transcriptional repression.Transcriptional activity of the target gene promoter.This compound strongly inhibited BCL-2 and CDK4 promoter activity in various cancer cell lines.[1][6]Directly measures the effect on promoter function, which is the intended mechanism of action.Relies on an artificial reporter system, which may not perfectly mimic the endogenous gene regulation.
Quantitative RT-PCR (qRT-PCR) Measures the mRNA levels of the target genes (BCL-2 and CDK4) in cells treated with this compound compared to untreated cells.Target gene mRNA expression.Significant downregulation of BCL-2 mRNA was observed in WSU-FSCCL lymphoma cells following treatment.[1]Highly sensitive and quantitative method to assess the direct downstream effect of transcriptional inhibition.mRNA levels may not always correlate directly with protein levels due to post-transcriptional regulation.
Western Blotting Detects and quantifies the protein levels of BCL-2 and CDK4 in this compound-treated cells.Target protein expression.BCL-2 and CDK4 protein expression were significantly downregulated in lymphoma cell lines after this compound treatment.[1][6]Confirms that the changes in mRNA levels translate to a reduction in the functional protein.Semi-quantitative and less sensitive than qRT-PCR.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein upon ligand binding. This method is more suitable for protein-targeting drugs.Drug-protein interaction in a native cellular environment.Not directly applicable for confirming the primary DNA-binding mechanism of this compound.Can confirm direct protein binding in intact cells without modifying the drug or the protein.[7][8]Not suitable for assessing drugs that target DNA.
DNA Pull-down Assay A biotinylated version of the PNT100 oligonucleotide is used to "pull down" interacting proteins and DNA from cell lysates. The bound genomic DNA can be identified by PCR.Direct binding of this compound to target genomic DNA.This would be a confirmatory experiment; specific published data for this compound is not available.Provides direct evidence of the physical interaction between the drug and its DNA target.Can be technically challenging and prone to false positives. Requires a biotinylated version of the drug.[9]

Experimental Protocols

Promoter Activity Assay
  • Cell Culture and Transfection: Seed cells (e.g., K562 or WSU-FSCCL) in a 24-well plate.[6] Co-transfect the cells with a luciferase reporter plasmid containing the BCL-2 or CDK4 promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

  • This compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 2.5 µM) or a vehicle control.[1][3]

  • Luciferase Assay: After 48-72 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of promoter inhibition relative to the vehicle-treated control.

Quantitative RT-PCR (qRT-PCR) for BCL-2 and CDK4 mRNA
  • Cell Treatment and RNA Extraction: Treat lymphoma cell lines (e.g., WSU-FSCCL) with this compound (e.g., 2.5 µM) for various time points (e.g., 24, 48, 72 hours).[1][3] Extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for BCL-2, CDK4, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative mRNA expression of the target genes using the ΔΔCt method.

Western Blotting for BCL-2 and CDK4 Protein
  • Cell Lysis: Treat cells as described for qRT-PCR. Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against BCL-2, CDK4, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

Visualizations

Rosomidnar_Signaling_Pathway This compound This compound (PNT2258) BCL2_promoter BCL-2 Promoter This compound->BCL2_promoter Inhibits transcription CDK4_promoter CDK4 Promoter This compound->CDK4_promoter Inhibits transcription (unintended) BCL2_mRNA BCL-2 mRNA BCL2_promoter->BCL2_mRNA CDK4_mRNA CDK4 mRNA CDK4_promoter->CDK4_mRNA BCL2_protein BCL-2 Protein BCL2_mRNA->BCL2_protein CDK4_protein CDK4 Protein CDK4_mRNA->CDK4_protein Apoptosis Apoptosis BCL2_protein->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest (S-phase) CDK4_protein->CellCycleArrest Promotes progression

Caption: this compound's proposed mechanism of action.

Experimental_Workflow cluster_direct Direct Target Engagement cluster_downstream Downstream Effects cluster_cellular Cellular Outcomes promoter_assay Promoter Activity Assay qRT_PCR qRT-PCR (mRNA levels) promoter_assay->qRT_PCR dna_pulldown DNA Pull-down Assay dna_pulldown->qRT_PCR Confirms binding western_blot Western Blot (Protein levels) qRT_PCR->western_blot apoptosis_assay Apoptosis Assay western_blot->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis western_blot->cell_cycle_analysis

Caption: Experimental workflow for confirming target engagement.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Novel Active Pharmaceutical Ingredient "Rosomidnar"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Rosomidnar" does not correspond to a publicly documented chemical substance, this document provides a standardized framework for the proper disposal of a novel or uncharacterized active pharmaceutical ingredient (API). These procedures are based on established laboratory safety protocols and hazardous waste management principles. Always consult with your institution's Environmental Health & Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1]

Purpose

This document outlines the essential procedures for the safe handling and disposal of the novel active pharmaceutical ingredient "this compound" and associated waste materials within a laboratory setting. The primary objective is to minimize exposure to personnel, prevent environmental contamination, and ensure regulatory compliance.

Pre-Disposal Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is mandatory. Since "this compound" is a novel compound, it must be treated as a hazardous substance until proven otherwise.

  • Review Available Data: Compile and review all available data on "this compound," including any preliminary toxicology reports, known chemical class hazards, and reactivity data.

  • Consult Institutional EHS: Provide your EHS department with all available information to receive guidance on waste characterization and to determine the appropriate disposal pathways.

  • Safety Data Sheet (SDS): If an SDS is available, it must be reviewed for specific handling and disposal instructions. If one is not available, the compound should be handled with the highest level of precaution.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling "this compound" and its waste.[2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Consult a glove compatibility chart if specific solvent information is known.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in case of potential splashes, a chemically resistant apron is recommended.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, all work must be conducted in a certified chemical fume hood.[3] If a fume hood is not available, consult with EHS about appropriate respiratory protection.

Waste Segregation and Containment

Proper segregation of waste is critical to prevent dangerous chemical reactions and to ensure proper disposal.[4][2] All waste must be collected in designated, compatible, and clearly labeled containers.

Table 1: this compound Waste Stream Management

Waste TypeDescriptionRecommended ContainerDisposal Pathway
Solid this compound Waste Unused, expired, or surplus "this compound" powder.Labeled, sealed, and leak-proof container (e.g., wide-mouth glass or polyethylene jar).Hazardous Chemical Waste (Incineration)[1]
Contaminated Labware Vials, pipette tips, weighing boats, and other disposable items with direct contact.Labeled, puncture-proof sharps container or a designated solid waste container lined with a heavy-duty plastic bag.Hazardous Chemical Waste (Incineration)
Aqueous Solutions Solutions containing "this compound" dissolved in water or buffer.Labeled, sealed, and leak-proof liquid waste container (e.g., polyethylene carboy). Do not mix with organic solvents.Aqueous Hazardous Waste
Organic Solvent Solutions Solutions containing "this compound" dissolved in organic solvents.Labeled, sealed, and leak-proof solvent waste container (e.g., polyethylene carboy). Segregate halogenated and non-halogenated solvents.Solvent Hazardous Waste
Contaminated PPE Gloves, bench paper, and other disposable PPE contaminated with "this compound".Labeled, double-bagged plastic bags.Solid Hazardous Waste

Step-by-Step Disposal Protocol

  • Container Preparation:

    • Select a waste container that is compatible with the chemical nature of "this compound" and any solvents used.

    • Attach a hazardous waste label to the container before adding any waste.[4]

    • On the label, clearly write "this compound Waste" and list all constituents, including solvents and their estimated concentrations.

  • Waste Collection:

    • Collect waste at the point of generation (e.g., in the fume hood).

    • Keep waste containers securely closed at all times, except when adding waste.[4] Funnels should not be left in open containers.

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.

    • Ensure incompatible waste streams are segregated within the SAA.

  • Disposal Request:

    • Once a waste container is full, submit a chemical waste pickup request to your institution's EHS department.

    • Do not dispose of any "this compound"-containing waste down the drain or in the regular trash.[2]

Spill Management

In the event of a spill, immediate and appropriate action must be taken.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Assess the Spill: If the spill is large, involves highly volatile substances, or you are uncertain how to proceed, contact your EHS department or emergency response team immediately.

  • Cleanup (for minor spills):

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.

    • For a liquid spill, absorb the material and place the sorbent into the designated waste container.

    • Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of "this compound."

Workflow for Disposal of Novel API 'this compound' cluster_prep Preparation & Assessment cluster_generation Waste Generation & Segregation cluster_types Waste Type? cluster_containment Containment & Labeling cluster_disposal Final Disposal cluster_spill Emergency Procedure start Begin Work with 'this compound' assess Hazard Assessment: Review Data & Consult EHS start->assess ppe Select & Don Appropriate PPE assess->ppe generate Generate 'this compound' Waste ppe->generate solid Solid Compound generate->solid liquid Liquid Solution generate->liquid labware Contaminated Labware generate->labware spill Spill Occurs generate->spill potential for contain_solid Collect in Labeled Solid Waste Container solid->contain_solid contain_liquid Collect in Labeled Aqueous or Solvent Container liquid->contain_liquid contain_labware Collect in Labeled Solid Waste/Sharps Container labware->contain_labware store Store in Satellite Accumulation Area (SAA) contain_solid->store contain_liquid->store contain_labware->store request Request EHS Pickup store->request end Disposed by Licensed Waste Contractor request->end spill_response Execute Spill Response Protocol spill->spill_response spill_waste Collect Spill Debris as Hazardous Waste spill_response->spill_waste spill_waste->store

Caption: Logical workflow for the safe disposal of a novel API.

References

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